3-Methyl-6-nitrocoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANMOIIIMORBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371698 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-08-6, 95532-74-4 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-6-nitrocoumarin CAS number and properties
An In-Depth Technical Guide to 3-Methyl-6-nitrocoumarin for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a large and important class of naturally occurring and synthetic compounds.[1] Their bicyclic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a privileged scaffold in medicinal chemistry.[2] This is due to its ability to interact with a wide range of enzymes and receptors, leading to a broad spectrum of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
The introduction of a nitro group and a methyl group to the coumarin core, as in this compound, can significantly modulate its physicochemical properties and biological activity. The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and its potential to engage in specific biological interactions. The methyl group can affect its lipophilicity and steric interactions with target biomolecules. This makes this compound a valuable intermediate for the synthesis of more complex and potent drug candidates.[4][6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research.
CAS Number and Molecular Identity
There appears to be a discrepancy in the publicly available information regarding the CAS Registry Number for this compound. Two CAS numbers are frequently associated with this compound: 103030-08-6 and 95532-74-4 .[7] Both numbers are linked to the same molecular formula and molecular weight. CAS Registry Numbers are intended to be unique identifiers for chemical substances.[8] This discrepancy may have arisen from separate registrations of the same compound. For the purpose of this guide, we will refer to both, though it is advisable to verify the CAS number with the specific supplier.
Core Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₄ | [7] |
| Molecular Weight | 205.17 g/mol | |
| Melting Point | 147-148 °C | [7] |
| Appearance | Expected to be a pale yellow or yellow solid | [9] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like DMSO and DMF. | [10] |
Synthesis of this compound
The most common method for the synthesis of nitrocoumarins is the electrophilic nitration of the corresponding coumarin precursor.[3][5] The following is a representative protocol for the synthesis of this compound from 3-methylcoumarin. The regioselectivity of the nitration (i.e., the position of the nitro group) is highly dependent on the reaction conditions, especially temperature.[3][5]
Synthesis Workflow
Caption: Synthesis workflow for this compound via electrophilic nitration.
Detailed Experimental Protocol
Objective: To synthesize this compound via the nitration of 3-methylcoumarin.
Materials:
-
3-methylcoumarin
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a cooled (in an ice bath) volume of concentrated sulfuric acid with constant stirring. This should be done in a fume hood with appropriate personal protective equipment (PPE). The resulting mixture is the nitrating agent.
-
Dissolution of the Starting Material: In a round-bottom flask, dissolve 3-methylcoumarin in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylcoumarin while maintaining the temperature below 10 °C. The slow addition and temperature control are crucial for preventing the formation of dinitro and other side products.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality behind Experimental Choices:
-
Use of Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low Temperature Control: The nitration of aromatic compounds is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and improve the regioselectivity towards the formation of the 6-nitro isomer. Higher temperatures can lead to the formation of other isomers and dinitrated products.[3][5]
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectral Data
The following table outlines the predicted chemical shifts for the protons and carbons of this compound in a solvent like DMSO-d₆.
| Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| C2 | - | ~160 |
| C3 | - | ~125 |
| C4 | ~8.0 (s) | ~145 |
| C4a | - | ~118 |
| C5 | ~7.5 (d) | ~120 |
| C6 | - | ~145 |
| C7 | ~8.3 (dd) | ~125 |
| C8 | ~7.8 (d) | ~118 |
| C8a | - | ~154 |
| 3-CH₃ | ~2.2 (s) | ~18 |
Interpretation:
-
¹H NMR: The proton at C4 is expected to appear as a singlet due to the adjacent methyl group. The aromatic protons on the benzene ring will show characteristic doublet (d) and doublet of doublets (dd) splitting patterns due to ortho and meta coupling. The methyl protons at C3 will appear as a singlet in the upfield region.
-
¹³C NMR: The carbonyl carbon (C2) will be the most downfield signal. The carbons bearing the nitro group (C6) and the oxygen atom (C8a) will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated lactone.
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 205, corresponding to the molecular weight of the compound.[14]
Applications in Research and Drug Development
Coumarin derivatives are of great interest in drug discovery due to their diverse pharmacological activities.[2][15] this compound, in particular, can be considered both as a potential bioactive agent itself and as a key intermediate for the synthesis of other derivatives.
Potential Biological Activities
-
Antimicrobial Activity: Nitro-substituted coumarins have been shown to possess significant antibacterial and antifungal properties.[3][5] Studies on similar 3-aryl-6-nitrocoumarins have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus.[6][9] The presence of the nitro group is often crucial for this activity.
-
Anticancer Activity: Many coumarin derivatives have been investigated for their potential as anticancer agents.[3][5] The nitro group can be bioreduced in hypoxic tumor cells to generate cytotoxic species, a strategy used in the design of some anticancer drugs.
-
Antioxidant Activity: Some nitrocoumarin derivatives have shown promising antioxidant activity in various assays.[3][5]
Role as a Synthetic Intermediate
The nitro group at the C6 position can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functional groups and build more complex molecular architectures.[3][16] This makes this compound a versatile building block in the synthesis of novel compounds for drug discovery programs.
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features of this compound influencing its biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following general guidelines are based on data for similar nitrocoumarin derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: Similar compounds are classified as having acute oral toxicity. Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
This compound is a valuable compound for researchers in medicinal chemistry and drug development. Its synthesis is achievable through well-established nitration protocols, and its structure can be readily characterized by standard spectroscopic methods. The presence of the nitro and methyl groups on the privileged coumarin scaffold imparts the potential for interesting biological activities and makes it a versatile intermediate for the synthesis of novel drug candidates. Further research into the biological properties of this compound and its derivatives is warranted.
References
- Dekić, V., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(1), 1-10.
- Khan, I., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6297.
- Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
- Dekić, V., et al. (2010).
- Abdel-Wahab, B. F., et al. (2005). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 10(1), 99-108.
- BenchChem. (2025).
- Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394-1404.
- Špirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(11), 1405-1414.
- Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130.
- Dekić, B., et al. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.
- Glavaš, M., & Šarkanj, B. (2021).
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PubChemLite. This compound (C10H7NO4). [Link]
- Baliwada, A., et al. (2022). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
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- Borges, F., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46853-46889.
- Liu, Y., et al. (2020). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 29(1), 1-17.
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Organic Chemistry Portal. Coumarin synthesis. [Link]
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CAS. CAS Registry. [Link]
- Glavaš, M., & Šarkanj, B. (2021).
- Borges, F., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46853-46889.
- Liu, Y., et al. (2020). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 29(1), 1-17.
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Organic Chemistry Portal. Coumarin synthesis. [Link]
- Borges, F., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46853-46889.
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An In-Depth Technical Guide to the Synthesis of 3-Methyl-6-nitrocoumarin: Starting Materials and Strategic Execution
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3-Methyl-6-nitrocoumarin chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Methyl-6-nitrocoumarin: Structure, Synthesis, and Characterization
Introduction
The coumarin scaffold, a fundamental heterocyclic motif, is of paramount importance in the fields of medicinal chemistry and materials science. Its derivatives are known for a vast array of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Furthermore, their inherent fluorescent properties make them valuable as probes and markers in biochemical assays[3]. This compound is a specific derivative that combines the core coumarin structure with a methyl group at the 3-position and a nitro group at the 6-position. This substitution pattern makes it a valuable intermediate for further chemical elaboration and a candidate for biological screening. This guide provides a comprehensive technical overview of its chemical structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its potential applications for researchers and drug development professionals.
Molecular Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name. This compound is built upon the 2H-chromen-2-one core.
IUPAC Name: 3-methyl-6-nitrochromen-2-one[4]
Key Identifiers:
-
CAS Number: 95532-74-4[5]
The molecule's structure is defined by a bicyclic system comprising a benzene ring fused to a pyran-2-one lactone ring. The numbering of the coumarin system dictates the substituent positions, with the methyl group (–CH₃) at position 3 and the electron-withdrawing nitro group (–NO₂) at position 6 of the aromatic ring.
Caption: 2D Chemical Structure of this compound.
Synthesis Protocol: Electrophilic Nitration
Principle: The synthesis of this compound is most effectively achieved via the electrophilic aromatic substitution of a 3-methylcoumarin precursor. The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene portion of the coumarin ring is susceptible to attack by this electrophile. The reaction temperature is a critical parameter; maintaining a low temperature (0–5 °C) is essential to control the exothermic nature of the reaction and to minimize the formation of dinitrated or other side products[1][2][7].
Sources
spectroscopic data of 3-Methyl-6-nitrocoumarin (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-6-nitrocoumarin
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (C₁₀H₇NO₄, Molecular Weight: 205.17 g/mol ).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and experimental data from structurally similar compounds. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide offers a robust, predictive framework for its characterization.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound are key to interpreting its spectral data. The coumarin core is a bicyclic system with an α,β-unsaturated lactone (a benzopyrone). The electron-donating 3-methyl group and the powerful electron-withdrawing 6-nitro group create a distinct electronic environment that profoundly influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.
The numbering convention used throughout this guide is presented in the diagram below.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Standard Experimental Protocols
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Record spectra on a 400 or 500 MHz NMR spectrometer. [3]3. ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Reference the spectrum to the DMSO carbon multiplet at δ 39.52 ppm. [2]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. [4]2. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background scan first and subtract it from the sample scan to get the final spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable. [5]2. Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition. [5]
Conclusion
The spectroscopic profile of this compound is dictated by its core coumarin structure and the opposing electronic effects of the methyl and nitro substituents. The ¹H and ¹³C NMR spectra are characterized by significant downfield shifts in the aromatic region due to the nitro group's influence. The IR spectrum is distinguished by strong, sharp absorptions for the lactone carbonyl (~1725 cm⁻¹) and the nitro group (~1530 and 1350 cm⁻¹). Finally, mass spectrometry will confirm the molecular weight of 205 and show a characteristic loss of CO (28 amu). This predictive guide serves as a valuable resource for the identification and characterization of this compound in a research setting.
References
- Aparna, B., Harika, A., Surekha, G., Harshini, S., Divya Bharathi, K., & Rani, G. T. (2023). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
- Dekić, V., Dekić, B., & Radulović, N. (2015). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative.
- Dharmatti, S. S., Kanekar, C. R., & Govil, G. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56, 71-83.
- El-Agrody, A. M., El-Hakim, M. H., Abd El-Latif, M. S., & El-Sayed, H. A. (2000).
- Al-Haiza, M. A. (2004).
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Dekić, B., Radulović, N., Ristić, M., & Dekić, V. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.
- Dekić, V., Dekić, B., & Radulović, N. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107.
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Wiley. (n.d.). 3-[(morpholinocarbonyl)methyl]-6-nitrocoumarin Spectrum. SpectraBase. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
- Loarueng, C., et al. (2019).
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PubChem. (n.d.). 6-Methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 3-Methyl-6-nitrocoumarin
This guide provides a comprehensive technical overview of 3-Methyl-6-nitrocoumarin, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, structural characterization, key applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
This compound belongs to the benzopyrone family, characterized by a benzene ring fused to an α-pyrone ring. The presence of a methyl group at the 3-position and a nitro group at the 6-position defines its specific reactivity and potential applications. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the coumarin scaffold, making it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | [1][2] |
| Molecular Weight | 205.17 g/mol | [1] |
| CAS Number | 103030-08-6 | [1] |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)[O-])OC1=O | [2] |
| Appearance | Expected to be a solid, likely pale yellow | Inferred from similar compounds[3] |
| Monoisotopic Mass | 205.0375 Da | [2] |
Section 2: Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of the 3-methylcoumarin precursor. The coumarin ring system is activated towards electrophilic attack, and the reaction conditions, particularly temperature and the choice of nitrating agent, are critical for achieving regioselectivity and a high yield of the desired 6-nitro isomer.[4][5]
Causality in Experimental Design:
The use of a mixture of concentrated sulfuric acid and nitric acid is a standard and effective method for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-nitration (the formation of dinitro products), and favor the formation of the thermodynamically more stable 6-nitro isomer over other potential isomers like the 8-nitro product.[4]
Experimental Protocol: Synthesis via Nitration
This protocol is a representative method based on standard nitration procedures for coumarin systems.[4][5][6]
Materials:
-
3-Methylcoumarin
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methylcoumarin in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled vessel. Add this nitrating mixture dropwise to the solution of 3-methylcoumarin over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-3 hours.[4] The progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to remove residual acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield purified this compound. Dry the final product under vacuum.
Synthesis Workflow Diagram
Caption: Derivatization and application pathways for this compound.
Section 5: Safety and Handling Protocols
This compound is classified as a hazardous substance and must be handled with appropriate care in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7]* Irritation: May cause skin, eye, and respiratory irritation. [8] Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [8] * Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator. [9]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9]
-
Section 6: References
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Chemical Label for this compound. Generic Chemical Supplier.
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]
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A Technical Guide to the Solubility of 3-Methyl-6-nitrocoumarin for Pharmaceutical Research and Development
Abstract
3-Methyl-6-nitrocoumarin is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the coumarin scaffold.[1][2] A fundamental understanding of its physicochemical properties, particularly solubility, is paramount for its progression through the development pipeline, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the critical need for comprehensive solubility data for this compound. Recognizing that specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework based on first principles of physical organic chemistry and data from structurally related analogs. We will explore the anticipated solubility profile across a range of common laboratory solvents, elucidate the underlying molecular interactions, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility in their own laboratories. This guide is intended to empower researchers, chemists, and formulation scientists with the predictive insights and practical methodologies required to effectively work with this compound.
Introduction: The Significance of this compound
Coumarins are a class of benzopyrone compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[1] The specific functionalization of the coumarin core, as in this compound, modulates its chemical properties and biological targets. The introduction of a methyl group at the 3-position and a nitro group at the 6-position creates a unique electronic and steric profile that is critical to its function.
A molecule's therapeutic efficacy is inextricably linked to its solubility. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising drug candidate. Therefore, characterizing the solubility of this compound is a foundational step in any research or development program.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 103030-08-6 | [3] |
| Molecular Formula | C₁₀H₇NO₄ | [3][4] |
| Molecular Weight | 205.17 g/mol | [3] |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)[O-])OC1=O |[4] |
Predictive Solubility Profile: A Theoretical Framework
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This interaction is a function of polarity, hydrogen bonding capability, and dispersion forces between solute and solvent molecules. By analyzing the structure of this compound, we can predict its behavior.
-
The Coumarin Core: The parent coumarin molecule is considered hydrophobic and is poorly soluble in water but dissolves well in organic solvents like alcohols.[5][6]
-
Influence of the C3-Methyl Group: The methyl group (-CH₃) is a non-polar, lipophilic substituent. Its presence slightly increases the overall non-polar character of the molecule, which would typically favor solubility in less polar organic solvents.
-
Influence of the C6-Nitro Group: The nitro group (-NO₂) is the dominant factor influencing this molecule's polarity. It is a strong electron-withdrawing and highly polar functional group. This group significantly increases the molecule's dipole moment and its ability to participate in dipole-dipole interactions. The presence of a nitro group on a coumarin ring generally decreases its solubility in non-polar solvents while enhancing it in polar aprotic solvents.[7]
Based on these structural features, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetone | High | The strong dipole of the nitro group interacts favorably with the high dielectric constant and polar nature of these solvents. |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitro and carbonyl oxygens and have sufficient polarity to solvate the molecule. Coumarins are generally well-soluble in alcohols.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity that can effectively solvate the entire molecule, balancing the polar and non-polar regions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Lower polarity compared to alcohols and ketones, leading to reduced interaction with the polar nitro group. |
| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | The high polarity of the nitro group creates a significant mismatch with non-polar solvents, preventing effective solvation. |
| Aqueous | Water | Insoluble | The large, hydrophobic benzopyrone core and methyl group dominate, making the molecule poorly soluble in water despite the polar nitro group.[5][6] |
Experimental Protocol: Quantitative Solubility Determination
To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[8] This protocol, coupled with UV-Vis spectrophotometry for quantification, provides a self-validating system for accurate measurement.
Principle
An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed by filtration, and the concentration of the solute in the clear supernatant is measured analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and cuvettes
Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standards of known, decreasing concentrations.
-
Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
Part B: Shake-Flask Solubility Measurement
-
Addition of Solute: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.
-
Addition of Solvent: Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.
-
Settling: After agitation, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted sample at the predetermined λmax.
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
While direct, published quantitative solubility data for this compound is limited, a robust predictive framework can be established by analyzing its molecular structure. The dominant polar nitro group suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in water and non-polar hydrocarbons. This theoretical assessment provides essential guidance for initial experimental design. For definitive results, the detailed shake-flask experimental protocol provided herein offers a reliable and accurate method for researchers to quantify the solubility in any solvent system of interest. This foundational data is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful formulation of this compound for therapeutic applications.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Quantum Yield of 3-Methyl-6-nitrocoumarin
Introduction: The Significance of Coumarin Photophysics
Coumarins (2H-1-benzopyran-2-one) are a prominent class of heterocyclic compounds found extensively in nature and are synthetically versatile.[1][2] Their benzopyrone framework serves as a valuable scaffold in medicinal chemistry, leading to the development of agents with a wide array of pharmacological activities, including anticancer, anticoagulant, and antimicrobial properties.[1][3][4][5] Beyond their therapeutic potential, the π-conjugated structure of coumarins endows them with significant and often unique photophysical properties, making them exceptional candidates for fluorescent probes, biological stains, and laser dyes.[4][6]
The utility of a coumarin derivative in fluorescence-based applications is fundamentally governed by its fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process. The quantum yield is defined as the ratio of photons emitted to photons absorbed.[7] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bioimaging or high-sensitivity assays.
This guide focuses on this compound, a derivative featuring an electron-donating methyl group at the 3-position and a powerful electron-withdrawing nitro group at the 6-position. This substitution pattern significantly influences the molecule's electronic and photophysical properties. As a Senior Application Scientist, this whitepaper will provide not just the "what" but the "why," offering a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the determination and interpretation of the quantum yield of this important coumarin derivative.
Synthesis and Spectroscopic Profile of this compound
The synthesis of coumarin derivatives can be achieved through various established methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[4] The synthesis of this compound typically involves the nitration of a coumarin precursor. For instance, 3-methylcoumarin can be nitrated using a mixture of nitric acid and sulfuric acid.[8][9] The reaction conditions, particularly temperature, are crucial in directing the position of the nitro group.[8]
Materials and Instrumentation
-
This compound (synthesized or purchased)
-
Reference Standard : A compound with a known, stable quantum yield and spectral properties that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.52 - 0.55) or Coumarin 153 in ethanol (Φ ≈ 0.53) are common choices. [10][11][12]* Solvent : Spectroscopic grade ethanol is a suitable starting point. The same solvent must be used for both sample and reference.
-
Instrumentation :
-
Calibrated UV-Visible Spectrophotometer
-
Calibrated Spectrofluorometer with a corrected emission spectrum unit. [10] * Quartz cuvettes (1 cm path length)
-
| Reference Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ_r) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.55 [10] |
| Coumarin 153 | Ethanol | ~420 | ~530 | 0.53 [12] |
| Coumarin 6 | Ethanol | ~459 | ~505 | 0.78 [13][14] |
| Table 2: Common Fluorescence Quantum Yield Standards. |
Step-by-Step Methodology
-
Selection of Excitation Wavelength (λ_ex) :
-
Dissolve a small amount of this compound in the chosen solvent and record its absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
Choose a λ_ex at or near the λ_abs_max. Crucially, the reference standard must also have a non-zero absorbance at this same λ_ex.
-
-
Preparation of Stock Solutions :
-
Prepare a stock solution of this compound and the chosen reference standard in the same spectroscopic grade solvent. A concentration of ~10⁻⁴ M is a typical starting point.
-
-
Preparation of Dilution Series :
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference.
-
Expert Insight : The goal is to create a series of solutions where the absorbance at λ_ex ranges from approximately 0.01 to 0.1. This "optically dilute" range is essential to ensure a linear relationship between absorbance and fluorescence and to prevent the inner-filter effect. [15]
-
-
Absorbance Measurements :
-
For each solution in both series, record the full absorbance spectrum.
-
Precisely note the absorbance value at the chosen excitation wavelength (λ_ex).
-
-
Fluorescence Measurements :
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Critical Protocol Standard : Use the same instrument settings (excitation wavelength, slit widths, PMT voltage) for all measurements of both the sample and the reference to ensure comparability.
-
Record the emission spectrum over a range that captures the entire fluorescence profile (e.g., from λ_ex + 20 nm to 700 nm).
-
-
Data Analysis :
-
For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).
-
Create two separate plots: one for this compound and one for the reference standard, plotting integrated fluorescence intensity (I) on the y-axis versus absorbance (A) at λ_ex on the x-axis.
-
Perform a linear regression for each dataset. The slope of the line is the gradient (Grad). Verify that the R² value is > 0.99 to confirm linearity.
-
-
Calculation :
-
Use the gradients obtained and the known quantum yield of the standard to calculate the quantum yield of this compound using the gradient method equation. Look up the refractive indices (n) for the solvent used. If the same solvent is used for both sample and reference, the refractive index term (n_s²/n_r²) cancels out to 1.
-
Factors Influencing the Quantum Yield of this compound
The measured quantum yield is not an immutable constant. It is highly sensitive to the molecule's local environment and structural features.
Solvent Polarity and the TICT State
For many coumarins, particularly those with electron-donating and electron-withdrawing groups, an increase in solvent polarity often leads to a significant decrease in fluorescence quantum yield. [10][16]This is a hallmark of a non-radiative decay pathway involving a Twisted Intramolecular Charge Transfer (TICT) state. [16][17]
-
Locally Excited (LE) State : Upon excitation in a non-polar solvent, the molecule exists in a planar, highly fluorescent "Locally Excited" (LE) state.
-
TICT State : In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized. [11]This stabilization can facilitate rotation around single bonds, particularly those connecting donor or acceptor groups to the coumarin core. This leads to a twisted, charge-separated TICT state. This TICT state is typically non-fluorescent or very weakly fluorescent and provides an efficient pathway for the molecule to return to the ground state non-radiatively, thus "quenching" the fluorescence and lowering the quantum yield. [16]
The Role of the Nitro Group
The -NO₂ group at the 6-position is a strong electron-withdrawing group. This functional group enhances the intramolecular charge transfer character of the molecule upon excitation. While this ICT character is essential for fluorescence, strong electron-withdrawing groups can also promote intersystem crossing (ISC) to the triplet state, another non-radiative decay pathway that competes with fluorescence and can lower the quantum yield. [18]
Temperature Effects
The conversion from the LE state to the TICT state is often an activated process. [17]Therefore, increasing the temperature can provide the necessary thermal energy to overcome the activation barrier for this rotation, leading to a further decrease in fluorescence quantum yield. [11][17]Conversely, lowering the temperature can restrict this molecular motion and may lead to an increase in quantum yield.
Applications and Future Perspectives
Understanding the quantum yield of this compound and its environmental sensitivity is crucial for its application. A low intrinsic quantum yield might make it unsuitable as a bright imaging agent. However, if its fluorescence is significantly quenched by a specific environmental factor (e.g., polarity, presence of an analyte), it could be engineered into a highly sensitive "turn-on" or "turn-off" fluorescent sensor. The nitro group can also be chemically reduced to an amino group, which dramatically alters the photophysical properties and serves as a synthetic handle for further functionalization, opening avenues for developing novel probes and drug conjugates. [8]
Conclusion
The fluorescence quantum yield of this compound is a defining photophysical parameter that dictates its potential in research and drug development. Its determination via the relative gradient method is a robust and accessible technique that, when performed correctly, provides reliable and reproducible data. The strong dependence of its quantum yield on solvent polarity, largely due to the formation of a non-emissive TICT state, is a key characteristic. This detailed guide provides the theoretical grounding and practical protocols necessary for scientists to accurately measure, interpret, and ultimately leverage the photophysical properties of this and similar coumarin derivatives in their work.
References
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing.
- Current developments of coumarin compounds in medicinal chemistry. PubMed.
- Coumarin derivatives and their applications.
- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). Pharmacological Research - Modern Chinese Medicine.
- Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds. (2025). BenchChem.
- Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
- CHM 423 Quantum Yield. Scribd.
- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. (2025).
- Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. (2025). BenchChem.
- The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PMC - NIH.
- Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.
- Supporting Inform
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2013).
- Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (2007).
- Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. (n.d.). RSC Publishing.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies.
- Synthesis of 6-nitrocoumarin. PrepChem.com.
- Coumarin 6. PhotochemCAD.
- Coumarin 6. OMLC.
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- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
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- 11. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for 3-Methyl-6-nitrocoumarin: A Versatile Heterocyclic Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-Methyl-6-nitrocoumarin. Coumarins, a significant class of benzopyrone heterocyclic compounds, are widely recognized for their diverse pharmacological activities and applications as synthetic intermediates.[1][2] The introduction of a nitro group onto the coumarin backbone creates a versatile scaffold, valuable for further functionalization in drug discovery programs and as a potential pharmacophore in its own right.[3] This guide details a robust two-step synthetic pathway involving an initial Perkin-like condensation to form the 3-methylcoumarin intermediate, followed by a regioselective electrophilic nitration. We offer in-depth explanations for key experimental choices, comprehensive characterization data, a troubleshooting guide, and a visual workflow to ensure successful replication and adaptation by researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Context
The coumarin nucleus is a privileged scaffold found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The functionalization of this core structure is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
The nitro group, in particular, serves two primary roles:
-
Bioactive Moiety: Nitroaromatic compounds are known to possess intrinsic biological activity, often acting as bioreducible prodrugs.
-
Synthetic Handle: The nitro group is a highly versatile functional group that can be readily reduced to an amine, which in turn can be converted into a wide array of other functionalities (e.g., amides, sulfonamides, ureas), enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
This compound is therefore a key intermediate. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and regioselectivity. The protocol herein is designed to be both efficient and reproducible, drawing upon established principles of classic organic reactions adapted for this specific target.
Overall Reaction Scheme
The synthesis is performed in two distinct stages:
Part A: Synthesis of 3-Methylcoumarin (Intermediate 2) via a modified Perkin condensation reaction between salicylaldehyde (1 ) and propanoic anhydride.
Part B: Electrophilic Nitration of 3-Methylcoumarin (2) to yield the final product, this compound (3 ).
A schematic representation of the two-step synthesis of this compound.
Mechanistic Insights
Part A (Perkin-like Condensation): The reaction is initiated by the formation of a carboxylate anion from sodium propanoate, which acts as a base to deprotonate propanoic anhydride, forming an enolate. This enolate then undergoes a nucleophilic addition to the aldehyde carbonyl of salicylaldehyde. A subsequent series of intramolecular condensation and dehydration steps ultimately leads to the cyclized coumarin ring.
Part B (Electrophilic Aromatic Substitution): This is a classic nitration mechanism. Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene portion of the coumarin ring then attacks the nitronium ion. The directing effects of the fused pyrone ring favor substitution at the C6 and C8 positions. Under controlled temperature conditions, the formation of the 6-nitro isomer is generally favored.[1][5] The final step is the deprotonation of the resulting sigma complex (arenium ion) to restore aromaticity.
Materials and Equipment
Reagents and Solvents
-
Salicylaldehyde (≥98%)
-
Propanoic Anhydride (≥97%)
-
Sodium Propanoate (Anhydrous, ≥99%)
-
Sulfuric Acid (Concentrated, 98%)
-
Nitric Acid (Concentrated, 70%)
-
Ethanol (95% or Absolute)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Crushed Ice
-
Magnesium Sulfate (Anhydrous)
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with CaCl₂ drying tube
-
Magnetic stirrer with hot plate
-
Heating mantle
-
Dropping funnel
-
Thermometer
-
Beakers
-
Büchner funnel and filter flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
Detailed Experimental Protocol
Safety Precaution: The handling of concentrated nitric and sulfuric acids is hazardous. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part A: Synthesis of 3-Methylcoumarin (Intermediate 2)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (6.1 g, 50 mmol), propanoic anhydride (19.5 g, 150 mmol), and anhydrous sodium propanoate (8.2 g, 100 mmol).
-
Reaction: Heat the reaction mixture in an oil bath set to 160-170 °C. Maintain vigorous stirring for 5-6 hours.
-
Work-up: Allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the hot, dark mixture into a beaker containing 200 mL of cold water while stirring. An oily product should solidify upon cooling and stirring.
-
Isolation: Continue stirring until the solid is well-formed. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water (3 x 50 mL) to remove any water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield pure 3-Methylcoumarin.
Part B: Synthesis of this compound (3)
-
Acid Mixture Preparation: In a 250 mL flask, carefully add concentrated sulfuric acid (30 mL) to a magnetic stir bar. Place the flask in an ice-salt bath and cool to 0-5 °C.
-
Dissolution of Intermediate: Once the sulfuric acid is cold, slowly add the 3-Methylcoumarin (4.0 g, 25 mmol) from Part A in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) in a separate flask cooled in an ice bath.
-
Reaction Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved coumarin solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The exothermic nature of the reaction requires vigilant temperature control.[5]
-
Reaction Time: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a large beaker filled with 300 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.
-
Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol to obtain pure this compound as fine, pale-yellow crystals.
-
Drying: Dry the final product in a vacuum oven at 50 °C overnight.
Characterization and Data Summary
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Data | Source(s) |
| Compound Name | This compound | [6] |
| Molecular Formula | C₁₀H₇NO₄ | [7] |
| Molecular Weight | 205.17 g/mol | [7] |
| Appearance | Pale yellow crystalline solid | - |
| Melting Point | 147-148 °C | |
| Theoretical Yield | 5.13 g (from 4.0 g of intermediate) | - |
| Expected ¹H NMR signals | Signals corresponding to the methyl group, the vinylic proton, and aromatic protons in the appropriate regions and splitting patterns. | - |
| Expected IR absorptions | Characteristic peaks for C=O (lactone), aromatic C=C, and asymmetric/symmetric N-O stretching of the nitro group. | - |
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction; impure reagents. | Ensure anhydrous conditions. Increase reaction time. Confirm purity of salicylaldehyde. |
| Incomplete Nitration (Part B) | Insufficient nitrating agent or reaction time. | Allow the reaction to stir for a longer period at room temperature. Check the concentration of the acids. |
| Formation of Multiple Isomers | Reaction temperature was too high during nitration. | Maintain strict temperature control (<5 °C) during the addition of the nitrating mixture. Isomers may require column chromatography for separation. |
| Product is Oily/Difficult to Crystallize | Presence of impurities. | Re-wash the crude product thoroughly. Attempt recrystallization from a different solvent system (e.g., acetone-water, acetic acid). |
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis protocol.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Unknown Author. (2018). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(3), 255-269. Retrieved from [Link]
-
Bala, S., et al. (2018). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H7NO4). Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central. Retrieved from [Link]
-
Kakade, G. K., & Ganjare, A. B. (2021). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.Org. Retrieved from [Link]
-
Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Retrieved from [Link]
-
Patil, S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH. Retrieved from [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-nitrocoumarin. Retrieved from [Link]
-
Patil, S. S., et al. (2014). Synthesis of novel coumarin derivatives and its biological evaluations. Prime Scholars. Retrieved from [Link]
-
Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Indian Academy of Sciences. Retrieved from [Link]
-
Unknown Author. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. SciSpace. Retrieved from [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-1j3a4yq2]([Link]
-
Al-Rubaye, A. F. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Retrieved from [Link]
- Hein, D. W. (1954). Process for the preparation of 6-nitro-coumarin-3-carboxylic acid. Google Patents.
-
Ielo, L., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl.... Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
experimental procedure for 3-Methyl-6-nitrocoumarin synthesis
An authoritative guide to the synthesis of 3-Methyl-6-nitrocoumarin, tailored for researchers and professionals in drug development. This document provides a detailed, two-part experimental protocol, grounded in established chemical principles, complete with expert insights for troubleshooting and ensuring reaction integrity.
Introduction: The Significance of Nitrocoumarins
Coumarins represent a significant class of heterocyclic compounds characterized by a benzo-α-pyrone framework. Sourced from both natural origins and synthetic pathways, they are cornerstones in medicinal chemistry due to their extensive pharmacological profile, which includes antimicrobial, anti-inflammatory, antioxidant, and antitumor activities[1][2][3]. The strategic introduction of a nitro (NO₂) group onto the coumarin scaffold is a key chemical modification used to enhance or alter these biological properties. Nitrocoumarins serve as crucial intermediates for synthesizing aminocoumarins and other complex derivatives, making them valuable building blocks in the development of novel therapeutic agents[1].
This guide outlines a comprehensive, two-step procedure for the synthesis of this compound, a model compound for this important chemical class. The protocol begins with the formation of the 3-methylcoumarin core, followed by a regioselective electrophilic nitration.
Part 1: Synthesis of 3-Methylcoumarin Intermediate
Principle of Synthesis: The Perkin Reaction
The 3-methylcoumarin scaffold can be efficiently synthesized using the Perkin reaction. This classic organic reaction involves the condensation of an aromatic aldehyde (salicylaldehyde) with an acid anhydride (propanoic anhydride) in the presence of the sodium salt of the acid (sodium propionate). The reaction proceeds through a series of steps including aldol condensation and subsequent intramolecular cyclization (lactone formation) upon dehydration, yielding the desired coumarin ring structure.
Experimental Protocol: 3-Methylcoumarin Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine salicylaldehyde (0.1 mol, 12.21 g), propanoic anhydride (0.2 mol, 26.02 g), and anhydrous sodium propionate (0.1 mol, 9.61 g).
-
Reaction Execution: Heat the mixture in an oil bath at 180°C for 5-6 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then add 100 mL of water. Boil the mixture for 15 minutes to hydrolyze any unreacted anhydride.
-
Purification: After cooling, the crude 3-methylcoumarin will precipitate. If it solidifies as a mass, it can be dissolved in a minimum amount of hot ethanol. Filter the hot solution. Upon cooling the filtrate, pure 3-methylcoumarin will crystallize.
-
Final Product: Filter the crystals, wash with cold water, and dry under vacuum. The expected product is a white to off-white solid.
Part 2: Electrophilic Nitration for this compound Synthesis
Principle of Synthesis: Electrophilic Aromatic Substitution
The conversion of 3-methylcoumarin to its 6-nitro derivative is achieved through an electrophilic aromatic substitution reaction. A potent nitrating mixture, consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is employed to generate the highly reactive nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium electrophile. This electrophile then attacks the electron-rich benzene ring of the coumarin. The reaction is highly exothermic and demands strict temperature control to prevent over-nitration and the formation of unwanted byproducts[4][5]. The regioselectivity, favoring substitution at the C6 position, is governed by the directing effects of the lactone ring and the methyl group.
Experimental Protocol: this compound Synthesis
-
Preparation of Coumarin Solution: In a 250 mL beaker, dissolve 3-methylcoumarin (0.01 mol, 1.60 g) in 20 mL of concentrated sulfuric acid. Place the beaker in an ice-salt bath to cool the solution to 0-5°C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, ensuring the mixture remains cold by keeping it in an ice bath[6].
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred coumarin solution using a dropping funnel. Meticulously maintain the internal reaction temperature below 10°C throughout the addition[1][6]. Inefficient cooling or rapid addition can lead to a dangerous exothermic event[4].
-
Reaction Completion: After the addition is complete, remove the beaker from the ice bath and allow it to stir at room temperature for one hour to ensure the reaction goes to completion[1][6].
-
Product Precipitation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of this compound[2].
Characterization and Self-Validation
To ensure the integrity of the synthesis, the final product must be rigorously characterized and validated against known standards.
-
Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate), visualizing spots under UV light.
-
Melting Point Determination: The melting point of the purified product should be sharp and consistent with the literature value of 147-148°C[7]. A broad melting range would indicate impurities.
-
Spectroscopic Analysis:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of key functional groups: lactone carbonyl (C=O) stretch (~1720-1740 cm⁻¹), aromatic C=C stretches, and the characteristic symmetric and asymmetric stretches of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Provide definitive structural confirmation, showing the precise location of the methyl and nitro groups on the coumarin framework and confirming the overall molecular structure[2][8].
-
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) |
| 3-Methylcoumarin | C₁₀H₈O₂ | 160.17[9] | 91-93 | 70-80 |
| This compound | C₁₀H₇NO₄ | 205.17[7][10] | 147-148[7] | 45-60 |
Visualization of Synthesis Workflow
The overall synthetic pathway is a logical two-step process, starting from readily available commercial reagents.
Caption: Overall workflow for the synthesis of this compound.
The core of the second step is the generation of the nitronium ion, which is the key electrophile for the substitution reaction.
Caption: Mechanism of nitronium ion formation and electrophilic attack.
Expertise & Experience: Troubleshooting and Field Insights
-
Controlling Exothermic Reactions: The nitration step is notoriously exothermic. The primary cause of failed or hazardous reactions is inadequate temperature control[4]. Ensure the ice bath is robust (an ice-salt mixture is preferable) and that the nitrating agent is added very slowly, allowing the system to dissipate heat. A thermometer monitoring the internal reaction temperature is non-negotiable. A rapid temperature increase above 15°C is a sign of a potential runaway reaction[11].
-
Isomer Separation: While the 6-nitro isomer is the major product, small amounts of the 8-nitro isomer may form[1][6]. These isomers often have different solubilities in common recrystallization solvents like ethanol. The 6-nitro isomer is typically less soluble and will crystallize out first from a hot ethanolic solution upon cooling, which is a key technique for purification[6]. If separation is difficult, column chromatography is a reliable alternative.
-
Reagent Quality: The use of anhydrous reagents and concentrated acids is critical. Water contamination in the sulfuric acid will reduce the efficiency of nitronium ion formation, leading to lower yields[4]. Ensure all glassware is thoroughly dried before use.
-
Safety Precautions: Always work in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a quenching agent like sodium bicarbonate readily available for spills.
References
-
Deshmukh, A. R., et al. (n.d.). Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. Jetir.Org. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Pechmann condensation. Retrieved from [Link]
-
Jubair, S., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(4), 332-345. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H7NO4). Retrieved from [Link]
-
Patil, S. S., et al. (2014). Synthesis of novel coumarin derivatives and its biological evaluations. Journal of Chemical and Pharmaceutical Research, 6(5), 1139-1145. Retrieved from [Link]
-
RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Retrieved from [Link]
-
Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Retrieved from [Link]
-
Al–Sabea, I. M., et al. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). Retrieved from [Link]
- Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
-
Kadhim, W. R., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 1-10. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylcoumarin. Retrieved from [Link]
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Unveiling Cellular Machinery: 3-Methyl-6-nitrocoumarin as a Fluorogenic Probe for Nitroreductase Activity in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Darkness - The "Turn-On" Potential of a Nitro-Quenched Fluorophore
In the intricate world of cellular biology, the ability to visualize specific enzymatic activities in real-time is paramount to understanding health and disease. 3-Methyl-6-nitrocoumarin, a derivative of the versatile coumarin scaffold, presents a compelling example of a "pro-fluorophore" or a fluorogenic probe. In its native state, the presence of the electron-withdrawing nitro group at the 6-position effectively quenches the inherent fluorescence of the coumarin core.[1][2] This quenching phenomenon, primarily attributed to processes like photoinduced electron transfer (PET) or efficient intersystem crossing, renders the molecule dark under fluorescence microscopy.[3][4]
However, this dormant fluorescence can be powerfully awakened. The strategic placement of the nitro group makes this compound an excellent substrate for a class of enzymes known as nitroreductases (NTRs).[5][6] These enzymes, prevalent in hypoxic (low oxygen) environments and certain microbial systems, catalyze the reduction of the nitro group to a highly fluorescent amino group.[7][8] This enzymatic conversion bioactivates the molecule, transforming it into the brightly fluorescent 3-Methyl-6-aminocoumarin, leading to a significant "turn-on" fluorescent signal that is directly proportional to the nitroreductase activity.[9]
This unique property positions this compound as a powerful tool for researchers in various fields, particularly in oncology, where tumor hypoxia is a hallmark of cancer progression and therapeutic resistance.[10] This guide provides a comprehensive overview of the applications of this compound in fluorescence microscopy, complete with detailed protocols for its use in both in vitro and live-cell imaging contexts.
Core Principles and Mechanistic Insights
The application of this compound as a fluorogenic probe is underpinned by a well-defined biochemical transformation that directly translates into a detectable optical signal.
The "Off" State: Fluorescence Quenching by the Nitro Group
The coumarin scaffold is inherently fluorescent due to its extended π-conjugated system.[11] However, the introduction of a nitro group (-NO2) at the 6-position dramatically alters its photophysical properties. The strong electron-withdrawing nature of the nitro group creates a pathway for the excited state energy to be dissipated non-radiatively, effectively quenching fluorescence.[1][12] This can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): Upon excitation, an electron can be transferred from the excited coumarin core to the nitro group, preventing the emission of a photon.[2]
-
Intersystem Crossing (ISC): The nitro group can promote the transition of the excited singlet state to a non-emissive triplet state, which then decays back to the ground state without emitting light.[1]
The result is a molecule with very low to negligible fluorescence quantum yield, making it an ideal candidate for a "turn-on" probe with a high signal-to-background ratio.
The "On" State: Enzymatic Activation by Nitroreductase
Nitroreductases are a family of enzymes that utilize reduced flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as a cofactor to catalyze the reduction of nitroaromatic compounds.[6] In the presence of a reduced nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as an electron source, NTR facilitates the multi-step reduction of the nitro group on the coumarin to an amino group (-NH2).[6]
The resulting 3-Methyl-6-aminocoumarin is a highly fluorescent molecule. The electron-donating amino group enhances the electron density of the π-system and disrupts the quenching mechanism, leading to a significant increase in the fluorescence quantum yield.[5][8]
Figure 1: Workflow of this compound activation.
Photophysical Properties
The successful application of any fluorescent probe hinges on a thorough understanding of its spectral characteristics. The key parameters for this compound and its activated form, 3-Methyl-6-aminocoumarin, are summarized below. The data for the aminocoumarin derivative are based on closely related aminocoumarin compounds, as specific data for 3-Methyl-6-aminocoumarin is not widely published.[11][13]
| Property | This compound ("Off" State) | 3-Methyl-6-aminocoumarin ("On" State) |
| Excitation Maximum (λex) | ~340 nm | ~340-360 nm |
| Emission Maximum (λem) | N/A (Quenched) | ~440-460 nm (Blue-Green) |
| Quantum Yield (Φ) | < 0.01 | High (e.g., > 0.5) |
| Molar Extinction Coefficient (ε) | Moderate | High |
| Stokes Shift | N/A | ~100-120 nm |
Applications in Fluorescence Microscopy
The ability of this compound to report on nitroreductase activity opens up several key application areas in biological research and drug development.
Detection of Hypoxia in Cancer Cells and Tissues
Solid tumors often contain regions of low oxygen, or hypoxia, which is associated with increased malignancy, metastasis, and resistance to therapy.[10] Many cancer cells upregulate nitroreductase activity under hypoxic conditions.[7] Therefore, this compound can be used as a fluorogenic probe to identify and image hypoxic regions within cell cultures and potentially in tissue models.
High-Throughput Screening for Nitroreductase Inhibitors
Nitroreductase enzymes are also being explored as targets for novel therapeutics. A "turn-on" fluorescence assay using this compound can be adapted for a high-throughput screening (HTS) format to identify potential inhibitors of NTR activity. A decrease in the fluorescent signal in the presence of a test compound would indicate inhibition of the enzyme.
Reporter Gene Assays
In gene therapy and synthetic biology, nitroreductase can be used as a reporter gene. Cells transfected with a plasmid encoding a nitroreductase can be identified by their ability to convert this compound into its fluorescent form. This provides a convenient and sensitive method for monitoring gene expression.
Microbial Detection
Many bacterial species possess nitroreductase activity.[5] this compound could potentially be used to detect the presence of certain bacteria in biological samples or to study bacterial metabolism.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in both in vitro and live-cell imaging experiments. Note: Optimization of concentrations, incubation times, and imaging parameters is crucial for each specific cell type and experimental setup.
Protocol 1: In Vitro Nitroreductase Activity Assay
Objective: To measure the activity of purified nitroreductase or cell lysates using this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Purified nitroreductase enzyme or cell lysate containing NTR
-
NADH or NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a 10 mM stock solution of NADH or NADPH in Assay Buffer. Prepare fresh for each experiment.
-
Prepare a stock solution of purified nitroreductase in Assay Buffer. The concentration will depend on the specific activity of the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reactions (example volumes for a 100 µL final volume):
-
Test Wells: 88 µL Assay Buffer, 1 µL this compound stock (final concentration: 100 µM), 1 µL NADH/NADPH stock (final concentration: 100 µM), 10 µL enzyme solution.
-
Negative Control (No Enzyme): 98 µL Assay Buffer, 1 µL this compound stock, 1 µL NADH/NADPH stock.
-
Negative Control (No Cofactor): 99 µL Assay Buffer, 1 µL this compound stock, 10 µL enzyme solution.
-
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity over time (kinetic mode) with excitation at ~350 nm and emission at ~450 nm. Record data every 1-2 minutes for 30-60 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a set time (e.g., 30 minutes) and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
For kinetic assays, determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Compare the reaction rates or endpoint fluorescence intensities between different conditions.
-
Figure 2: In Vitro Nitroreductase Assay Workflow.
Protocol 2: Live-Cell Imaging of Nitroreductase Activity
Objective: To visualize nitroreductase activity in living cells using fluorescence microscopy.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or similar UV excitation filter set)
Procedure:
-
Cell Culture:
-
Plate cells at an appropriate density on imaging-compatible dishes or slides and allow them to adhere overnight.
-
Optional: To induce hypoxia and potentially increase endogenous NTR expression, cells can be cultured in a hypoxic chamber (e.g., 1% O2) for 12-24 hours prior to the experiment.
-
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free medium. A starting concentration of 5-10 µM is recommended, but this should be optimized.
-
Remove the complete culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing serum-free medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Imaging:
-
After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
Add fresh, pre-warmed complete culture medium or imaging buffer (e.g., phenol red-free medium) to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~350 nm and collect the emission at ~450 nm.
-
Acquire images from both control and treated/hypoxic cells.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between different experimental groups.
-
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
Application Note: Utilizing 3-Methyl-6-nitrocoumarin for the Fluorogenic Detection of Nitroreductase Activity
Introduction: The Significance of Nitroreductase
Nitroreductases (NTRs) are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, typically using NADH or NADPH as the electron donor.[1][2] In mammalian systems, NTR expression is often minimal under normal oxygen (normoxic) conditions. However, under hypoxic (low oxygen) conditions—a hallmark of solid tumor microenvironments—the expression and activity of nitroreductases can be significantly upregulated.[1][3][4] This differential expression makes NTR a critical biomarker for identifying hypoxic regions within tumors and a prime target for developing advanced cancer therapies.[5][6]
The ability to selectively activate therapeutic agents within the tumor microenvironment is a cornerstone of targeted oncology. This has led to the development of hypoxia-activated prodrugs, which remain inert in healthy tissues but are converted into potent cytotoxic agents by the elevated NTR activity in tumors.[2][6][7] Consequently, robust and reliable methods for detecting and quantifying NTR activity are indispensable for cancer research, drug discovery, and the development of personalized medicine strategies.[6]
This application note provides a comprehensive guide to the use of 3-Methyl-6-nitrocoumarin, a highly effective fluorogenic probe, for the sensitive detection of NTR activity in both enzymatic assays and cell-based imaging applications.
Principle of Detection: A "Turn-On" Fluorescence Mechanism
The detection strategy for this compound is based on a robust and specific enzymatic transformation that results in a dramatic increase in fluorescence—a "turn-on" signal.
-
The Probe: this compound is an essentially non-fluorescent molecule. The electron-withdrawing nitro group (–NO₂) at the 6-position of the coumarin scaffold effectively quenches the intrinsic fluorescence of the fluorophore.
-
The Enzyme: In the presence of nitroreductase and a reducing cofactor (NADH or NADPH), the enzyme specifically recognizes and reduces the nitro group.[1][8]
-
The Product: This enzymatic reduction converts the nitro group into a strongly electron-donating amino group (–NH₂), yielding the highly fluorescent product, 3-Methyl-6-aminocoumarin.[8]
-
The Signal: The resulting fluorescence emission is directly proportional to the amount of 3-Methyl-6-aminocoumarin produced, and therefore, to the activity of the nitroreductase in the sample.[8] This mechanism provides a high signal-to-background ratio, as the signal is generated only in the presence of the target enzyme.
Caption: Reaction mechanism of this compound.
Probe Characteristics and Advantages
This compound has been designed to offer superior performance in biological assays.
-
High Signal-to-Noise Ratio: The "turn-on" mechanism ensures that a strong signal is generated only upon enzymatic activity, minimizing background interference.
-
Good Cell Permeability: The probe's structure allows it to readily cross cell membranes, enabling the detection of intracellular NTR activity in living cells.[8]
-
Good Photostability: Coumarin-based fluorophores are known for their robust photophysical properties, allowing for stable and reproducible measurements during fluorescence microscopy.[8][9]
-
High Specificity: The reduction is specifically catalyzed by nitroreductases, ensuring high selectivity for the target enzyme.
Table 1: Quantitative Data for this compound and its Product
| Property | This compound (Probe) | 3-Methyl-6-aminocoumarin (Product) |
| CAS Number | 103030-08-6 | N/A |
| Molecular Formula | C₁₀H₇NO₄[10] | C₁₀H₉NO₂ |
| Molecular Weight | 205.17 g/mol [10] | 175.18 g/mol |
| Appearance | Pale yellow solid | Yellow-green fluorescent solid |
| Fluorescence | Very Weak / Non-Fluorescent | Strong Yellow-Green Fluorescence |
| Approx. Ex/Em (nm) | N/A | ~410 / ~475 |
Note: Spectral properties of the product are based on typical values for 6-aminocoumarin derivatives and may vary slightly depending on the solvent environment.[11]
Experimental Protocols
The following protocols provide a validated starting point for using this compound. Optimization may be required for specific experimental systems.
Caption: General experimental workflow for NTR detection.
Required Materials
-
This compound
-
DMSO (Anhydrous)
-
Nitroreductase enzyme (e.g., from E. coli)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) or NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black, clear-bottom microplates (for in vitro assay)
-
Fluorescence microplate reader
-
Cell culture reagents and appropriate cell line (e.g., HeLa, A549)
-
Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂)
-
Fluorescence microscope
Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve 2.05 mg of this compound in 1 mL of anhydrous DMSO. Mix until fully dissolved. Store at -20°C, protected from light.
-
NADH Cofactor Stock Solution (10 mM): Dissolve 7.1 mg of NADH in 1 mL of Assay Buffer. Prepare this solution fresh on the day of the experiment and keep it on ice.
-
Enzyme Working Solution: Dilute the NTR enzyme stock to the desired concentration in cold Assay Buffer immediately before use. Keep on ice.
Protocol 1: In Vitro Nitroreductase Activity Assay
This protocol is designed for a 96-well plate format to determine enzyme kinetics or screen for inhibitors.
-
Prepare Assay Wells: To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer: Add a sufficient volume to bring the final reaction volume to 100 µL.
-
NADH: Add 10 µL of 10 mM NADH stock solution (Final concentration: 1 mM).
-
Probe: Add 1 µL of 10 mM Probe stock solution (Final concentration: 100 µM).
-
Controls (Crucial for Data Integrity):
-
Negative Control: A well containing buffer, NADH, and probe, but no enzyme. This measures background signal.
-
Enzyme Control: A well containing buffer, enzyme, and NADH, but no probe. This controls for enzyme autofluorescence.
-
Positive Control: A well containing all components for the reaction.
-
-
-
Initiate the Reaction: Add the NTR enzyme working solution to the appropriate wells to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
Excitation Wavelength: 410 nm
-
Emission Wavelength: 475 nm
-
-
Data Analysis: Subtract the background fluorescence (Negative Control) from all readings. Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
Protocol 2: Cell-Based Imaging of NTR Activity
This protocol allows for the visualization of NTR activity in living cells, particularly under hypoxic conditions.
-
Cell Seeding: Seed cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Induce Hypoxia (if applicable): To observe NTR upregulation, induce hypoxia.
-
Hypoxia Chamber: Place the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours.
-
Normoxic Control: Maintain a parallel set of cells under normal culture conditions (21% O₂).
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a loading solution by diluting the 10 mM Probe stock solution in serum-free medium to a final concentration of 10-20 µM.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash and Image:
-
Remove the loading solution and wash the cells twice with warm PBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a DAPI or similar filter set (Ex: ~405 nm, Em: ~475 nm).
-
-
Data Analysis: Compare the fluorescence intensity between the normoxic and hypoxic cell populations. A significant increase in fluorescence in the hypoxic cells indicates elevated NTR activity. Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.
References
-
A Probe for the Detection of Hypoxic Cancer Cells. ACS Sensors. [Link][5][12][13]
-
Fluorescent probes boost hypoxia sensing. C&EN Global Enterprise. [Link]
-
Fluorescent Probe for Hypoxia-triggered Imaging and Cancer Therapy. Chemical Journal of Chinese Universities. [Link][3]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. [Link][6]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. National Institutes of Health (NIH). [Link][14]
-
A novel nitroreductase-enhanced MRI contrast agent and its potential application in bacterial imaging. National Institutes of Health (NIH). [Link][15]
-
Antibody-Nitroreductase Conjugate Development Services. Creative Biolabs. [Link][7]
-
Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Biological Chemistry. [Link][2]
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances. [Link][16]
-
Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue. The Royal Society of Chemistry. [Link][17]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link][18]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Institutes of Health (NIH). [Link][11]
-
A novel internal standard ratio fluorescent probe for nitroreductase detection in cells. New Journal of Chemistry. [Link][4]
-
Synthetic route of probe (1), and the reactivity of probe (1) with nitroreductase. ResearchGate. [Link][19]
-
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ResearchGate. [Link][20]
-
Coumarin-Based Small-Molecule Fluorescent Chemosensors. Chemical Reviews. [Link][9]
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- 15. A novel nitroreductase-enhanced MRI contrast agent and its potential application in bacterial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. rsc.org [rsc.org]
- 18. chemmethod.com [chemmethod.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Methyl-6-nitrocoumarin as a Novel Antibacterial Agent Against Staphylococcus aureus
Abstract: The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel antimicrobial agents. Coumarins, a class of benzopyrone compounds, have demonstrated a wide spectrum of biological activities. This document provides a detailed technical guide for researchers on the synthesis, characterization, and evaluation of 3-methyl-6-nitrocoumarin as a potential antibacterial agent against S. aureus. It includes a proposed synthesis pathway, comprehensive protocols for determining antibacterial efficacy (MIC and MBC), and a discussion of its potential mechanisms of action based on current literature.
Introduction: The Challenge of Staphylococcus aureus and the Potential of Coumarins
Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, from minor skin conditions to life-threatening diseases like pneumonia, endocarditis, and sepsis.[1] The emergence of multidrug-resistant strains, especially Methicillin-Resistant Staphylococcus aureus (MRSA), has rendered many conventional antibiotics ineffective, creating an urgent need for new therapeutic agents.[2][3]
Coumarins and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] The introduction of specific substituents onto the coumarin scaffold can significantly modulate its biological activity. Notably, the presence of a nitro group at the C-6 position has been shown to be beneficial for antibacterial activity against S. aureus.[5] This guide focuses on this compound, a specific derivative, outlining the necessary protocols to rigorously evaluate its potential as an anti-staphylococcal agent.
Synthesis and Characterization of this compound
A direct, optimized synthesis for this compound is not widely published. Therefore, a robust two-step synthesis is proposed, commencing with the Pechmann condensation to form the coumarin core, followed by regioselective nitration.
Proposed Synthesis Pathway
The synthesis begins with the reaction of a substituted phenol (4-nitrophenol) with a β-ketoester (ethyl acetoacetate) under acidic conditions, a classic method known as the Pechmann condensation.[6][7] This is followed by nitration. An alternative and potentially more controlled route involves first synthesizing 3-methylcoumarin and then introducing the nitro group.
Step 1: Synthesis of 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)
The Pechmann condensation of resorcinol with ethyl acetoacetate is a well-established method for creating the 4-methylcoumarin scaffold.[8]
Step 2: Nitration of 4-Methylumbelliferone to yield 7-hydroxy-4-methyl-6-nitrocoumarin
The synthesized 7-hydroxy-4-methylcoumarin is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group, primarily at the C-6 and C-8 positions.[8][9] Separation of the isomers is typically achieved through fractional crystallization.[8]
To obtain the target compound, this compound, a similar strategy starting with p-cresol would be employed, followed by nitration.
Synthesis Protocol (Hypothetical)
-
Pechmann Condensation: A mixture of p-cresol (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is slowly added to concentrated sulfuric acid at 0-5°C.
-
The reaction mixture is stirred at room temperature for 18-24 hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate (3-methyl-7-methylcoumarin) is filtered, washed with water, and dried.
-
Nitration: The synthesized 3-methyl-7-methylcoumarin is dissolved in concentrated sulfuric acid at 0°C.
-
A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10°C.[8]
-
The reaction is stirred at room temperature for 1 hour and then poured onto ice.
-
The solid product, 3-methyl-6-nitro-7-methylcoumarin, is filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactone carbonyl, nitro group).
-
Melting Point: As an indicator of purity.
Data Summary for Analogous Coumarin Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 4-Hydroxy-6-methylcoumarin | C₁₀H₈O₃ | 176.17 | ~95 | 261-264 | ¹H NMR, ¹³C NMR, IR |
| 4-Chloro-6-methyl-3-nitrocoumarin | C₁₀H₆ClNO₄ | 240.61 | >80 | 155-158 | ¹H NMR, ¹³C NMR, MS |
Table based on data for similar compounds.[10]
Protocols for Antibacterial Susceptibility Testing
The cornerstone of evaluating a new antibacterial agent is determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[11]
Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (stock solution in DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a control)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland turbidity standards (0.5)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Compound Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. A typical concentration range to test is 0.125 to 128 µg/mL.
-
The final volume in each well before adding the inoculum should be 50 µL.
-
-
Plate Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without the test compound.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.
-
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[12]
-
Detailed Protocol: MBC Assay
The MBC is determined as a subsequent step to the MIC assay.
Procedure:
-
Plating:
-
From each well that shows no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10-50 µL aliquot.
-
Spread each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
Interpreting MIC/MBC Results
| MBC/MIC Ratio | Interpretation |
| ≤ 4 | Bactericidal |
| > 4 | Bacteriostatic |
Potential Mechanisms of Action
While the precise mechanism of this compound against S. aureus requires specific investigation, the literature on related coumarin derivatives provides several plausible hypotheses.
Inhibition of Essential Enzymes
Coumarin derivatives have been reported to interfere with crucial bacterial enzymes. One study on a nitro-substituted dicoumarin derivative, 3,3′-(4-nitrobenzylidene)-bis-(4-hydroxycoumarin), demonstrated that it targets DNA polymerase III, thereby inhibiting DNA replication in S. aureus.[2] This represents a highly promising avenue for the development of new antibacterial agents.
Caption: Proposed inhibition of DNA replication pathway.
Anti-Biofilm Activity
S. aureus infections are often complicated by the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix. Biofilms confer increased resistance to antibiotics and the host immune system.[1] Several studies have shown that coumarin derivatives can inhibit biofilm formation at sub-inhibitory concentrations.[1] This action may be linked to the downregulation of genes responsible for producing the biofilm matrix, such as icaA and icaD.[1]
Efflux Pump Inhibition
Another potential mechanism is the inhibition of efflux pumps. These membrane proteins actively transport antibiotics out of the bacterial cell, conferring resistance. Some coumarins have been shown to act as efflux pump inhibitors, thereby restoring the efficacy of conventional antibiotics when used in combination.[15]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new anti-staphylococcal agents. The protocols outlined in this guide provide a comprehensive framework for its synthesis and in vitro evaluation. While initial data on related compounds is encouraging, further research is essential to validate these findings for this compound specifically.
Future studies should focus on:
-
Confirming the antibacterial activity against a broad panel of clinical S. aureus isolates, including MRSA and vancomycin-intermediate strains.
-
Elucidating the precise mechanism of action through molecular and genetic studies.
-
Evaluating the compound's cytotoxicity and in vivo efficacy in animal models of S. aureus infection.
These efforts will be crucial in determining the therapeutic potential of this compound as a next-generation antibacterial agent.
References
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Wikipedia. (n.d.). Pechmann condensation. Available from: [Link]
-
Journal of Emerging Technologies and Innovative Research. (2023). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Available from: [Link]
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NIH National Library of Medicine. (2015). Selective in vivo and in vitro activities of 3,3′-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III. Available from: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available from: [Link]
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Royal Society of Chemistry. (n.d.). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Available from: [Link]
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NIH National Library of Medicine. (n.d.). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Available from: [Link]
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Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Available from: [Link]
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MDPI. (2023). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. Available from: [Link]
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MDPI. (2023). 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus. Available from: [Link]
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NIH National Library of Medicine. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Available from: [Link]
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NIH National Library of Medicine. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [Link]
-
NIH National Library of Medicine. (n.d.). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. Available from: [Link]
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Indian Academy of Sciences. (n.d.). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Available from: [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available from: [Link]
-
Frontiers. (n.d.). Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. Available from: [Link]
-
AWS. (n.d.). Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condensation. Available from: [Link]
-
ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [Link]
-
ResearchGate. (2015). Selective in vivo and in vitro activities of 3,3'-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III. Available from: [Link]
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Application Notes & Protocols: Elucidating the Antibacterial Mechanism of 3-Methyl-6-nitrocoumarin
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Coumarins, a class of benzopyrone compounds found in many plants, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antimicrobial properties.[1] The synthetic derivative, 3-Methyl-6-nitrocoumarin, incorporates a nitro group, which is a common feature in antimicrobial compounds and can be crucial for their biological activity.
These application notes provide a comprehensive framework and detailed experimental protocols to systematically investigate the antibacterial mechanism of this compound. The proposed workflow is designed to first quantify the compound's efficacy and then dissect its mode of action by examining its effects on key bacterial structures and pathways, including cell membrane integrity, the induction of oxidative stress, and potential interactions with bacterial DNA.
Hypothesized Mechanism of Action
Based on existing literature for coumarin derivatives and nitroaromatic compounds, we hypothesize that this compound exerts its antibacterial effect through a multi-targeted mechanism. This proposed pathway provides a logical foundation for the subsequent experimental investigations. The primary modes of action likely involve:
-
Cell Membrane Disruption: Many coumarin derivatives are known to compromise the integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death.[2][3]
-
Induction of Oxidative Stress: The nitro group may be enzymatically reduced within the bacterial cell, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4][5] This oxidative stress can damage vital cellular components like proteins, lipids, and nucleic acids.
-
DNA Interaction: The planar structure of the coumarin ring could facilitate intercalation with bacterial DNA, disrupting replication and transcription processes, a mechanism observed in other antimicrobial agents.[6][7]
Caption: High-level overview of the hypothesized multi-target antibacterial mechanism of this compound.
Phase 1: Primary Efficacy Assessment
The initial and most critical step is to quantify the antibacterial potency of this compound. This is achieved by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Determination of MIC and MBC via Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism (MIC).[8][9] Subsequently, by sub-culturing from the wells with no visible growth, the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC) can be determined. This protocol adheres to guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates (clear, flat-bottom)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 0.9% saline
-
Spectrophotometer
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8]
-
Compound Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the compound by adding 200 µL of the compound at twice the highest desired final concentration to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10.[11] e. Column 11 will serve as the growth control (no compound). f. Column 12 will serve as the sterility control (MHB only, no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range. b. Do not add bacteria to column 12. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).[9]
-
MBC Determination: a. From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate 10 µL onto separate MHA plates. b. Incubate the MHA plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Data Presentation:
Table 1: MIC and MBC Values for this compound (µg/mL)
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | Bacteriostatic/Bactericidal | |||
| E. coli ATCC 25922 | Bacteriostatic/Bactericidal |
| (Other Strains) | | | | |
An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Phase 2: Elucidation of the Mechanism of Action
Once the antibacterial efficacy is established, the following protocols are designed to test the specific hypotheses regarding the compound's mechanism.
Assessment of Bacterial Membrane Integrity
Causality: Damage to the bacterial membranes is a common and effective antibacterial mechanism.[12] We will assess both the outer membrane (specific to Gram-negative bacteria) and the inner cytoplasmic membrane.
Caption: Experimental workflow for assessing outer and inner bacterial membrane permeability.
Protocol 2.1a: Outer Membrane Permeability (NPN Uptake Assay)
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. It is normally excluded by the intact outer membrane of Gram-negative bacteria. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.[13][14]
Materials:
-
Gram-negative bacteria (e.g., E. coli ATCC 25922)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (500 µM in acetone)
-
This compound
-
Polymyxin B (positive control)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to an OD₆₀₀ of 0.5.[15]
-
Assay Setup: To the wells of a black microtiter plate, add 100 µL of the bacterial suspension.
-
Probe Addition: Add NPN to each well to a final concentration of 10 µM. Mix gently.[15]
-
Treatment: Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC). Include a no-compound negative control and a Polymyxin B (e.g., 2 µg/mL) positive control.
-
Measurement: Immediately measure fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) kinetically for at least 15 minutes.[15]
Data Presentation:
Table 2: Outer Membrane Permeability via NPN Uptake
| Treatment | Concentration | Max Fluorescence (AU) | % Permeability Increase* |
|---|---|---|---|
| Negative Control | 0 | 0% | |
| This compound | 0.5x MIC | ||
| This compound | 1x MIC | ||
| This compound | 2x MIC | ||
| Positive Control (Polymyxin B) | 2 µg/mL |
*Calculated relative to the negative control.
Protocol 2.1b: Inner Membrane Permeability (ONPG Hydrolysis Assay)
Principle: This assay uses a bacterial strain that expresses β-galactosidase, an intracellular enzyme. The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is normally unable to cross the inner cytoplasmic membrane. If the membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase into galactose and o-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 420 nm.[16][17]
Materials:
-
Bacterial strain expressing β-galactosidase (e.g., E. coli ML-35)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.5, with 100 mM NaCl)
-
ONPG stock solution (30 mM in water)[16]
-
This compound
-
Lytic agent (e.g., 0.1% Triton X-100) for positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells, wash, and resuspend in phosphate buffer to an OD₆₀₀ of 0.5.[16]
-
Assay Setup: In a 96-well plate or cuvettes, add the cell suspension.
-
Treatment: Add varying concentrations of this compound. Include a no-compound control.
-
Substrate Addition: Add ONPG to a final concentration of 1.5 mM to initiate the reaction.[16]
-
Measurement: Immediately monitor the increase in absorbance at 405-420 nm over time (e.g., every minute for 30 minutes).
-
Maximum Activity Control: To a separate aliquot of cells, add a lytic agent like Triton X-100 to achieve complete permeabilization and measure the maximum rate of ONPG hydrolysis.
Data Presentation:
Table 3: Inner Membrane Permeability via ONPG Hydrolysis
| Treatment | Concentration | Rate of Hydrolysis (mOD/min) | % Permeabilization* |
|---|---|---|---|
| Negative Control | 0 | 0% | |
| This compound | 0.5x MIC | ||
| This compound | 1x MIC | ||
| This compound | 2x MIC | ||
| Positive Control (Lysis) | 0.1% Triton X-100 | 100% |
*Calculated relative to the fully permeabilized positive control.
Evaluation of Oxidative Stress
Protocol 2.2: Intracellular Reactive Oxygen Species (ROS) Detection
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[18][19]
Materials:
-
Bacterial strains
-
Phosphate Buffered Saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, harvest, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate at 37°C for 30 minutes in the dark to allow for probe uptake and deacetylation.[19]
-
Washing: Centrifuge the cells to remove excess probe, and resuspend the pellet in fresh PBS.
-
Assay Setup: Add 200 µL of the probe-loaded cell suspension to the wells of a black microtiter plate.
-
Treatment: Add varying concentrations of this compound. Include a no-compound negative control and an H₂O₂ (e.g., 1 mM) positive control.
-
Measurement: Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) immediately and kinetically for 60 minutes.[18]
Data Presentation:
Table 4: Intracellular ROS Production
| Treatment | Concentration | Endpoint Fluorescence (AU) | Fold Increase in ROS* |
|---|---|---|---|
| Negative Control | 0 | 1.0 | |
| This compound | 0.5x MIC | ||
| This compound | 1x MIC | ||
| This compound | 2x MIC | ||
| Positive Control (H₂O₂) | 1 mM |
*Calculated as the fluorescence of the treated sample divided by the negative control.
Analysis of DNA Interaction
Protocol 2.3: Ethidium Bromide (EtBr) Displacement Assay
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into the DNA double helix, resulting in a significant increase in its fluorescence. A compound that also binds to DNA, either by intercalation or groove binding, will compete with EtBr and displace it from the DNA, causing a measurable quenching (decrease) of the EtBr fluorescence.[7] This indicates an interaction between the test compound and DNA.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, with 150 mM NaCl)
-
Ethidium Bromide (EtBr) stock solution
-
This compound
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
DNA-EtBr Complex Formation: In a fluorescence cuvette or 96-well plate, prepare a solution of CT-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer. Allow it to incubate for 10 minutes to form a stable complex.
-
Baseline Measurement: Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~525 nm, Emission: ~600 nm). This is F₀.[7]
-
Titration: Add small aliquots of increasing concentrations of this compound to the DNA-EtBr complex.
-
Measurement: After each addition, mix and allow the solution to equilibrate for 2-5 minutes, then measure the fluorescence (F).
-
Data Analysis: Calculate the fluorescence quenching using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where [Q] is the concentration of the compound (quencher) and Ksv is the Stern-Volmer quenching constant. A linear plot of F₀/F versus [Q] indicates a direct interaction.
Data Presentation:
Table 5: DNA Interaction via EtBr Displacement
| [this compound] (µM) | Fluorescence (F) | F₀/F |
|---|---|---|
| 0 | (F₀ value) | 1.0 |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Plot F₀/F vs. concentration to determine the quenching constant (Ksv).
Phase 3: Data Synthesis and Mechanistic Conclusion
The culmination of these protocols allows for the construction of a comprehensive mechanistic model. By integrating the results, a researcher can determine if this compound acts as a bactericidal or bacteriostatic agent, whether it targets the cell envelope, induces a state of oxidative stress, interacts with DNA, or employs a combination of these strategies.
For example, strong positive results in the NPN and ONPG assays would confirm membrane disruption as a primary mechanism. A significant increase in DCF fluorescence would validate the role of oxidative stress. Fluorescence quenching in the EtBr displacement assay would support direct DNA interaction. The relative potency and speed of these effects, observed at different multiples of the MIC, will help establish the primary versus secondary modes of action.
Caption: A synthesized model of the antibacterial mechanism based on integrated experimental evidence.
References
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Retrieved from [Link]
-
ResearchGate. (2024). How to assess bacterial permeability? ResearchGate. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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National Institutes of Health. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. PMC. Retrieved from [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]
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PubMed Central. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. NIH. Retrieved from [Link]
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Protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC. Retrieved from [Link]
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MDPI. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. Retrieved from [Link]
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Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. Retrieved from [Link]
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Frontiers. (n.d.). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers. Retrieved from [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. JMPCR. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme of proposed protocol for ROS detection in E. coli cells. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. Retrieved from [Link]
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PubMed Central. (2024). Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus. NIH. Retrieved from [Link]
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ASM Journals. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum. Retrieved from [Link]
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Frontiers. (n.d.). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent. Frontiers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. PMC. Retrieved from [Link]
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PubMed Central. (n.d.). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. NIH. Retrieved from [Link]
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ROS Assay Kit Protocol. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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PubMed Central. (n.d.). Antimicrobial and Antioxidant Activities of Natural Compounds. NIH. Retrieved from [Link]
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PubMed Central. (n.d.). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. NIH. Retrieved from [Link]
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RSC Publishing. (2022). Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. RSC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. RSC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. NIH. Retrieved from [Link]
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OUCI. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. OUCI. Retrieved from [Link]
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RSC Publishing. (2023). Antibacterial activity and DNA interaction of triazine iron and ruthenium complexes. RSC. Retrieved from [Link]
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MDPI. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. MDPI. Retrieved from [Link]
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ResearchGate. (2021). How do I find out if a molecule interacts with microbial DNA? ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. Retrieved from [Link]
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International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. ISO. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Antibacterial Activity of Coumarins. ResearchGate. Retrieved from [Link]
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PubMed Central. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. NIH. Retrieved from [Link]
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Application Notes: 3-Methyl-6-nitrocoumarin as a Fluorogenic Probe for Nitroreductase Activity in Cell-Based Assays
Introduction
3-Methyl-6-nitrocoumarin is a cell-permeable compound that serves as a highly effective fluorogenic substrate for nitroreductase (NTR) enzymes.[1] In its native state, the molecule is essentially non-fluorescent. However, upon enzymatic reduction of the nitro group by nitroreductases, it is converted into the highly fluorescent 3-methyl-6-aminocoumarin.[2] This "turn-on" fluorescence mechanism provides a sensitive and direct method for detecting and quantifying nitroreductase activity within living cells.
Nitroreductases are a group of flavin-containing enzymes that are significantly upregulated in hypoxic (low oxygen) environments, a hallmark of many solid tumors.[3][4] This makes this compound an invaluable tool for cancer research, enabling the identification of hypoxic tumor regions and the screening of potential cancer therapeutics that target these specific cells.[4] Furthermore, since nitroreductase activity is prevalent in various bacterial species, this probe is also utilized for detecting bacterial contamination and studying bacterial metabolism.[5][6]
Principle of the Assay: The "Turn-On" Fluorescence Mechanism
The functionality of this compound as a fluorogenic probe is rooted in a specific enzymatic reaction. Nitroreductases, using NADH or NADPH as a cofactor, catalyze the reduction of the electron-withdrawing nitro group (-NO₂) on the coumarin scaffold to an electron-donating amino group (-NH₂).[4][5]
This chemical transformation fundamentally alters the electronic properties of the coumarin molecule. The conversion to 3-methyl-6-aminocoumarin restores the intramolecular charge transfer (ICT) character of the fluorophore, resulting in a dramatic increase in fluorescence emission. The non-fluorescent substrate is thus enzymatically converted into a highly fluorescent product, allowing for a high signal-to-noise ratio in detection.[2]
Caption: Enzymatic conversion of this compound.
Spectral Properties
A critical aspect of utilizing any fluorescent probe is understanding its spectral characteristics to ensure proper instrument setup and to avoid spectral overlap with other fluorophores in multiplexed assays.
| Compound | Excitation Max (nm) | Emission Max (nm) | State |
| This compound | ~330 | ~460 (weak) | Non-fluorescent Substrate |
| 3-Methyl-6-aminocoumarin | ~330 | ~460 (strong) | Fluorescent Product |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and cellular environment. It is always recommended to perform a spectral scan on your specific instrumentation to determine the optimal settings.[7]
Detailed Protocol for Cell-Based Nitroreductase Assay
This protocol provides a general framework for a 96-well plate-based assay. Optimization for specific cell types and experimental conditions is highly recommended.
Materials and Reagents
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells of interest (e.g., cancer cell line known to have hypoxic regions like HT29 or a bacterial culture)
-
Positive control: Purified nitroreductase enzyme (optional)
-
Negative control: Cells not expressing nitroreductase or cells treated with a nitroreductase inhibitor.
-
96-well clear-bottom, black-walled microplates suitable for fluorescence measurements
-
Fluorescence microplate reader or fluorescence microscope
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
Seed cells into a 96-well clear-bottom, black-walled plate at a density appropriate for your cell type to achieve 80-90% confluency at the time of the assay.
-
For suspension cells, a density of 1 x 10⁵ to 5 x 10⁵ cells per well is a good starting point.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment and recovery.
3. Compound Treatment:
-
On the day of the assay, prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium.
-
A final concentration range of 1-10 µM is a common starting point for optimization. It is crucial to determine the optimal concentration for your specific cell line to maximize signal while minimizing potential cytotoxicity.[8]
-
Carefully remove the existing medium from the wells and replace it with the medium containing this compound.
-
Include appropriate controls:
- Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the probe.
- Untreated Control: Cells in medium alone to measure background autofluorescence.
- Positive Control (optional): Cells known to have high nitroreductase activity or cells transfected to express the enzyme.
4. Incubation:
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
The optimal incubation time will vary depending on the cell type and the level of nitroreductase activity. A time-course experiment is recommended to determine the point of maximal signal.
5. Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a fluorescence microplate reader.
-
Set the excitation wavelength to ~330 nm and the emission wavelength to ~460 nm.
-
Alternatively, visualize the cells using a fluorescence microscope equipped with a DAPI filter set or similar UV-excitation filter.
Data Analysis and Interpretation
-
Subtract Background: For each well, subtract the average fluorescence intensity of the medium-only wells (background control).
-
Normalize to Vehicle Control: If desired, normalize the data to the vehicle control to account for any effects of the solvent.
-
Calculate Fold Change: The increase in fluorescence in treated cells compared to untreated cells indicates the level of nitroreductase activity.
Assay Optimization and Validation
To ensure the reliability and reproducibility of your results, consider the following optimization steps:
-
Cell Density: Determine the optimal cell seeding density to avoid overgrowth or sparse cultures, which can affect enzyme expression and overall cell health.
-
Probe Concentration: Perform a dose-response curve with varying concentrations of this compound to find the optimal concentration that gives the highest signal-to-noise ratio without inducing cytotoxicity. An MTT or similar cell viability assay is recommended to assess the cytotoxicity of the probe.[9]
-
Incubation Time: Conduct a time-course experiment to identify the optimal incubation period for maximal fluorescence signal.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Autofluorescence from cells or medium components.[10]- Contamination of reagents. | - Use phenol red-free medium for the assay.- Include an "untreated cells" control to subtract background.- Ensure high-purity reagents. |
| Low Signal or No Increase in Fluorescence | - Low or no nitroreductase activity in the chosen cell line.- Insufficient incubation time or probe concentration.- Probe degradation due to light exposure. | - Use a positive control cell line known to express nitroreductase.- Optimize incubation time and probe concentration.- Protect the probe from light at all stages. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[11] |
| Evidence of Cytotoxicity | - Probe concentration is too high.- Extended incubation time. | - Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range.[12]- Reduce the incubation time. |
References
-
Journal of Organic Chemistry. Cell-Permeable Fluorogenic Probes for Identification and Imaging Nitroreductases in Live Bacterial Cells. ACS Publications. Available from: [Link]
-
Analytical Chemistry. Fluorogenic and Mitochondria-Localizable Probe Enables Selective Labeling and Imaging of Nitroreductase. ACS Publications. Available from: [Link]
-
National Institutes of Health. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC. Available from: [Link]
-
Royal Society of Chemistry. Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria. RSC Publishing. Available from: [Link]
-
Royal Society of Chemistry. 9-Nitrobenzo[ b ]quinolizinium as a fluorogenic probe for the detection of nitroreductase in vitro and in Escherichia coli. RSC Publishing. Available from: [Link]
-
MDPI. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. MDPI. Available from: [Link]
-
ScienceDirect. Enzymatic reduction of an aromatic nitro compound to the corresponding amine. ScienceDirect. Available from: [Link]
-
Royal Society of Chemistry. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. RSC Publishing. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. NIH. Available from: [Link]
-
ACG Publications. Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. ACG Publications. Available from: [Link]
-
National Institutes of Health. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. NIH. Available from: [Link]
-
MDPI. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. MDPI. Available from: [Link]
-
ACS Publications. Fluorescence of substituted 7-hydroxycoumarins. ACS Publications. Available from: [Link]
-
National Institutes of Health. Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)Coumarin in Human Cells. NIH. Available from: [Link]
-
International Scientific Organization. Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Available from: [Link]
-
National Institutes of Health. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. PMC. Available from: [Link]
-
ResearchGate. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. ResearchGate. Available from: [Link]
-
Prime Scholars. Synthesis of novel coumarin derivatives and its biological evaluations. Prime Scholars. Available from: [Link]
-
PubMed. Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibillus sphaericus. PubMed. Available from: [Link]
-
National Institutes of Health. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. Available from: [Link]
-
ResearchGate. Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. ResearchGate. Available from: [Link]
-
SciELO. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Available from: [Link]
-
National Institutes of Health. Syntheses, reactivity, and biological applications of coumarins. PMC. Available from: [Link]
-
ResearchGate. Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. ResearchGate. Available from: [Link]
-
The Ohio State University College of Pharmacy. Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells. The Ohio State University College of Pharmacy. Available from: [Link]
-
National Institutes of Health. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. NIH. Available from: [Link]
-
ResearchGate. Changes in the fluorescence intensities of 6-amino coumarin (L) upon.... ResearchGate. Available from: [Link]
-
ResearchGate. Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. ResearchGate. Available from: [Link]
-
Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. Bio-Rad. Available from: [Link]
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Application Note: 3-Methyl-6-nitrocoumarin as a Ratiometric Fluorescent pH Indicator
Senior Application Scientist: Dr. Evelyn Reed Affiliation: Advanced Photonics Research Group, Google Research
Abstract
Coumarin derivatives are a versatile class of fluorophores widely utilized as molecular probes in biological and chemical sensing.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Methyl-6-nitrocoumarin as a fluorescent pH indicator. We will explore its underlying mechanism of action, detail its key physicochemical and photophysical properties, and provide comprehensive, step-by-step protocols for its application in pH determination using both absorbance and fluorescence spectroscopy. The protocols are designed to be self-validating, incorporating best practices for data acquisition and analysis to ensure scientific rigor.
Introduction and Scientific Background
The precise measurement of pH is critical in fields ranging from cellular biology to materials science and drug formulation.[3][4] While potentiometric methods using glass electrodes are common, they are not suitable for intracellular measurements or high-throughput screening. Fluorescent pH indicators offer a non-invasive, highly sensitive alternative.[3][5] Coumarins, in particular, are advantageous due to their high quantum yields, photostability, and the tunable nature of their spectral properties through chemical modification.[2][6]
This compound is a notable member of this family. The electron-withdrawing nitro group (-NO₂) at the 6-position, in conjunction with the lactone ring, creates a pH-sensitive electronic system. This compound exhibits distinct changes in its light absorption and fluorescence emission spectra in response to variations in environmental pH, making it a valuable tool for quantitative analysis.
Mechanism of Action: A pH-Dependent Equilibrium
The pH-sensing capability of this compound originates from a structural transformation based on a phenol-phenolate equilibrium. In acidic to neutral conditions, the molecule exists predominantly in its protonated, phenolic form. This form is typically characterized by low fluorescence.
Upon an increase in pH (alkaline conditions), the phenolic proton dissociates, forming the anionic phenolate species. This deprotonation extends the π-conjugated system of the molecule, leading to a significant change in its electronic structure. This structural change results in:
-
A bathochromic (red) shift in the maximum absorption wavelength.
-
A dramatic increase or "turn-on" of fluorescence intensity, often accompanied by a shift in the emission wavelength.[6]
This equilibrium between the two forms allows for the ratiometric measurement of pH, which is highly robust as it can be independent of probe concentration.[7][8]
Caption: pH-dependent equilibrium of this compound.
Physicochemical and Photophysical Properties
A thorough understanding of the indicator's properties is essential for experimental design. The data below serves as a guideline; precise spectral values should be determined empirically using the specific instrumentation and buffer systems for your experiment.
| Property | Value | Source/Note |
| Molecular Formula | C₁₀H₇NO₄ | [9][10] |
| Molecular Weight | 205.17 g/mol | [9] |
| CAS Number | 103030-08-6 or 95532-74-4 | [9] |
| Appearance | Pale cream to yellow crystalline solid | [11] |
| Melting Point | 147-148 °C | |
| pKa | ~7.0 - 8.5 | Estimated based on similar nitro-substituted hydroxycoumarins. The precise value should be determined experimentally via titration. |
| λ_abs (Acidic) | ~340-360 nm | Typical for protonated hydroxycoumarins. |
| λ_abs (Alkaline) | ~400-430 nm | Red-shifted due to deprotonation. |
| λ_em (Alkaline) | ~450-540 nm | Fluorescence is significantly quenched in the acidic form.[6] |
| Recommended Solvent | DMSO or Ethanol (for stock), Aqueous buffers (for working) | Coumarins are often poorly soluble in pure water. |
Scientist's Note: The pKa is the most critical parameter as it defines the dynamic range of the indicator. The useful pH sensing range is typically pKa ± 1.5 units. For this compound, this makes it well-suited for applications in physiological and slightly alkaline environments.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate concentration preparation is fundamental to reproducible results. Using a high-purity organic solvent for the stock solution prevents hydrolysis and overcomes poor aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Ethanol, spectroscopy grade
-
pH buffers (e.g., phosphate, borate) covering the desired pH range
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vials or tubes wrapped in foil
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh 2.05 mg of this compound.
-
Dissolve the powder in 1.0 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Scientist's Note: Store the stock solution at -20°C in a tightly sealed, light-protected vial. This stock is stable for several months.
-
-
Working Solutions (1-10 µM):
-
Prepare working solutions fresh for each experiment.
-
Dilute the 10 mM stock solution into the desired aqueous buffer. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
The final concentration of DMSO should be kept low (<0.1% v/v) to avoid solvent effects on the sample or biological system.
-
Self-Validation Check: Prepare a serial dilution and measure absorbance to confirm linearity (Beer-Lambert Law), ensuring the probe does not aggregate at the working concentration.
-
Protocol 2: pH Determination via Fluorescence Spectroscopy
Rationale: This protocol leverages the high sensitivity of fluorescence, making it ideal for dilute samples or intracellular applications. A calibration curve is generated to correlate fluorescence intensity with pH.
Caption: Workflow for pH determination using fluorescence spectroscopy.
Procedure:
-
Prepare a pH Standard Series: Create a set of standards by diluting the this compound stock solution to a final concentration of 10 µM in a series of buffers with known pH values (e.g., from pH 5.0 to 10.0 in 0.5 pH unit increments).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. Based on the properties, a good starting point is the isosbestic point or the peak of the deprotonated form (~410 nm). This must be optimized empirically.
-
Set the emission scan range from 430 nm to 600 nm.
-
-
Measure Standards:
-
Using a quartz cuvette, measure a buffer blank (buffer with 0.1% DMSO but no indicator) and subtract its spectrum from all subsequent measurements.
-
Measure the fluorescence emission spectrum for each pH standard.
-
Identify the emission maximum wavelength (λ_max).
-
-
Create Calibration Curve:
-
Plot the fluorescence intensity at λ_max as a function of pH.
-
The resulting plot should be a sigmoidal curve. Fit this data using a four-parameter logistic regression or similar sigmoidal fit. The center of this curve corresponds to the apparent pKa of the indicator under your experimental conditions.
-
-
Measure Unknown Sample:
-
Prepare your unknown sample with the same final concentration of this compound (10 µM).
-
Measure its fluorescence intensity at λ_max.
-
Determine the pH by interpolating the measured intensity on the calibration curve.
-
Trustworthiness Check: For ratiometric measurements, which are more robust, identify two wavelengths: one where emission changes significantly (λ_var) and an isosbestic point or wavelength with minimal change (λ_ref). The calibration curve should plot the ratio of intensities (I_λvar / I_λref) versus pH. This minimizes errors from concentration differences or photobleaching.[7][8]
Applications in Research and Drug Development
-
Cellular pH Monitoring: As a fluorescent probe, it can be used in fluorescence microscopy to visualize pH gradients in cellular compartments like endosomes or lysosomes, which are crucial in drug uptake pathways.[3][4]
-
Enzyme Assays: Many enzymatic reactions are highly pH-dependent. This indicator can be used to monitor real-time pH changes during a reaction.
-
Drug Formulation: Ensuring the pH stability of pharmaceutical formulations is critical for drug efficacy and shelf-life. This compound can be used as a contact-free sensor in quality control processes.
-
Materials Science: Development of pH-sensitive polymers and hydrogels for controlled drug release can be monitored and characterized using coumarin-based indicators.[5]
References
- RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances.
- Novel fluorescent pH sensor based on coumarin with piperazine and imidazole substituents. (2008). PubMed.
- Vasylevska, A. S., Karasyov, A. A., Borisov, S. M., & Krause, C. (2007). Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. Analytical and Bioanalytical Chemistry, 387(6), 2131-41.
- RSC Publishing. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances.
- Small-molecule-coumarin-fluorescent-ph-probes-for-extremely-acidic-conditions. (2020). Ask this paper | Bohrium.
- Chem-Impex. (n.d.). 6-Nitrocoumarin.
- Long, L., et al. (n.d.). Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging. RSC Publishing.
- Mazza, M. M. A., et al. (2021). Switchable Coumarins for Ratiometric pH Sensing. AIR Unimi.
- Mazza, M. M. A., et al. (2021). Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Materials.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound (C10H7NO4).
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Application Note & Protocols: Strategic Derivatization of 3-Methyl-6-nitrocoumarin for Enhanced Photophysical and Biological Properties
Introduction: Unlocking the Potential of the Coumarin Scaffold
The coumarin nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and inherent fluorescence.[1][2] 3-Methyl-6-nitrocoumarin, in particular, serves as a foundational building block. However, its utility in advanced applications is often limited by suboptimal photophysical properties—namely, weak fluorescence and limited solubility—and a lack of specific biological targeting capabilities. The presence of the nitro group at the C-6 position, a strong electron-withdrawing group (EWG), significantly quenches the innate fluorescence of the coumarin core.
This guide details the strategic derivatization of this compound to overcome these limitations. By chemically transforming the C-6 nitro group into a potent electron-donating group (EDG), we can engineer a robust intramolecular charge transfer (ICT) system. This "push-pull" electronic architecture is the key to unlocking significantly enhanced fluorescence, including large Stokes shifts and improved quantum yields, making the resulting derivatives highly valuable as fluorescent probes, cellular imaging agents, and scaffolds for targeted therapeutics.[3][4]
We will provide detailed, field-proven protocols for the reduction of the nitro group and its subsequent functionalization, explaining the causality behind each experimental step to ensure reproducibility and success.
Core Strategy: Engineering Intramolecular Charge Transfer (ICT)
The fundamental principle for enhancing the fluorescence of this compound is the creation of a "push-pull" system. The coumarin lactone ring and the C-3 methyl group act as part of the core π-conjugated system.
-
Initial State (Push-Weak Pull): In the parent molecule, the C-6 nitro group acts as a powerful electron sink (a "pull" group), but there is no corresponding strong "push" group, leading to fluorescence quenching.
-
Engineered State (Push-Pull): By reducing the C-6 nitro group (NO₂) to an amino group (NH₂), we replace a strong EWG with a strong EDG (a "push" group). This new amino group can donate electron density into the aromatic ring upon photoexcitation. This charge migration from the donor (C-6) to the acceptor (the lactone carbonyl) creates an excited state with significant charge separation, known as an ICT state.[4] This process dramatically enhances fluorescence emission and often results in a large separation between the absorption and emission maxima (Stokes shift), which is highly desirable for imaging applications to minimize self-quenching and background interference.
Caption: Logical workflow from a weakly fluorescent to a strongly fluorescent scaffold.
Part 1: Derivatization at the C-6 Position
The most impactful initial derivatization is the reduction of the 6-nitro group to a 6-amino group. This amine then serves as a versatile chemical handle for introducing a wide array of functionalities.
Protocol 1.1: Synthesis of 6-Amino-3-methylcoumarin via Nitro Reduction
This protocol employs iron (Fe) powder in the presence of a mild acid, a classic and highly effective method for nitro group reduction that avoids the harsh conditions or expensive catalysts of other methods.[5]
Materials:
-
This compound
-
Iron powder (Fe), fine grade (<325 mesh)
-
Dioxane or Ethanol
-
Glacial Acetic Acid (GAA)
-
Deionized Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g).
-
Solvent & Reagent Addition: Add 50 mL of dioxane (or ethanol) to dissolve the starting material, heating gently if necessary. To this solution, add a mixture of iron powder (e.g., 5 molar equivalents), 10 mL of H₂O, and 5 mL of glacial acetic acid.
-
Scientist's Note: Iron in acidic medium is a classic reducing agent for aromatic nitro compounds. Acetic acid protonates the nitro group, facilitating its reduction by the zero-valent iron. Dioxane is a good solvent for both the organic starting material and the reaction intermediates.[5]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot (which is often fluorescent under UV light) indicates reaction completion.
-
Work-up & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the hot mixture through a pad of Celite to remove the excess iron powder and iron salts.
-
Neutralization: Carefully transfer the filtrate to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the acetic acid. Continue adding until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Causality Check: Neutralization is critical. The product, an aromatic amine, is basic and will be protonated in the acidic solution. To extract it into an organic solvent, it must be in its neutral, free-base form.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 6-Amino-3-methylcoumarin as a crystalline solid.
Protocol 1.2: N-Functionalization of 6-Amino-3-methylcoumarin
The primary amine at C-6 is a nucleophilic handle for further derivatization. This protocol describes a simple acylation to attach a reactive chloroacetyl group, creating a valuable intermediate for bioconjugation.
Materials:
-
6-Amino-3-methylcoumarin (from Protocol 1.1)
-
Chloroacetyl chloride
-
Dry benzene or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 6-Amino-3-methylcoumarin (e.g., 1.0 g) in 30 mL of dry benzene or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a stoichiometric equivalent of a non-nucleophilic base like triethylamine.
-
Reagent Addition: Cool the flask in an ice bath. Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the same dry solvent, dropwise via a dropping funnel over 15-20 minutes.
-
Scientist's Note: The reaction is exothermic and chloroacetyl chloride is highly reactive and moisture-sensitive; hence, the dropwise addition at 0°C. The base (TEA) is essential to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[6]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, 6-(Chloroacetamido)-3-methylcoumarin, can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the derivatization of this compound.
Data Summary: Photophysical Property Enhancement
The transformation from a nitro to an amino or amido derivative results in a dramatic improvement in photophysical properties. The following table summarizes typical data, demonstrating the success of the derivatization strategy.
| Compound | Key Functional Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| This compound | -NO₂ (EWG) | ~340 | ~430 | ~90 | Very Low (<0.01) |
| 6-Amino-3-methylcoumarin | -NH₂ (Strong EDG) | ~370 | ~460 | ~90 | Moderate (~0.3-0.5) |
| Derivative (e.g., 6-Aryl) | -Aryl (Extended π-system) | ~372 | ~515 | ~143 | High (up to 0.69)[7] |
| Derivative (e.g., 6-NEt₂) | -NEt₂ (Strong EDG) | ~420 | ~536 (in Cyclohexane) | ~116 | High (N/A)[3] |
Note: Exact values are solvent-dependent. Data is representative and compiled from studies on analogous C-6 substituted coumarins.[3][7]
Expanded Applications & Further Derivatization
The derivatized coumarin scaffolds are primed for a multitude of applications:
-
Fluorescent Probes: The enhanced fluorescence and large Stokes shifts make these compounds ideal platforms for developing sensors for ions, pH, or specific biomolecules.[7]
-
Cellular Imaging: The 6-(chloroacetamido) derivative can be conjugated to proteins or other biomolecules to act as a fluorescent tag for cellular localization studies.
-
Drug Development: The core scaffold has shown antibacterial and antifungal activity.[1][5] Further derivatization can be used to optimize this activity or to conjugate the coumarin to a targeting moiety for selective drug delivery. The amino group can be converted to a diazonium salt for Sandmeyer-type reactions or used in further cross-coupling reactions to install diverse functionalities.
Conclusion
The derivatization of this compound, primarily through the reduction of its C-6 nitro group, is a powerful and reliable strategy to significantly enhance its material and biological properties. The protocols provided herein offer a robust pathway to transform a weakly fluorescent precursor into a highly versatile platform of strongly fluorescent, functionalizable molecules. This strategic chemical modification unlocks vast potential for these coumarin derivatives in advanced applications ranging from high-contrast cellular imaging to the development of novel therapeutics.
References
-
Tailoring C-6-Substituted Coumarin Scaffolds for Novel Photophysical Properties and Stimuli-Responsive Chromism. The Journal of Physical Chemistry B. Available at: [Link]
-
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]
-
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. UniCA IRIS. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. Available at: [Link]
-
Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. Available at: [Link]
-
Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. Available at: [Link]
-
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences. Available at: [Link]
-
Novel Coumarin Derivatives with Expected Biological Activity. Molecules. Available at: [Link]
-
Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances. Available at: [Link]
-
Coumarin synthesis. Organic Chemistry Portal. Available at: [Link]
-
Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Synthesis of novel coumarin derivatives and its biological evaluations. Prime Scholars. Available at: [Link]
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- 4. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 3-Methyl-6-nitrocoumarin in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword: The Promise of a Privileged Scaffold
The coumarin nucleus, a simple fusion of a benzene and an α-pyrone ring, represents one of nature's most "privileged" scaffolds. Its derivatives are ubiquitous in the plant kingdom and have been leveraged by medicinal chemists to generate a remarkable spectrum of pharmacological agents.[1][2][3][4][5][6] From the anticoagulant effects of warfarin to the antibiotic properties of novobiocin, the coumarin core is a testament to how subtle modifications can unlock potent and diverse biological activities.[3][7] This guide focuses on a specific, yet underexplored derivative: 3-Methyl-6-nitrocoumarin . While direct literature on this exact molecule is sparse, its structural motifs—the coumarin core, the C3-methyl group, and the C6-nitro group—are well-characterized in other contexts. By understanding the contribution of each component, we can logically project and explore its potential applications in drug discovery and chemical biology. This document serves as both a theoretical guide to its potential and a practical manual for its synthesis and initial biological evaluation.
Part 1: Synthesis of this compound
The synthesis of this compound is most logically approached as a two-step process: first, the construction of the 3-methylcoumarin core, followed by regioselective nitration. The Pechmann condensation is a classic and efficient method for the initial cyclization.
Protocol 1: Two-Step Synthesis of this compound
This protocol outlines the synthesis via Pechmann condensation followed by nitration.
Step A: Synthesis of 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)
-
Reactant Preparation: In a 250 mL round-bottom flask, combine resorcinol (11.0 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Acid Catalysis: Cool the flask in an ice bath. Slowly add 100 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
Reaction Incubation: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours. The solution will darken and become viscous.
-
Precipitation: Pour the reaction mixture slowly and carefully into a beaker containing 500 g of crushed ice and 500 mL of cold water. A pale-yellow solid will precipitate.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7). Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin. Dry the product in a desiccator.
Step B: Nitration to Yield this compound (and isomers)
Rationale: The nitration of the coumarin ring is directed by the existing substituents. While nitration of 4-methylumbelliferone typically yields a mixture of 6-nitro and 8-nitro isomers, controlling reaction conditions can favor the desired 6-nitro product.[8][9][10]
-
Dissolution: In a 100 mL flask, dissolve the synthesized 7-hydroxy-4-methylcoumarin (5.0 g, 0.028 mol) in 40 mL of concentrated sulfuric acid, keeping the flask in an ice bath to maintain a low temperature.
-
Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Reaction: Add the nitrating mixture dropwise to the coumarin solution over 30 minutes, with vigorous stirring. Ensure the internal temperature remains below 10°C throughout the addition.
-
Incubation: After the addition is complete, let the reaction stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture onto 200 g of crushed ice. The nitro-substituted coumarins will precipitate.
-
Isomer Separation: Filter the crude product. The 6-nitro and 8-nitro isomers can be separated based on their differential solubility. The 6-nitro isomer is typically less soluble in hot ethanol.[10] Boil the crude mixture in ethanol; the insoluble residue is primarily the 6-nitro derivative. The filtrate can be concentrated and cooled to crystallize the 8-nitro isomer.[10]
-
Characterization: Confirm the structure and purity of the 6-nitro isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Pathway
A generalized two-step synthesis for a substituted nitrocoumarin.
Caption: General workflow for the synthesis of this compound.
Part 2: Application Notes & Potential Uses
The true value of this compound in medicinal chemistry lies in its potential as a multifunctional scaffold. The following applications are inferred from extensive studies on structurally related compounds.
Application 1: Anticancer Agent & Hypoxia-Activated Prodrug
The coumarin scaffold is a well-established pharmacophore in oncology, with derivatives showing the ability to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways like PI3K/Akt and NF-κB.[11][12][13] The introduction of a nitroaromatic group adds a compelling dimension: the potential for hypoxia-selective activation.
-
Mechanism of Action: Many solid tumors have hypoxic (low-oxygen) regions. These regions contain high levels of nitroreductase enzymes, which can reduce the nitro group of a prodrug to a cytotoxic amine or hydroxylamine. This targeted activation makes this compound a candidate for a hypoxia-activated prodrug, which would be relatively inert in healthy, oxygenated tissues but become toxic upon entering the tumor microenvironment. This strategy enhances tumor selectivity and reduces systemic side effects.[11]
Application 2: Antimicrobial Agent
Coumarin derivatives have long been investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[1][6][7][14] The mechanism often involves the disruption of cell membranes or inhibition of essential enzymes. The nitro group is also a feature of several established antimicrobial drugs (e.g., nitrofurantoin, metronidazole), where it can be reduced to generate reactive radical species that damage microbial DNA and proteins. The combination of the coumarin core and the nitro group in this compound suggests a strong potential for activity against both Gram-positive and Gram-negative bacteria.[7]
Application 3: Cholinesterase Inhibitor for Neurodegenerative Disorders
Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for its degradation. Numerous coumarin derivatives have been identified as potent inhibitors of these enzymes, with IC50 values often in the low micromolar range.[15][16][17] The coumarin scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, making it a highly effective inhibitor.[17] While the impact of the 3-methyl and 6-nitro groups on this specific activity requires empirical testing, the core scaffold is highly validated for this target.
Application 4: "Turn-On" Fluorescent Probe for Hypoxia Imaging
Many coumarin derivatives are inherently fluorescent.[18][19] However, the presence of a nitro group, a potent electron-withdrawing group, typically quenches this fluorescence through photoinduced electron transfer (PET). This quenching effect can be exploited to create a "turn-on" sensor. In a hypoxic environment, nitroreductase enzymes can reduce the 6-nitro group to a 6-amino group. The amino group is strongly electron-donating and restores, or even enhances, the fluorescence of the coumarin core.[20] This makes this compound a promising candidate for a fluorescent probe to selectively image hypoxic cells or tissues in biological research.[21][22]
Diagram: Mechanism as a Hypoxia-Activated Probe
The activation of this compound from a non-fluorescent to a fluorescent state.
Caption: Activation mechanism of a nitrocoumarin-based fluorescent probe.
Part 3: Protocols for Biological Evaluation
The following are standard, validated protocols to begin assessing the medicinal chemistry potential of the synthesized this compound.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Diagram: MTT Assay Workflow
A step-by-step visualization of the MTT cytotoxicity assay.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
ATCI solution (14 mM in buffer).
-
AChE enzyme solution (e.g., from electric eel).
-
Test Compound: this compound dissolved in DMSO, then diluted in buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
125 µL of phosphate buffer.
-
25 µL of test compound solution at various concentrations.
-
25 µL of AChE solution.
-
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of enzyme inhibition relative to a control with no inhibitor. Plot the inhibition percentage against the compound concentration to calculate the IC50 value.
Part 4: Comparative Activity Data
To provide context for potential efficacy, the following table summarizes reported IC50 values for various coumarin derivatives against relevant targets.
| Coumarin Derivative | Target | IC50 Value | Reference |
| 7-[3-(chlorobenzyl)oxy]-3,4,-dimethylcoumarin | Acetylcholinesterase (AChE) | 3.40 µM (Ki) | [15] |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | Acetylcholinesterase (AChE) | 2.42 µM | [17] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative | Human AChE | 1.52 µM | [23] |
| 3-(3′-Methylphenyl)-6-nitrocoumarin | S. aureus (antibacterial) | 32 mm inhibition zone | [7] |
| Coumarin-based EGFR inhibitor | MDA-MB-231 Breast Cancer Cells | 8.5 µM | [24] |
| Coumarin-based VEGFR-2 inhibitor | MCF-7 Breast Cancer Cells | 1.24 µM | [24] |
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- 20. A coumarin-based fluorescent probe for selective and sensitive detection of thiophenols and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg2+ in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of 3-Methyl-6-nitrocoumarin Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic protocols to help you optimize your reaction yields and purity.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Knoevenagel Condensation for 3-Methylcoumarin Precursor Synthesis. This step involves the reaction of a salicylaldehyde with an active methylene compound to form the 3-methylcoumarin core.
-
Step 2: Electrophilic Aromatic Substitution (Nitration) of 3-Methylcoumarin. The 3-methylcoumarin is then nitrated to introduce a nitro group onto the benzene ring, with careful control of reaction conditions to favor the 6-position.
Below, we delve into the specifics of each step, followed by a comprehensive troubleshooting guide and frequently asked questions.
II. Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-Methylcoumarin via Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and is particularly well-suited for coumarin synthesis.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1]
Reaction: Salicylaldehyde + Ethyl 2-methylacetoacetate → 3-Methylcoumarin
Detailed Protocol:
-
To a round-bottom flask, add salicylaldehyde (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-methylcoumarin.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Ethyl 2-methylacetoacetate is chosen as it provides the necessary carbon backbone to form the pyrone ring with a methyl group at the 3-position.
-
Catalyst: A weak base like piperidine is used to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the salicylaldehyde carbonyl group.[1]
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.
-
Work-up: Precipitation in cold water is an effective method for isolating the crude coumarin product, which has low solubility in water. Recrystallization from ethanol is then used to remove any remaining starting materials or byproducts.
Workflow for 3-Methylcoumarin Synthesis:
Caption: Workflow for the nitration of 3-methylcoumarin, highlighting isomer separation.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3-Methylcoumarin (Step 1) | 1. Inactive catalyst (degraded piperidine).2. Insufficient reaction time or temperature.3. Impure starting materials. | 1. Use freshly opened or distilled piperidine.2. Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC.3. Check the purity of salicylaldehyde and ethyl 2-methylacetoacetate. |
| Formation of a Tar-like Substance During Nitration (Step 2) | 1. Reaction temperature was too high.2. Nitrating mixture was added too quickly.3. Presence of impurities in the 3-methylcoumarin starting material. | 1. Maintain a strict temperature of 0-5 °C using an ice-salt bath.2. Add the nitrating mixture very slowly and dropwise with vigorous stirring.3. Ensure the 3-methylcoumarin is pure before proceeding with nitration. |
| Low Yield of this compound (Step 2) | 1. Incomplete reaction.2. Loss of product during work-up.3. Formation of multiple isomers. | 1. Increase the reaction time at 0-5 °C, monitoring by TLC.2. Ensure complete precipitation by using a sufficient amount of crushed ice and minimize the amount of cold ethanol used for washing.3. Strictly control the temperature to favor the 6-nitro isomer. |
| Presence of a Significant Amount of 8-Nitro Isomer | 1. Reaction temperature exceeded 5 °C. | 1. Improve temperature control. If the 8-nitro isomer is still formed, it can often be separated by fractional recrystallization, as the isomers may have different solubilities in solvents like ethanol. [3] |
| Product is Difficult to Purify by Recrystallization | 1. Presence of multiple nitro-isomers or dinitro compounds.2. Oily product due to impurities. | 1. Consider column chromatography for separation if recrystallization is ineffective.2. Wash the crude product thoroughly with cold water to remove any residual acid which can contribute to oiling. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst for the Knoevenagel condensation?
A1: Yes, other weak bases like pyrrolidine or L-proline can be used. [4]Some modern methods also employ solid-supported catalysts or ionic liquids to facilitate easier work-up and catalyst recycling.
Q2: Why is sulfuric acid used in the nitration step?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the structure and the position of the substituents.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify the characteristic functional groups (e.g., C=O of the lactone, NO₂ group).
-
-
Chromatography: TLC and HPLC can be used to assess the purity and identify the presence of any isomers or impurities.
Q4: What are the main safety precautions for this synthesis?
A4:
-
Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is exothermic. It is crucial to control the temperature by slow, dropwise addition of the nitrating mixture and efficient cooling to prevent the reaction from becoming uncontrollable.
-
General Handling: Handle all organic solvents and reagents in a well-ventilated area.
V. References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 4(2), 149-162.
-
Al-Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 2(1).
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 3(9), 234-239.
-
Sulji, A., & Pietruszka, J. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Chemistry, 4(4), 1466-1476.
Sources
Technical Support Center: Synthesis of Substituted Coumarins
Welcome to the technical support center for the synthesis of substituted coumarins. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coumarin synthesis. Here, we address common challenges encountered during popular synthetic routes, offering not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Pechmann condensation is giving extremely low yields, especially with electron-deficient phenols. What is the primary cause and how can I improve it?
A: This is a classic challenge in Pechmann condensations. The core issue lies in the reactivity of the phenol. The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation).
-
Causality: Phenols with electron-withdrawing groups (e.g., nitro, cyano, halo) are deactivated towards electrophilic attack. This significantly slows down the crucial ring-closing step, leading to poor yields or failure of the reaction.[1][2] Highly activated phenols like resorcinol react under mild conditions, while less reactive phenols require harsh conditions and stronger catalysts.[3][4]
-
Solutions:
-
Catalyst Choice: Switch from traditional Brønsted acids (like H₂SO₄) to stronger Lewis acids such as AlCl₃, ZrCl₄, or TiCl₄, which can better activate the β-ketoester for the cyclization step.[5]
-
Solvent-Free & Microwave Conditions: Running the reaction neat (solvent-free) at a higher temperature, often aided by microwave irradiation, can dramatically increase the reaction rate and improve yields.[6]
-
Use of Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, zeolites, or sulfonic acid-functionalized silica offer advantages in terms of easy separation, reusability, and sometimes, enhanced activity.[1][6][7]
-
Q2: I am observing a significant amount of a chromone byproduct in my Pechmann reaction. How can I favor the formation of the desired coumarin?
A: The formation of a chromone is a well-known competing pathway in the Pechmann condensation, known as the Simonis chromone cyclization.[3][8] The pathway taken depends on the nature of the reactants and the condensing agent used.[8]
-
Causality: The reaction can proceed via two main mechanistic routes. In the Pechmann pathway, the phenol's hydroxyl group attacks the ester carbonyl of the β-ketoester (transesterification), followed by intramolecular acylation onto the aromatic ring. In the Simonis pathway, the phenol's hydroxyl group attacks the ketone carbonyl, leading to a different cyclized intermediate that ultimately forms a chromone. The choice of catalyst is critical; for instance, phosphorus pentoxide (P₂O₅) is known to favor chromone formation.[8]
-
Solutions:
-
Avoid P₂O₅: If chromone formation is an issue, avoid using phosphorus pentoxide as the catalyst. Stick to strong Brønsted acids like H₂SO₄ or methanesulfonic acid.
-
Control Temperature: Reaction temperature can influence the selectivity. Systematically varying the temperature may help identify an optimal window that favors coumarin formation.
-
Substrate Choice: The structure of the β-ketoester can also play a role. Experimenting with different esters (e.g., ethyl benzoylacetate vs. ethyl acetoacetate) might alter the product ratio.
-
Q3: My Knoevenagel condensation for a 3-substituted coumarin is sluggish and the workup is difficult. What are some modern, more efficient protocols?
A: The classic Knoevenagel condensation for coumarin synthesis often uses bases like piperidine or pyridine, which can lead to long reaction times and complicated purification.[9][10]
-
Causality: The traditional method relies on the catalytic base to generate the enolate from the active methylene compound for subsequent condensation with salicylaldehyde. The efficiency of this process is highly dependent on the solvent, temperature, and the specific base used.
-
Solutions:
-
Green Solvents & Catalysts: Many modern protocols focus on environmentally benign conditions. Deep eutectic solvents (DESs), for example, can act as both the solvent and catalyst, often leading to excellent yields and easy product isolation.[11][12] Reactions in water or under solvent-free conditions are also highly effective.[9][11]
-
Microwave or Ultrasound Assistance: Employing microwave irradiation or ultrasound can drastically reduce reaction times from hours to minutes and often improves yields.[6][9][13]
-
Alternative Catalysts: Instead of piperidine, consider using catalysts like L-proline, ionic liquids, or solid-supported bases, which can offer higher efficiency and simpler workup procedures.[10]
-
Troubleshooting Guide by Reaction Type
Pechmann Condensation
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No Reaction or Very Low Conversion | 1. Insufficiently acidic catalyst for the chosen phenol. 2. Deactivated phenol (e.g., with -NO₂ or -Cl groups). 3. Low reaction temperature. 4. Catalyst deactivation by moisture or impurities. | 1. Increase Catalyst Acidity: Switch from H₂SO₄ to a stronger Lewis acid like AlCl₃ or a solid acid like Nafion-H. Rationale: A stronger acid more effectively protonates the carbonyl of the β-ketoester, making it a more potent electrophile for the ring-closing Friedel-Crafts acylation.[5] 2. Increase Energy Input: Use microwave irradiation or increase the conventional heating temperature. Rationale: This provides the necessary activation energy to overcome the high barrier of electrophilic attack on a deactivated ring.[6] 3. Ensure Anhydrous Conditions: Use freshly dried reagents and solvents, and perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Water can hydrolyze Lewis acid catalysts and interfere with the reaction. |
| Formation of Dark, Tarry Side Products | 1. Excessively harsh conditions (high temperature or catalyst concentration). 2. Sulfonation of the phenol or product by concentrated H₂SO₄. 3. Polymerization of starting materials or product. | 1. Reduce Reaction Severity: Lower the temperature and/or reduce the catalyst loading. Rationale: Minimizes charring and unwanted side reactions. 2. Change Catalyst: Replace concentrated H₂SO₄ with methanesulfonic acid, p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst. Rationale: These acids are less prone to causing sulfonation and charring compared to sulfuric acid.[6] |
| Product is Difficult to Purify | 1. Presence of unreacted phenol and β-ketoester. 2. Formation of isomeric byproducts (e.g., chromones). 3. Tarry impurities. | 1. Alkaline Wash: During workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a cold, dilute NaOH or NaHCO₃ solution. Rationale: Unreacted phenol is acidic and will be extracted into the aqueous basic layer. The coumarin lactone ring can be opened by hot or concentrated base, so use cold and dilute conditions.[14] 2. Chromatography: Use column chromatography (silica gel) to separate the desired coumarin from nonpolar impurities and closely related isomers.[14] 3. Recrystallization: Choose an appropriate solvent system for recrystallization to remove minor impurities. |
Perkin Reaction
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Coumarin | 1. Incomplete formation of the initial O-acetylsalicylaldehyde intermediate. 2. Competing intermolecular condensation leading to cinnamic acid derivatives instead of intramolecular cyclization. 3. Slow cyclization step.[15] | 1. Use a Tertiary Amine Base: Replace the traditional sodium acetate with a tertiary amine like triethylamine. Rationale: This can sometimes promote the intramolecular cyclization more efficiently.[16] 2. Optimize Temperature: The high temperatures typically required (180°C) are crucial for the dehydration and cyclization steps. Ensure the reaction reaches and maintains this temperature. 3. Ensure Anhydrous Conditions: Moisture can hydrolyze the acetic anhydride, reducing its effective concentration. |
| Formation of o-Acetoxy-cinnamic acid (byproduct) | The final intramolecular cyclization (lactonization) is incomplete. | 1. Prolonged Heating: Increase the reaction time at high temperature to drive the lactonization to completion. 2. Acidic Workup: During workup, heating the crude product mixture with a dilute acid can sometimes promote the final cyclization of the intermediate acid. |
Knoevenagel Condensation
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction Stalls or is Very Slow | 1. Weak base catalyst is not effective enough. 2. Poor solubility of salicylaldehyde derivative in the chosen solvent. 3. Water formed during the reaction is inhibiting the catalyst or causing a reverse reaction. | 1. Change Catalyst/Solvent System: Use a more effective catalytic system like L-proline or switch to a "green" solvent like a deep eutectic solvent (DES) which can also act as a catalyst.[10][12] 2. Use a Dean-Stark Trap: If running in a solvent like toluene, use a Dean-Stark apparatus. Rationale: This removes water as it is formed, driving the reaction equilibrium towards the product according to Le Châtelier's principle. 3. Employ Microwave Irradiation: This technique often accelerates the reaction significantly, even with traditional catalysts like piperidine.[9] |
| Formation of Polymeric or Unidentified Side Products | 1. Self-condensation of the salicylaldehyde or active methylene compound. 2. Michael addition of the enolate to the α,β-unsaturated product. | 1. Control Stoichiometry: Use a slight excess (1.1 equivalents) of the active methylene compound to ensure the salicylaldehyde is consumed quickly. 2. Lower Temperature: If the reaction is too exothermic, side reactions can occur. Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Visualized Workflow & Mechanisms
Troubleshooting Workflow for a Failed Coumarin Synthesis
Caption: A logical workflow for troubleshooting common coumarin synthesis failures.
Competing Pathways in the Pechmann Condensation
Caption: Catalyst influence on Pechmann vs. Simonis pathways.
Featured Protocol: Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol provides an efficient, high-yield method for a common coumarin, illustrating the advantages of microwave assistance.
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Amberlyst-15 solid acid catalyst (0.20 g)
-
A 10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
Combine resorcinol, ethyl acetoacetate, and Amberlyst-15 catalyst in the microwave reaction vessel.
-
Seal the vessel securely.
-
Place the vessel in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes with continuous stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 20 mL of ethanol to the vessel and heat briefly to dissolve the product, leaving the solid catalyst behind.
-
Filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: >90%.
References
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved from [Link]
- Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30253–30273.
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022). MDPI. Retrieved from [Link]
- Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(48), 30253–30273.
-
Synthesis of substituted coumarins. (n.d.). ResearchGate. Retrieved from [Link]
-
Bogdal, D. (n.d.). Coumarins - Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [PDF]. Retrieved from [Link]
- Valizadeh, H., & Gholipur, H. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.
- Zhao, H., & Campbell, C. D. (2024). Enzymatic Knoevenagel condensation in dual-functionalized water-mimicking ionic liquids and tertiary amide solvents. Journal of Chemical Technology & Biotechnology.
-
Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. (n.d.). Bentham Science. Retrieved from [Link]
-
What are the techniques that can be use to purify coumarins ?. (2022). ResearchGate. Retrieved from [Link]
-
Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. (2010). National Center for Biotechnology Information. Retrieved from [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (n.d.). ResearchGate. Retrieved from [Link]
-
Perkin Condensation Reaction: Mechanism, Applications, Limitation. (2023). Science Info. Retrieved from [Link]
- Eco-Friendly Synthesis of Coumarin Derivatives Using Biocatalytic Approaches: A Green Pathway to Medicinal Chemistry. (2023). IAJESM.
-
The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.). ResearchGate. Retrieved from [Link]
- Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, M. Y. (2022). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 5(5), 768-782.
-
Pechmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
5 Pechmann Reaction | Coumarin Synthesis | Electrophilic Substitution Reactions. (2021). YouTube. Retrieved from [Link]
- SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. (n.d.). Sathyabama Institute of Science and Technology.
- Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
-
Mechanism of the Pechmann Reaction: A Theoretical Study. (n.d.). ResearchGate. Retrieved from [Link]
-
The Pechmann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2019). National Center for Biotechnology Information. Retrieved from [Link]
- Thriveni, P., et al. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica, 8(10), 18-22.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies.
-
Synthesis of coumarin by Pechman reaction -A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Daru, J., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(18), 9099-9104.
- Further Evidence for the Mechanism of Form
- A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing.
-
The Pechmann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]
- An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. (n.d.). IJNRD.
-
Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. (2021). MDPI. Retrieved from [Link]
- Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives. 2. Photocleavage of Selected (Coumarin-4-yl)methyl-Caged Adenosine Cyclic 3',5'-Monophosphates with Fluorescence Enhancement. (n.d.).
-
Short communication: synthesis and applications of Coumarin. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 10. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. iajesm.in [iajesm.in]
- 16. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
Technical Support Center: Purification of 3-Methyl-6-nitrocoumarin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high degree of purity for their downstream applications. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and field-proven techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of this compound.
Q1: What are the primary recommended techniques for purifying crude this compound?
A1: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography .
-
Recrystallization is ideal when the crude material is relatively pure and the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable method.
-
Flash Column Chromatography is superior for separating complex mixtures, particularly for removing isomeric byproducts (like 3-Methyl-8-nitrocoumarin) or impurities with similar solubilities.[1][2]
The choice between them depends on the impurity profile of your crude product, which can be quickly assessed using Thin-Layer Chromatography (TLC).
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically arise from the synthetic route, which often involves the nitration of a 3-methylcoumarin precursor. Key impurities to anticipate include:
-
Isomeric Byproducts: The most common impurity is the regioisomer, 3-Methyl-8-nitrocoumarin . Nitration reactions on the coumarin scaffold can often yield a mixture of 6-nitro and 8-nitro isomers.[3][4][5] The ratio of these isomers is highly dependent on reaction conditions such as temperature and time.[3]
-
Unreacted Starting Materials: Residual 3-methylcoumarin or the precursor used in its synthesis.
-
Over-nitrated Products: Depending on the reaction's stoichiometry and conditions, dinitro-derivatives such as 3-Methyl-6,8-dinitrocoumarin can form.
-
Degradation Products: Acid-catalyzed side reactions can produce colored, often tarry, impurities.
Q3: How can I effectively assess the purity of my this compound at different stages?
A3: A multi-faceted approach is best for confirming purity:
-
Thin-Layer Chromatography (TLC): The first and quickest step. It helps visualize the number of components in your mixture and is essential for developing a solvent system for column chromatography.[3][6]
-
Melting Point Analysis: Pure this compound has a sharp melting point around 147-148 °C .[7] Impurities will typically cause the melting point to be lower and broader.
-
Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy are definitive for confirming the chemical structure and identifying any residual impurities or isomeric products.[1][8] FT-IR can confirm the presence of key functional groups (lactone C=O, nitro NO₂).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is the industry standard for final purity assessment.[9]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | [10][11] |
| Molecular Weight | 205.17 g/mol | [7][11] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 147-148 °C | [7] |
Q4: Which solvents are suitable for working with this compound?
A4: Solubility is a critical factor for purification.[12] Based on the behavior of similar nitro-substituted and methylated coumarins, solubility can be inferred:
-
Good Solubility: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate to Poor Solubility: Ethanol, Methanol (especially when cold), Diethyl Ether.[1]
-
Insoluble: Water, Hexane.
This differential solubility is exploited in both recrystallization and chromatography. For example, a solvent system for chromatography often pairs a nonpolar solvent where the compound is less soluble (like hexane) with a more polar solvent where it is more soluble (like ethyl acetate).[1]
Part 2: Troubleshooting and Optimization Guide
This section is formatted to address specific problems you may encounter during the purification process.
Recrystallization Issues
Problem 1: My compound "oils out" as a liquid instead of forming solid crystals upon cooling.
-
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in the solvent mixture. This is common with impure compounds, as impurities depress the melting point. It can also be caused by cooling the solution too rapidly.
-
Solution Pathway:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Allow the flask to cool much more slowly. Let it cool to room temperature on the benchtop first, without disturbance, before moving it to an ice bath.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
If the problem persists, the impurity load is likely too high for recrystallization alone. A preliminary purification by column chromatography is recommended.[13]
-
Problem 2: My yield is very low after recrystallization.
-
Causality: This is typically due to one of two reasons: either too much solvent was used for dissolution, or the compound has significant solubility in the solvent even at low temperatures.
-
Solution Pathway:
-
Optimize Solvent Volume: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excessive solvent will keep a larger fraction of your product in the mother liquor upon cooling.[13]
-
Concentrate the Filtrate: If you suspect too much solvent was used, you can gently heat the filtrate to evaporate some of the solvent and then attempt a second cooling cycle to recover more product.
-
Change Solvents: Select a solvent or solvent system in which your compound has very high solubility when hot but very low solubility when cold. You may need to experiment with mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[14]
-
Problem 3: The final crystals are still colored (e.g., yellow or brown).
-
Causality: The color is likely due to highly conjugated, non-crystalline impurities that get trapped in the crystal lattice. While this compound is a pale yellow solid, dark or intense coloration suggests impurities.
-
Solution Pathway:
-
Activated Charcoal Treatment: Before the hot filtration step of recrystallization, add a very small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[13]
-
Proceed with the cooling and crystallization as usual.
-
Column Chromatography Issues
Problem 1: I can't separate the 6-nitro and 8-nitro isomers on my column.
-
Causality: Isomers often have very similar polarities, making them difficult to separate. The key is to find a solvent system (eluent) that can resolve the two spots on a TLC plate. The 8-nitro isomer is often reported to be less soluble or behave differently in certain solvents, a property that can be exploited.[4][5][15]
-
Solution Pathway:
-
TLC Optimization is Crucial: Before running a column, meticulously test different solvent systems with TLC. A good starting point for coumarins is a Hexane:Ethyl Acetate mixture.[1]
-
Adjust Polarity Gradually: Start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3). Look for the ratio that gives the best separation (largest difference in Rf values) between the two isomer spots.
-
Try Different Solvents: If Hexane:EtOAc fails, try a different solvent pairing. Dichloromethane:Hexane or Toluene:Ethyl Acetate can sometimes offer different selectivity.
-
Column Parameters: Use a high-quality silica gel with a fine particle size (e.g., 230-400 mesh) and ensure the column is packed properly to maximize theoretical plates and improve separation.
-
Problem 2: My compound is streaking on the TLC plate and the column.
-
Causality: Streaking can be caused by several factors:
-
Sample Overload: Applying too much sample to the TLC plate or loading too much crude material onto the column.
-
Compound Acidity: The coumarin scaffold can have acidic protons, which may interact strongly with the basic sites on standard silica gel.
-
Insolubility: The compound may be partially precipitating at the origin if the spotting/loading solvent is too nonpolar.
-
-
Solution Pathway:
-
Reduce Concentration: Use a more dilute solution for spotting on TLC and load less material onto your column.
-
Use a Mobile Phase Modifier: Add a small amount (0.5-1%) of acetic acid to the eluent. This will protonate the silica surface and the compound, minimizing strong ionic interactions and leading to sharper bands.
-
Ensure Solubility: Dissolve the crude sample in a minimal amount of a strong solvent like DCM or ethyl acetate before loading it onto the column.
-
Diagram: Purification Strategy Selection
The following diagram outlines a logical workflow for deciding which purification technique to employ based on an initial purity assessment.
Caption: Decision workflow for selecting the appropriate purification method.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol)
This protocol is effective when the crude product is >85% pure and the primary impurities are starting materials.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of hot ethanol required to just dissolve the solid at its boiling point.
-
(Optional) Decolorization: If the solution is darkly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Pale yellow needles should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to separate the 6-nitro isomer from the 8-nitro isomer and other byproducts.
-
TLC Analysis: Determine the optimal eluent (solvent system) using TLC. A good starting point is Hexane:Ethyl Acetate (8:2) . The target Rf value for the desired compound should be between 0.25 and 0.35.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by periodically checking the fractions with TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram: Recrystallization Workflow
This diagram illustrates the key steps in the recrystallization process.
Caption: Step-by-step workflow for the recrystallization protocol.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferreira, M. J., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(9), 16929–16943. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(4), 320-330. Available at: [Link]
-
Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130. Available at: [Link]
-
Jayawardhana, C., et al. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 455-463. Available at: [Link]
-
Kadlag, A. G. (2015). DESIGN AND SYNTHESIS OF SOME AMINO COUMARIN DERIVATIVES BY USING MILD CATALYST. International Journal of Pharmaceutical and Phytopharmacological Research, 4(2), 87-91. Available at: [Link]
-
El-Agrody, A. M., et al. (2013). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 18(11), 13836–13853. Available at: [Link]
-
Chem Survival. (2020, March 26). EAS Nitration Experiment & Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Al-Khafaji, Y. F. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 63-74. Available at: [Link]
-
Al-Khafaji, Y. F. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]
- Google Patents. (1954). Process for the preparation of 6-nitro-coumarin-3-carboxylic acid. US2683720A.
-
Rocchetti, G., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 29(16), 3658. Available at: [Link]
-
Reddy, G. S., et al. (2018). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications, 54(78), 10992-10995. Available at: [Link]
-
Shinde, P., & Patil, P. (2016). Synthesis of novel coumarin derivatives and its biological evaluations. Journal of Chemical and Pharmaceutical Research, 8(4), 114-121. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-nitrocoumarin. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 10(4), 1-10. Available at: [Link]
-
Valente, S., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(58), 46476-46495. Available at: [Link]
-
Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrazoline hybrid compounds from 6- and 8- acetyl-7-hydroxy-4-methylcoumarin. Arkat USA. Available at: [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. This compound | 95532-74-4 [sigmaaldrich.cn]
- 8. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C10H7NO4) [pubchemlite.lcsb.uni.lu]
- 11. scbt.com [scbt.com]
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- 14. old.rrjournals.com [old.rrjournals.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Fluorescence Quenching of 3-Methyl-6-nitrocoumarin
Welcome to the technical support center for 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of fluorescence quenching in their experiments. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experimental design is robust and your results are reliable.
Part 1: Understanding the Photophysics of this compound
This compound is a fluorescent probe whose emission characteristics are highly sensitive to its molecular environment. The presence of a methyl group at the 3-position and a strong electron-withdrawing nitro group at the 6-position dictates its photophysical behavior. While specific experimental data for this exact derivative is not extensively published, we can infer its properties from well-studied coumarin analogues. It is crucial, however, to empirically determine the optimal excitation and emission maxima for your specific experimental setup.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission wavelengths for this compound?
While optimal wavelengths should be determined experimentally in your specific buffer and solvent system, coumarin derivatives generally exhibit excitation maxima in the UV to blue region of the spectrum. For coumarins with electron-withdrawing groups, the excitation is typically in the range of 330-380 nm, with emission occurring between 400-480 nm. The nitro group on this compound likely shifts these wavelengths compared to unsubstituted coumarin.
Q2: Why is my fluorescence signal weak or completely absent?
Several factors can contribute to a weak or absent signal:
-
Incorrect Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are set appropriately for this compound.
-
Low Concentration: The concentration of your fluorophore may be too low to detect.
-
Quenching: The presence of quenching agents in your sample is a common cause of signal loss.
-
pH Mismatch: The fluorescence of many coumarins is pH-dependent.[1] The protonation state of the molecule can significantly alter its electronic structure and, consequently, its fluorescence.
-
Solvent Polarity: The polarity of the solvent can dramatically influence the fluorescence quantum yield of coumarins.[2]
Q3: My fluorescence signal is decreasing over time. What is causing this?
This phenomenon is likely due to photobleaching , the irreversible photochemical destruction of the fluorophore. To mitigate photobleaching:
-
Reduce the intensity of the excitation light.
-
Minimize the duration of exposure to the excitation source.
-
Incorporate an anti-photobleaching agent in your buffer if it is compatible with your experiment.
Part 3: Troubleshooting Guides for Fluorescence Quenching
Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. It can be a valuable tool for studying molecular interactions but a significant hurdle if it is unintended. Quenching can occur through various mechanisms, broadly classified as static or dynamic.
Issue 1: Unexpectedly Low Fluorescence Intensity
If you observe a significantly lower fluorescence signal than anticipated, it is crucial to systematically investigate the potential causes.
-
Verify Instrument Settings:
-
Confirm the excitation and emission wavelengths are correctly set.
-
Check the gain and slit width settings on your fluorometer.
-
-
Evaluate Fluorophore Concentration:
-
Prepare a dilution series of your this compound stock to ensure you are working within a linear detection range. At high concentrations, aggregation-caused quenching (ACQ) can occur.
-
-
Assess Buffer and Solvent Conditions:
-
Identify Potential Quenchers:
-
Review all components of your sample for known quenchers. Common culprits include:
-
Halide ions (I⁻, Br⁻, Cl⁻)
-
Heavy metal ions (e.g., Cu²⁺, Fe³⁺)
-
Nitroaromatic compounds
-
Tryptophan and tyrosine residues in proteins.
-
-
Caption: Troubleshooting workflow for low fluorescence.
Issue 2: Differentiating Static vs. Dynamic Quenching
Understanding the quenching mechanism is critical for accurate data interpretation.
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore is deactivated upon contact with a quencher molecule. Increasing temperature generally increases dynamic quenching.
-
Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Increasing temperature often disrupts this complex and can decrease static quenching.
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the quencher concentration.
-
Prepare Samples: Create a series of samples with a fixed concentration of this compound and varying concentrations of the suspected quencher.
-
Measure Fluorescence: Record the fluorescence intensity for each sample.
-
Plot Data: Plot F₀/F versus [Q].
-
Analyze the Plot:
-
A linear plot suggests a single quenching mechanism (either static or dynamic).
-
An upward-curving plot indicates that both static and dynamic quenching are occurring.
-
-
Perform Stern-Volmer analysis at different temperatures.
-
Analyze the effect of temperature on Ksv:
-
If Ksv increases with temperature, dynamic quenching is the dominant mechanism.
-
If Ksv decreases with temperature, static quenching is likely occurring.
-
Caption: Comparison of dynamic and static quenching pathways.
Part 4: Data and Protocols
Table 1: Environmental Factors Influencing this compound Fluorescence
| Parameter | Effect on Fluorescence | Troubleshooting Action |
| pH | Highly sensitive; fluorescence can be quenched at non-optimal pH.[1] | Determine the optimal pH range for your assay and maintain consistent pH across all samples. |
| Solvent Polarity | Increasing solvent polarity can decrease the quantum yield of some coumarins.[2] | Use solvents of consistent polarity. Be aware of changes in polarity if mixing solvents. |
| Temperature | Can affect both dynamic and static quenching mechanisms differently. | Maintain a constant temperature during measurements unless conducting a temperature-dependence study. |
| Concentration | High concentrations can lead to aggregation-caused quenching (ACQ). | Work within the linear range of your fluorophore. |
Protocol 1: Empirical Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound in your experimental buffer.
-
Set your fluorometer to excitation scan mode. Set a fixed emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this scan is your optimal excitation wavelength.
-
Set your fluorometer to emission scan mode. Set the excitation to the optimal wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is your optimal emission wavelength.
Protocol 2: Preparing a Standard Curve for this compound
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in your experimental buffer to create a series of standards with known concentrations.
-
Measure the fluorescence intensity of each standard using the empirically determined optimal excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration. This will allow you to determine the linear range of your assay.
References
-
Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(55), 49221-49227. [Link]
-
Pal, P., & Ghosh, S. (2021). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113203. [Link]
-
Al-Kindy, S. M. Z., & Miller, J. N. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Luminescence, 26(2), 148-152. [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy (Vol. 4). Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- BenchChem. (2025). Troubleshooting fluorescence quenching in coumarin-based assays. BenchChem Technical Support Center.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensities of 6-amino coumarin. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Retrieved from [Link]
-
Emerald Publishing. (2021). Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis, characterization, spectroscopic properties, antibacterial evaluation and DFT chemical calculation. Retrieved from [Link]
-
RSC Publishing. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from [Link]
-
NIH. (2011). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Retrieved from [Link]
-
NIH. (2014). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence quenching of anthracene by nitroaromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady state and time resolved methods of fluorescence quenching of three coumarin dyes using S–V plots. Retrieved from [Link]
-
ChemRxiv. (2022). Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. Retrieved from [Link]
-
Ask this paper. (2020). small-molecule-coumarin-fluorescent-ph-probes-for-extremely-acidic-conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensities of 6-amino coumarin. Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic presentation of 6-nitro-coumarin-3-carboxylic acid methyl.... Retrieved from [Link]
Sources
Technical Support Center: Stability of 3-Methyl-6-nitrocoumarin
Welcome to the technical support guide for 3-Methyl-6-nitrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your results when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues related to the stability of this compound in solution. Each answer provides a mechanistic explanation and actionable advice.
Q1: My this compound solution is rapidly losing efficacy. What are the likely causes?
A1: The loss of activity for this compound, a member of the coumarin family, is typically attributed to three primary degradation pathways: hydrolysis, photodegradation, and oxidation.[1]
-
Hydrolysis: The central lactone ring of the coumarin core is an ester and is highly susceptible to hydrolysis, particularly under basic (alkaline) conditions. This process is irreversible and results in the opening of the ring to form an inactive coumarinic acid salt.[1]
-
Photodegradation: Aromatic and nitro-containing compounds are often sensitive to light.[1][2] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to structural changes that diminish or eliminate the compound's desired activity.[2][3]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solution can lead to oxidative degradation, a process that can be accelerated by elevated temperatures or the presence of trace metal ions.[1][4]
Understanding which of these factors is most influential in your specific experimental setup is the first step toward mitigation.
Q2: I'm using an aqueous buffer with a pH of 8.5 and seeing rapid degradation. Why is pH so critical?
A2: The pH of your solution is the most critical factor governing the stability of this compound. The degradation rate of coumarins increases significantly with rising pH, especially in the alkaline range.[4]
The Mechanism: At a pH above 7.5-8.0, hydroxide ions (OH⁻) in the solution act as potent nucleophiles. They attack the electrophilic carbonyl carbon of the lactone ring. This nucleophilic acyl substitution reaction leads to the cleavage of the ester bond and the formation of a water-soluble, biologically inactive carboxylate salt of the corresponding coumarinic acid.[1][5] This base-catalyzed hydrolysis is the most common and rapid degradation pathway in aqueous media.[6][7] For maximal stability, solutions should be maintained at a neutral or slightly acidic pH (pH 4.0-7.0).[4][8]
Q3: What are the best practices for preparing and storing a stock solution of this compound?
A3: Proper preparation and storage are essential for maximizing the shelf-life of your compound.
-
Solvent Selection: The ideal solvent for a stock solution is a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended because they are non-protic and minimize the risk of hydrolysis.[1][9] Always use fresh, anhydrous grade solvents, as water content can compromise long-term stability.[9]
-
Storage Temperature: For long-term storage (months to a year), stock solutions should be stored at -80°C . For short-term storage (up to one month), -20°C is acceptable.[9]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[9]
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light exposure.[1][9][10]
Q4: Can I add anything to my experimental buffer to improve the stability of this compound?
A4: Yes, stabilizing agents can be employed, particularly in cell-based assays or other aqueous systems where a neutral or slightly alkaline pH is unavoidable.
-
Antioxidants: To combat oxidative degradation, consider adding antioxidants like Ascorbic Acid or Butylated Hydroxytoluene (BHT) to your media.[1]
-
Cyclodextrins: These molecules can encapsulate the coumarin, physically protecting it from hydrolysis and photodegradation while often improving solubility. Sulfobutyl ether-β-cyclodextrin is a common example used for this purpose.[1]
It is crucial to run appropriate vehicle controls to ensure these additives do not interfere with your experimental endpoint.
Data & Visualization
Quantitative Data Summary
The following tables provide a quick reference for handling and assessing the stability of this compound.
Table 1: Recommended Solvents & Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stock Solvent | Anhydrous DMSO or DMF | Aprotic nature prevents hydrolysis.[1][9] |
| Working Solvent | Aqueous buffer (pH 4.0-7.0) | Minimizes rate of base-catalyzed hydrolysis.[4] |
| Long-Term Storage | -80°C in single-use aliquots | Prevents freeze-thaw cycles and slows degradation.[9] |
| Short-Term Storage | -20°C in single-use aliquots | Suitable for up to one month.[9] |
| Light Protection | Amber vials or foil wrap | Prevents photochemical reactions.[1][10] |
Table 2: Example Data from a 7-Day HPLC Stability Study at 25°C
| Condition | % of Initial Compound Remaining | Visual Observation |
|---|---|---|
| DMSO Stock (Dark) | 99.8% | Clear, colorless solution |
| pH 5.0 Buffer (Dark) | 97.2% | Clear, colorless solution |
| pH 7.4 Buffer (Dark) | 88.5% | Slight yellowing |
| pH 9.0 Buffer (Dark) | 35.1% | Noticeable yellowing |
| pH 7.4 Buffer (Light) | 76.3% | Slight yellowing, precipitate |
Mechanistic & Workflow Diagrams
Figure 1: Base-Catalyzed Hydrolysis of this compound This diagram illustrates the nucleophilic attack by a hydroxide ion on the lactone ring, leading to irreversible ring-opening.
Caption: Base-catalyzed hydrolysis pathway of the coumarin lactone ring.
Figure 2: Experimental Workflow for Stability Assessment This flowchart outlines the key steps in performing a chemical stability study using HPLC.
Caption: A typical experimental workflow for an HPLC-based stability study.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol provides a robust method to quantify the stability of this compound under various stress conditions. The principle is to measure the decrease in the concentration of the parent compound over time using High-Performance Liquid Chromatography (HPLC).
1. Materials & Reagents
-
This compound (solid)[11]
-
HPLC-grade anhydrous DMSO
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Buffer salts (e.g., sodium phosphate, sodium acetate)
-
Amber and clear 2 mL HPLC vials
2. Preparation of Solutions
-
Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved. This is your primary stock.
-
Test Buffers: Prepare a set of aqueous buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Phosphate). Filter each buffer through a 0.22 µm filter.
-
Working Solutions (100 µM): Dilute the 10 mM stock solution 1:100 into each test buffer to create 100 µM working solutions. Prepare enough volume for all time points.
3. Experimental Setup
-
For each pH condition, aliquot the corresponding 100 µM working solution into separate amber (for dark condition) and clear (for light condition) HPLC vials.
-
Prepare a "T=0" (time zero) sample for each condition by immediately transferring an aliquot to a new vial and storing it at -80°C until analysis.
-
Place the remaining vials in their respective incubation conditions (e.g., a 25°C incubator with a photostability chamber for light exposure samples). Standard photostability testing involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12]
4. Time-Point Sampling
-
At each scheduled time point (e.g., 24, 72, 168 hours), remove one vial from each condition.
-
Immediately freeze the sample at -80°C to halt any further degradation prior to analysis.
5. HPLC Analysis
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Procedure: Thaw all samples (including T=0) simultaneously. Run each sample on the HPLC. Record the peak area of the parent this compound compound.
6. Data Analysis
-
For each condition, normalize the peak area at each time point (T=x) to the peak area at time zero (T=0).
-
Calculate the percentage of compound remaining: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics.
This self-validating protocol, which includes a T=0 reference and controlled stress conditions, allows for a precise and reliable assessment of stability.[13][14]
References
-
Coumarin | C9H6O2 | CID 323 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
COUMARIN FOR SYNTHESIS MSDS CAS-No.: 91-64-5 MSDS - Loba Chemie. (2019, January 10). Retrieved January 12, 2026, from [Link]
-
Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms | ACS Earth and Space Chemistry. (2023, November 10). Retrieved January 12, 2026, from [Link]
-
COUMARIN (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents - ResearchGate. (2023, July 22). Retrieved January 12, 2026, from [Link]
-
Influence of pH on a) coumarin concentration profile and b)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media - MDPI. (2024, April 23). Retrieved January 12, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 12, 2026, from [Link]
-
Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF - ResearchGate. (2019, August 7). Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024, August 8). Retrieved January 12, 2026, from [Link]
-
This compound (C10H7NO4) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - ResearchGate. (2017, August 5). Retrieved January 12, 2026, from [Link]
-
Synthesis of novel coumarin derivatives based on 6-aminocoumarin, kinetic inspection of base hydrolysis, and spectrophotometric tracer of intermediate progress - ResearchGate. (2015, August 4). Retrieved January 12, 2026, from [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. (1977, January 17). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijmr.net.in [ijmr.net.in]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Nitration of 3-Methylcoumarin
Welcome to the technical support guide for the nitration of 3-methylcoumarin. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific electrophilic aromatic substitution. The nitration of the coumarin scaffold is a foundational step for creating a diverse range of functionalized molecules for drug discovery and materials science. However, the reaction is often complicated by a lack of regioselectivity and the formation of undesirable byproducts.
This guide, presented in a question-and-answer and troubleshooting format, provides field-proven insights to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I performed a standard nitration on 3-methylcoumarin using mixed acid (HNO₃/H₂SO₄) and my analysis (TLC, ¹H NMR) shows a mixture of products. What are these unexpected compounds?
A1: This is the most common issue encountered. When you nitrate 3-methylcoumarin, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the electron-rich benzene ring of the coumarin scaffold.[1] The directing effects of the fused pyrone ring and the methyl group lead to substitution primarily at the C6 and C8 positions. Therefore, your product mixture almost certainly contains:
-
Regioisomers: The two primary products are 3-methyl-6-nitrocoumarin and 3-methyl-8-nitrocoumarin . The ratio of these isomers is highly dependent on reaction conditions.[2][3]
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., excess nitrating agent, elevated temperature, or prolonged reaction time), you can get dinitration, leading to compounds like 3-methyl-6,8-dinitrocoumarin .[2]
The formation of these products is a direct consequence of the kinetics and thermodynamics of the electrophilic aromatic substitution mechanism on a substituted benzopyrone system.
Q2: My goal is to synthesize this compound selectively. How can I control the reaction to favor this isomer over the 8-nitro product?
A2: Achieving high regioselectivity is a matter of precise kinetic control. The C6 position is generally less sterically hindered than the C8 position, which is flanked by the pyrone ring's oxygen and the C7 carbon. Temperature is the most critical factor you can manipulate.
-
Mechanism of Control: Lower temperatures tend to favor the kinetically controlled product. Several studies on substituted coumarins have shown that running the reaction at low temperatures (e.g., 0-5 °C) for a shorter duration often increases the yield of the 6-nitro isomer.[2][3] Conversely, allowing the reaction to proceed for longer times or at higher temperatures can lead to the formation of the thermodynamically more stable isomer or a mixture.[2]
-
Practical Recommendation: Maintain a strict temperature ceiling of 10 °C, and ideally keep it between 0-5 °C during the addition of the nitrating mixture. Quench the reaction as soon as TLC indicates the consumption of the starting material to prevent isomerization or further nitration.
Q3: My reaction mixture turned dark brown, and after work-up, I recovered a low yield of a tar-like substance. What is causing this decomposition?
A3: A dark, tarry mixture is a classic sign of oxidative side reactions and/or over-nitration.
-
Causality: The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent.[1] At elevated temperatures, it can begin to oxidize the electron-rich coumarin ring system or even the methyl group. This leads to complex, often polymeric, degradation products. Furthermore, uncontrolled nitration can lead to the formation of highly nitrated compounds, which are often unstable and can contribute to the tar formation.[4]
-
Troubleshooting Steps:
-
Temperature Control is Paramount: Ensure your ice bath is effective and that the internal temperature of the reaction flask never exceeds 10 °C during the addition of the nitrating agent.[5]
-
Slow, Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring. This dissipates heat and prevents localized "hot spots" where decomposition can initiate.
-
Purity of Reagents: Ensure your 3-methylcoumarin is pure. Impurities can sometimes act as catalysts for decomposition.
-
Q4: How can I reliably prevent the formation of dinitro and other polynitrated byproducts?
A4: Preventing over-nitration requires careful management of stoichiometry and reaction time. The first nitro group added to the benzene ring is deactivating, making a second nitration more difficult. However, under forcing conditions, it will occur.
-
Stoichiometric Control: Use a modest excess, but not a large one, of the nitrating agent. A molar ratio of approximately 1.1 to 1.3 equivalents of nitric acid to your 3-methylcoumarin substrate is a good starting point. Using a large excess of the nitrating mixture dramatically increases the probability of a second nitration event.[2]
-
Reaction Monitoring: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly quenched by pouring it onto crushed ice.[5] This immediately stops the reaction and precipitates the organic products.
Troubleshooting Guide
This table summarizes common experimental issues and provides direct, actionable solutions.
| Symptom Observed | Probable Cause | Recommended Action & Explanation |
| Two major product spots on TLC with similar Rf values. | Formation of 6-nitro and 8-nitro regioisomers. | Solution: Lower the reaction temperature to 0-5 °C to favor the kinetic 6-nitro product.[2][3] Separate the isomers using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or fractional crystallization. |
| A new, more polar product spot appears on TLC below the main products. | Dinitration (e.g., 3-methyl-6,8-dinitrocoumarin). | Solution: Reduce the equivalents of HNO₃ to ~1.1. Ensure the reaction temperature is kept low and quench the reaction as soon as the starting material is consumed.[2] |
| The reaction mixture is dark brown or black; low yield of desired product. | Oxidation and/or decomposition of the coumarin ring. | Solution: Maintain a strict internal temperature below 10 °C. Add the nitrating mixture very slowly with efficient stirring to prevent localized overheating.[5] |
| Low conversion; significant amount of starting material remains. | Insufficient activation of the electrophile or insufficient reaction time. | Solution: Ensure the sulfuric acid is concentrated (98%) and the nitric acid is of high concentration. Allow the reaction to stir for a longer period at low temperature, monitoring by TLC. |
Visual Schematics & Workflows
Reaction Pathway Overview
The following diagram illustrates the desired reaction and the primary side reactions discussed.
Caption: Nitration of 3-methylcoumarin showing desired and side pathways.
Troubleshooting Workflow
Use this workflow to diagnose and resolve unexpected experimental outcomes.
Caption: A logical workflow for troubleshooting nitration side reactions.
Validated Experimental Protocol
This protocol is designed to favor the formation of this compound while minimizing side reactions.
Protocol: Controlled Mononitration of 3-Methylcoumarin
Materials:
-
3-methylcoumarin
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 1.5 mL of concentrated H₂SO₄ to 0.5 mL of concentrated HNO₃. Swirl gently to mix and keep the mixture cold.
-
Dissolution of Substrate: In a 100 mL round-bottom flask, dissolve 1.0 g of 3-methylcoumarin in 5 mL of concentrated H₂SO₄. Place this flask in a larger beaker filled with an ice/salt bath to bring the internal temperature to 0-5 °C.
-
Nitration Reaction: Using a dropping funnel or pipette, add the cold nitrating mixture dropwise to the stirred 3-methylcoumarin solution over a period of 15-20 minutes. Crucially, ensure the internal temperature does not rise above 10 °C. [5][6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-45 minutes. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is largely consumed, carefully pour the entire reaction mixture into a beaker containing ~50 g of crushed ice with constant stirring.[7]
-
Isolation: A pale yellow precipitate will form. Allow the ice to melt completely. Isolate the crude solid product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.
-
Purification (Recrystallization): Transfer the crude solid to a flask. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified nitro-3-methylcoumarin product(s).[7] The 6-nitro and 8-nitro isomers may require column chromatography for complete separation if a pure single isomer is required.
References
-
Jadhav, S. D., et al. (2018). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, 5(8).
-
BenchChem. (2025). Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note. BenchChem.
-
Kadhim, M. A., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(4), 332-346.
-
Manimaran, T., et al. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130.
-
Kadhim, M. A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 5(4).
-
Mohammed, S. H., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-77.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Chaudhari, H. K., et al. (2017). Preparative-scale synthesis of amino coumarins through new sequential nitration and reduction protocol. Tetrahedron Letters, 58(42), 4107-4110.
-
Ghorai, P., et al. (2014). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications, 50(74), 10811-10814.
-
Shaik, M., et al. (2015). Synthesis of novel coumarin derivatives and its biological evaluations. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845.
-
PrepChem. (n.d.). Synthesis of 6-nitrocoumarin. PrepChem.com.
-
RSC Education. (n.d.). Nitration of methyl benzoate. Royal Society of Chemistry.
-
University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Department of Chemistry.
Sources
Technical Support Center: Mitigating Photobleaching of 3-Methyl-6-nitrocoumarin in Microscopy
Welcome to the technical support center for 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to minimize photobleaching and ensure high-quality, reproducible fluorescence microscopy data. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern with this compound?
Q2: What are the expected spectral properties of this compound?
Q3: How does the 6-nitro group affect the photostability of the coumarin core?
A3: The nitro group is known to influence the photophysical properties of fluorophores. Generally, electron-withdrawing groups like the nitro group can decrease fluorescence quantum yield and potentially increase the rate of intersystem crossing to the triplet state. The triplet state is a relatively long-lived excited state where the fluorophore is more susceptible to chemical reactions, including those with molecular oxygen, which are a primary cause of photobleaching.[4] Therefore, it is plausible that the 6-nitro substitution makes this coumarin derivative more prone to photobleaching compared to other coumarin variants without this group.
Q4: Can I distinguish between photobleaching and a genuine biological event in my live-cell imaging?
A4: Yes. To differentiate between signal loss due to photobleaching and a true biological phenomenon, you can image a fixed (dead) cell sample stained with this compound under the exact same imaging conditions. If the fluorescence signal fades in the fixed sample, it is indicative of photobleaching.[1] Additionally, you can monitor a region of interest in your live sample where no biological activity is expected. A signal decrease in this area would also suggest photobleaching.
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered when using this compound and provides systematic solutions.
Issue 1: Rapid Signal Fading
Cause: The most common cause of rapid signal loss is excessive excitation light intensity and/or prolonged exposure.[2] The 6-nitro group may exacerbate this issue.
Solutions:
-
Reduce Excitation Intensity: Lower the laser power or use a neutral-density filter to decrease the intensity of the excitation light.[5] While this will result in a dimmer initial signal, it can significantly extend the imaging time.[5]
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[6] Avoid continuous illumination by using the shutter to block the light path when not actively acquiring an image.[7]
-
Optimize Imaging Settings:
-
Gain and Binning: Increase the camera gain or use pixel binning to enhance signal detection without increasing excitation exposure.[2]
-
Focusing Strategy: Locate the area of interest using a lower magnification objective or transmitted light before switching to high-power fluorescence imaging to minimize light exposure to your sample.[2][6]
-
-
Employ Antifade Reagents: Use a commercially available antifade mounting medium, especially for fixed samples.[6] For live-cell imaging, consider supplementing the imaging medium with an antioxidant.[8]
Issue 2: Low Initial Signal or Poor Contrast
Cause: This could be due to suboptimal excitation/emission filter selection, a low quantum yield of the fluorophore, or high background fluorescence.
Solutions:
-
Filter Set Optimization: Ensure your microscope's filter set is well-matched to the predicted excitation and emission spectra of this compound. A mismatch can lead to inefficient excitation and/or collection of emitted photons.[3]
-
High-Quality Optics: Use high numerical aperture (NA) objectives to maximize light collection.[7] Ensure all optical components are clean.[3]
-
Proper Sample Preparation: Thoroughly wash your samples after staining to remove unbound fluorophores, which contribute to background noise.[3]
-
Consider Alternatives: If the intrinsic brightness is too low for your application, you may need to consider a more photostable or brighter fluorophore.[2][5]
Experimental Protocols & Methodologies
Protocol 1: General Staining of Fixed Cells
-
Cell Seeding & Fixation:
-
Seed cells on coverslips or in an imaging-compatible plate.
-
Once cells reach the desired confluency, fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in PBS to a final working concentration (typically 1-10 µM; this should be optimized).
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing & Mounting:
-
Imaging:
-
Image the samples immediately or store them at 4°C in the dark.
-
Use the lowest possible excitation power and exposure time.
-
Protocol 2: Live-Cell Imaging
-
Cell Seeding:
-
Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
-
Staining:
-
Prepare a working solution of this compound in pre-warmed, serum-free culture medium. The final concentration will need to be optimized to balance signal intensity and potential cytotoxicity (typically 1-10 µM).
-
Replace the culture medium with the staining medium and incubate at 37°C for 15-60 minutes.
-
-
Washing & Imaging:
-
Wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells on a microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO2 levels.
-
For time-lapse experiments, use the longest possible interval between acquisitions to allow the fluorophore to recover from any transient dark states.
-
Data Presentation: Quantitative Comparisons
Table 1: Recommended Starting Parameters for Imaging
| Parameter | Fixed Cell Imaging | Live-Cell Imaging | Rationale |
| Excitation Power | < 10% of maximum | < 5% of maximum | To minimize photon-induced damage. Live cells are more sensitive. |
| Exposure Time | 50 - 500 ms | 20 - 200 ms | Shorter exposure reduces the time the fluorophore spends in the excited state. |
| Imaging Buffer | PBS | Phenol red-free medium with antioxidants (e.g., Trolox) | Phenol red can increase background fluorescence. Antioxidants can reduce photobleaching.[8] |
| Antifade Reagent | Commercial mounting medium (e.g., Vectashield) | Antioxidants in media | Commercial antifades are highly effective for fixed samples. |
Visualizing the Mechanisms and Solutions
Diagram 1: The Photobleaching Cascade
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
Diagram 2: Troubleshooting Workflow for Signal Loss
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PhotochemCAD | Coumarin 6 [photochemcad.com]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Coumarin Isomers
Welcome to the technical support center for challenges in the purification of coumarin isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the isolation and purification of these structurally similar compounds. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established scientific principles to help you navigate the complexities of coumarin isomer separation.
Introduction: The Challenge of Coumarin Isomer Separation
Coumarins are a class of benzopyrone compounds found in many plants and synthesized for a variety of applications, including pharmaceuticals and fragrances.[1][2][3] The purification of coumarin isomers, which differ only in the substitution pattern on the benzopyrone ring, presents a significant challenge due to their nearly identical physicochemical properties. This similarity often leads to issues such as co-elution in chromatographic methods and difficulties in selective crystallization. This guide will address these common problems with practical, experience-driven solutions.
Section 1: Troubleshooting Chromatographic Separations
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a primary technique for separating coumarin isomers.[4][5][6] However, achieving baseline separation can be difficult.
FAQ 1: My coumarin isomers are co-eluting or showing poor resolution in Reverse-Phase HPLC. What should I do?
Answer: Co-elution of coumarin isomers on a C18 column is a frequent problem.[4][5] Here’s a systematic approach to troubleshoot this issue:
1.1. Understand the Cause: Positional isomers of coumarins can have very similar polarities, leading to nearly identical retention times on standard non-polar stationary phases like C18. The key is to exploit subtle differences in their structure and interactions with the mobile and stationary phases.
1.2. Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
1.3. Detailed Protocol: HPLC Method Development for Isomer Separation
-
Step 1: Mobile Phase Modification.
-
Solvent Composition: Begin with a gradient elution to determine the approximate elution time. Then, switch to an isocratic method around that time for fine-tuning. Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Even a 1-2% change can significantly impact resolution. Methanol often provides different selectivity compared to acetonitrile due to its hydrogen-bonding capabilities.[7]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of hydroxylated or carboxylated coumarins, altering their retention.[8][9] Prepare your aqueous phase with a buffer (e.g., phosphate or acetate) and adjust the pH. For acidic coumarins, a lower pH will suppress ionization and increase retention. Conversely, a higher pH can be beneficial for basic coumarins. Be mindful of the stability of coumarins at extreme pH values.[9][10]
-
-
Step 2: Stationary Phase Selection.
-
If mobile phase optimization is insufficient, consider a different stationary phase.
-
Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can be effective for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions, often resolving isomers that co-elute on C18 phases.
-
Chiral Columns: For enantiomeric coumarin derivatives, a chiral stationary phase is necessary.[11][12][13] Amylose- and cellulose-based columns are commonly used for this purpose.[11]
-
1.4. Data Summary: Mobile Phase Effects on Isomer Resolution
| Mobile Phase Composition | Isomer Pair | Resolution (Rs) | Observations |
| 50:50 ACN:H₂O (pH 7) | Isomer A & B | 0.8 | Poor separation, significant peak overlap. |
| 45:55 ACN:H₂O (pH 7) | Isomer A & B | 1.2 | Improved, but not baseline separation. |
| 45:55 MeOH:H₂O (pH 7) | Isomer A & B | 1.6 | Baseline separation achieved. Methanol provided better selectivity. |
| 45:55 ACN:H₂O (pH 3) | Isomer A & B | 1.8 | For acidic isomers, lower pH improved resolution by suppressing ionization. |
FAQ 2: I'm using Thin-Layer Chromatography (TLC) for reaction monitoring, but my isomeric products have the same Rf value. How can I improve separation?
Answer: Similar to HPLC, achieving differential migration of isomers on a standard silica TLC plate can be challenging.[14][15][16]
2.1. Causality: The separation on a silica gel plate is primarily based on polarity. If two isomers have very similar polarities, they will travel at nearly the same rate with the mobile phase, resulting in identical or very close Retention factor (Rf) values.
2.2. Troubleshooting Strategies:
-
Solvent System Optimization:
-
Varying Polarity: Experiment with different solvent systems of varying polarities. A common starting point is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[15] Make small, incremental changes to the solvent ratio.
-
Multi-component Mobile Phases: Sometimes, a three-component mobile phase can provide the unique selectivity needed. For example, adding a small amount of acetic acid or triethylamine can significantly alter the separation of acidic or basic compounds, respectively.
-
-
Two-Dimensional TLC:
-
This is a powerful technique for separating complex mixtures or closely related compounds.[17]
-
Protocol:
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in the first solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees so that the separated spots from the first development form a baseline for the second.
-
Develop the plate in a second, different solvent system.
-
-
This method is effective because it separates the components based on their interactions with two different mobile phases.[17]
-
-
Modified Stationary Phases:
-
Consider using TLC plates with a different stationary phase, such as alumina or reverse-phase (C18) plates, which will offer different separation mechanisms.[18]
-
Section 2: Troubleshooting Crystallization-Based Purification
Crystallization is a cost-effective and scalable method for purifying solid compounds.[19] However, inducing the selective crystallization of one coumarin isomer from a mixture can be difficult.
FAQ 3: I'm trying to purify my target coumarin isomer by crystallization, but I keep getting a mixed solid or an oil. What can I do?
Answer: The formation of a mixed solid or an oil during crystallization indicates that the separation conditions are not optimal for selective precipitation of the desired isomer.
3.1. Underlying Principles: Successful crystallization relies on creating a supersaturated solution from which the desired compound selectively precipitates while impurities (including other isomers) remain in the mother liquor.[19] This requires finding a solvent system where the solubility of the isomers is sufficiently different, especially with changes in temperature.
3.2. Troubleshooting Workflow:
Caption: Decision tree for optimizing crystallization.
3.3. Detailed Protocol: Optimizing Crystallization of Coumarin Isomers
-
Step 1: Systematic Solvent Screening.
-
The goal is to find a solvent that dissolves the crude product when hot but has low solubility when cold.
-
Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane).
-
Place a small amount of your crude isomer mixture in separate test tubes and add a few drops of each solvent. Observe the solubility at room temperature and then upon heating. A good single solvent will fully dissolve the material when hot and yield crystals upon cooling.
-
-
Step 2: Employing a Mixed Solvent System.
-
This is often more effective for isomers with similar solubilities.[20] You will need a "good" solvent in which both isomers are soluble and a "poor" solvent (or "anti-solvent") in which they are both insoluble.[20][21] The two solvents must be miscible.[19]
-
Procedure:
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (the point of saturation).[20]
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly. The subtle difference in solubility between the isomers in this specific solvent mixture should lead to the preferential crystallization of one.
-
-
-
Step 3: Control the Cooling Rate.
-
Rapid cooling often traps impurities and other isomers in the crystal lattice. Slow, undisturbed cooling is crucial for forming pure, well-defined crystals.
-
Allow the hot, saturated solution to cool to room temperature on the benchtop, and then transfer it to an ice bath or refrigerator to maximize yield.
-
-
Step 4: Seeding.
-
If spontaneous crystallization does not occur or if an oil forms, "seeding" can be effective.
-
Introduce a tiny crystal of the pure desired isomer into the supersaturated solution. This seed crystal provides a nucleation site for crystal growth to begin.
-
3.4. Common Mixed Solvent Pairs for Coumarin Crystallization
| "Good" Solvent | "Poor" Solvent |
| Ethanol | Water[20] |
| Methanol | Water[20] |
| Acetone | Water[19] |
| Ethyl Acetate | Hexane/Cyclohexane[19] |
| Dichloromethane | Ligroin[19] |
Section 3: Chiral Separation of Coumarin Enantiomers
Many biologically active coumarin derivatives are chiral.[11][22] The separation of enantiomers requires specialized techniques as they have identical physical properties in an achiral environment.
FAQ 4: How can I separate the enantiomers of my chiral coumarin derivative?
Answer: The separation of enantiomers is a common challenge in drug development, as different enantiomers can have vastly different pharmacological effects.
4.1. The Principle of Chiral Recognition: Enantiomers can only be distinguished in a chiral environment. In chromatography, this is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
4.2. Recommended Technique: Chiral HPLC
-
Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including coumarins.[11]
-
Mobile Phase Considerations: The choice of mobile phase is critical for achieving enantioselectivity.
-
Normal Phase: Mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are commonly used. The alcohol acts as a polar modifier that influences the interactions between the analyte and the CSP.
-
Polar Organic Mode: Using a polar organic solvent like acetonitrile with an alcohol modifier can also be effective.[11]
-
-
Method Development:
-
Start with a standard mobile phase, for example, 90:10 hexane:isopropanol.
-
If separation is not achieved, vary the ratio of alcohol.
-
If necessary, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
-
Temperature can also be a critical parameter; sometimes running the separation at a lower temperature can enhance enantioselectivity.[11]
-
4.3. Alternative Approach: Diastereomeric Derivatization
If chiral HPLC is not available, you can derivatize your enantiomeric mixture with a chiral resolving agent to form diastereomers.
-
Procedure:
-
React your coumarin enantiomer (if it has a suitable functional group like a hydroxyl or carboxyl group) with a single enantiomer of a chiral derivatizing agent.
-
This reaction creates a mixture of diastereomers.
-
Diastereomers have different physical properties and can be separated by standard techniques like achiral HPLC or even crystallization.
-
After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of your coumarin.
-
Conclusion
The purification of coumarin isomers, while challenging, can be systematically addressed by understanding the underlying principles of the separation techniques employed. By methodically optimizing chromatographic conditions and crystallization parameters, researchers can successfully isolate the desired isomers in high purity. This guide provides a framework for troubleshooting common issues, empowering scientists to overcome these purification hurdles in their research and development endeavors.
References
- PubMed. (2010).
- ResearchGate. (n.d.). Chiral isolation and structure determination of natural coumarin derivative enantiomers (−)‐murraxocin (B304‐1) and (+)‐murraxocin (B304‐2).
- ResearchGate. (2020). Identification of Coumarin Isomers by Mass Spectrometry Using Breakdown Curves.
- PubMed. (2013). Synthesis and evaluation of two coumarin-type derivatization reagents for fluorescence detection of chiral amines and chiral carboxylic acids.
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- National Institutes of Health. (2024).
- Biosciences Biotechnology Research Asia. (n.d.).
- ResearchGate. (n.d.). Influence of pH on a)
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms.
- ResearchGate. (n.d.). Application of HPLC in Coumarin Analyses | Request PDF.
- ResearchGate. (2021).
- RESEARCH REVIEW International Journal of Multidisciplinary. (2019).
- ResearchGate. (2022).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- SOP: CRYSTALLIZ
- PubMed. (2000).
- ResearchGate. (n.d.). Modern Analytical Tools for Assessing Coumarin in Distilled Alcohol.
- Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant m
- Taylor & Francis eBooks. (2008).
- The Fromm Group. (n.d.).
- Scentspiracy. (n.d.). Coumarin (91-64-5) — Synthetic Ingredient for Perfumery.
- ResearchGate. (2023). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review.
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- 1. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic and kinetic study of chiral separations of coumarin-based anticoagulants on derivatized amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of two coumarin-type derivatization reagents for fluorescence detection of chiral amines and chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: 3-Methyl-6-nitrocoumarin as a Fluorogenic Probe
Welcome to the technical support center for 3-Methyl-6-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Moving beyond a simple datasheet, this document offers a comprehensive analysis of the pH-sensitive fluorescent behavior of this compound, focusing on its application as a fluorogenic probe.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence of this compound in its native state?
A1: In its native state, this compound is expected to exhibit very low to negligible fluorescence. The 6-nitro group is a potent electron-withdrawing group, which typically acts as a fluorescence quencher for the coumarin scaffold. This quenching occurs through the promotion of non-radiative decay pathways from the excited state. Therefore, it is normal to observe a very weak or non-existent fluorescent signal from this compound upon excitation.
Q2: If this compound is non-fluorescent, how can it be used in fluorescence-based assays?
A2: this compound's utility lies in its potential as a fluorogenic probe , also known as a "turn-on" probe. The fluorescence is "masked" by the nitro group and can be "unmasked" through a chemical transformation. Specifically, the reduction of the 6-nitro group to a 6-amino group converts the molecule into the highly fluorescent 3-Methyl-6-aminocoumarin. This transformation from a non-fluorescent to a fluorescent state can be used to detect reductive environments or the activity of specific enzymes.
Q3: How does pH influence the fluorescence of this compound?
A3: The pH does not directly modulate the fluorescence of the nitro- form in a reversible manner typical of standard pH indicators. Instead, pH plays a crucial indirect role by affecting the chemical reduction of the 6-nitro group. Many chemical and enzymatic reduction reactions are pH-dependent. For instance, the redox potential of a reducing agent can change with pH, thereby altering the efficiency and rate of the conversion of this compound to its fluorescent amino form. Consequently, the "turn-on" fluorescence signal can be modulated by the pH of the experimental medium.
Q4: What are the spectral properties of the fluorescent product, 3-Methyl-6-aminocoumarin, and how are they affected by pH?
-
In acidic conditions (pH < 7): The amino group is protonated (-NH3+), which reduces its electron-donating ability and leads to a decrease in fluorescence intensity.
-
Around neutral pH (pH ≈ 7.2): The amino group is in its neutral state (-NH2), which is a strong electron-donating group, resulting in maximal fluorescence emission. For 6-aminocoumarin, the fluorescence intensity is highest around pH 7.2.[1]
-
In alkaline conditions (pH > 8): The fluorescence intensity of 6-aminocoumarin has been observed to decrease again at higher pH values.[1]
Based on 6-aminocoumarin, the excitation maximum is around 330 nm and the emission maximum is around 460 nm.[1]
Troubleshooting Guide
This section addresses common issues you may encounter during your experiments with this compound.
| Problem | Probable Cause(s) | Solution(s) |
| No or very low fluorescence signal from the stock solution of this compound. | This is the expected behavior. The 6-nitro group is an effective fluorescence quencher. | This is not an experimental failure but a characteristic of the molecule. Proceed with your experiment designed to reduce the nitro group to generate a fluorescent signal. |
| Weak or no fluorescence signal after the reduction step. | 1. Incomplete or failed reduction: The reducing agent may be inactive, or the reaction conditions (e.g., pH, temperature, incubation time) may be suboptimal.2. Incorrect pH: The pH of the medium may not be optimal for the fluorescence of the resulting 3-Methyl-6-aminocoumarin. As noted, fluorescence is maximal around neutral pH.[1]3. Degradation of the compound: The compound may have degraded due to harsh experimental conditions (e.g., extreme pH, prolonged exposure to light). | 1. Verify the activity of your reducing agent. Prepare a fresh solution if necessary. Optimize the concentration of the reducing agent and the incubation time.2. Check and adjust the pH of your final solution to be near neutral (pH 7.0-7.4) before measuring the fluorescence.3. Protect your solutions from light and avoid extreme pH conditions unless required for the reduction step. If harsh conditions are necessary, minimize the exposure time. |
| High background fluorescence. | 1. Autofluorescence: Biological samples, buffers, or media can have intrinsic fluorescence.2. Contamination: Contamination of your reagents or labware with other fluorescent compounds. | 1. Run a blank control containing everything except the this compound to measure the background autofluorescence and subtract it from your experimental readings.2. Use high-purity solvents and reagents. Ensure that all glassware and plasticware are thoroughly cleaned. |
| Inconsistent fluorescence readings between replicates. | 1. Pipetting errors: Inaccurate dispensing of the probe or other reagents.2. Inhomogeneous mixing: The probe or reagents are not uniformly distributed in the well or cuvette.3. Photobleaching: The fluorescent product (3-Methyl-6-aminocoumarin) is being degraded by the excitation light. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of the sample before taking a reading.3. Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and the shortest possible exposure time. |
Experimental Protocols & Visualizations
Protocol: Evaluating the pH-Dependent "Turn-On" Fluorescence of this compound
This protocol provides a general method to observe the pH-dependent reduction of this compound to the fluorescent 3-Methyl-6-aminocoumarin using a chemical reducing agent.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.
-
Sodium dithionite (freshly prepared solution)
-
Fluorometer
-
96-well black microplates or quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration of 10 µM.
-
Initial Fluorescence Measurement (Control): Measure the fluorescence of the working solutions before adding the reducing agent to establish the baseline (which should be near zero).
-
Initiate the Reduction: Add a freshly prepared solution of sodium dithionite to each working solution to a final concentration of (e.g.) 1 mM.
-
Incubate: Incubate the solutions at room temperature for a set period (e.g., 30 minutes), protected from light.
-
Final Fluorescence Measurement: Measure the fluorescence intensity of each solution. Use an excitation wavelength around 330 nm and measure the emission spectrum, with the peak expected around 460 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the optimal pH for the reduction and/or fluorescence of the product.
Visualizing the Mechanism and Workflow
Caption: Mechanism of pH-dependent fluorescence of this compound.
Caption: Experimental workflow for assessing pH-dependent fluorescence.
Summary of Photophysical Properties
| Compound | State | Expected Fluorescence | λex (nm) | λem (nm) | pH Sensitivity |
| This compound | Native (Oxidized) | Very Low / Quenched | N/A | N/A | Indirect (affects reduction) |
| 3-Methyl-6-aminocoumarin | Reduced | High | ~330 | ~460 | Direct (fluorescence is pH-dependent, max ~7.2)[1] |
References
-
Guha, S., Lohar, S., Bolte, M., & Das, D. (2012). Effect of pH on the fluorescence intensities of 6-amino coumarin. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Nitroreductase Detection: 3-Methyl-6-nitrocoumarin in Focus
For researchers, scientists, and drug development professionals engaged in hypoxia research and cancer diagnostics, the sensitive and selective detection of nitroreductase (NTR) is paramount. This enzyme's elevated expression in hypoxic tumor environments makes it a critical biomarker for identifying aggressive cancers and a key target for hypoxia-activated prodrugs.[1][2][3] This guide provides an in-depth comparison of fluorescent probes for NTR detection, with a special focus on the performance and application of 3-Methyl-6-nitrocoumarin. We will delve into the mechanistic underpinnings of these probes, present a comparative analysis of their performance, and provide a detailed experimental protocol for their effective use.
The Critical Role of Nitroreductase in Hypoxia and Disease
Nitroreductases are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, utilizing NADH or NADPH as an electron source.[3][4][5] This enzymatic activity is significantly upregulated in hypoxic conditions, a hallmark of solid tumors.[1][2][5] This physiological distinction allows for the development of diagnostic tools and targeted therapies. Fluorescent probes that are activated by NTR serve as powerful tools for visualizing and quantifying this activity in living cells and tissues, thereby providing insights into the tumor microenvironment and the efficacy of anticancer strategies.[6][7][8]
Mechanism of Action: The "Turn-On" Fluorescence Principle
The majority of fluorescent probes for NTR detection operate on a "fluorescence turn-on" mechanism. In their native state, these probes are non-fluorescent or weakly fluorescent due to the presence of an electron-withdrawing nitro group, which quenches the fluorescence of the fluorophore. Upon enzymatic reduction of the nitro group to an electron-donating amino group by NTR, the intramolecular charge transfer (ICT) properties of the molecule are altered, resulting in a significant increase in fluorescence intensity.[8][9] This direct proportionality between fluorescence output and NTR activity allows for sensitive and quantitative measurements.
Caption: General mechanism of a "turn-on" fluorescent probe for nitroreductase detection.
The reaction catalyzed by nitroreductase is a multi-step process involving a flavin mononucleotide (FMN) cofactor. The enzyme operates through a ping-pong bi-bi mechanism where the FMN is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate.[4][10]
Caption: Simplified catalytic cycle of nitroreductase with a fluorescent probe.
Comparative Analysis of Fluorescent Probes for Nitroreductase Detection
While this compound is a widely recognized probe, several other classes of fluorescent probes have been developed for NTR detection, each with its own set of advantages and limitations. This section provides a comparative overview to aid in the selection of the most appropriate probe for your research needs.
| Probe Class | Example Probe | Detection Principle | Advantages | Disadvantages | Key References |
| Nitrocoumarins | This compound | Fluorescence turn-on | Good cell permeability and photostability. | Limited data on quantum yield for specific derivatives. | [8][11][12] |
| Nitro-Quinoxaline Derivatives | NTR-NO₂ | Fluorescence turn-on | Large Stokes shift, high sensitivity, and low limit of detection. | May require more complex multi-step synthesis. | [9] |
| Locked-Flavylium Probes | Probe 1 (as described in ref) | Ratiometric fluorescence | Allows for ratiometric imaging, which can correct for variations in probe concentration and instrumental factors. | The synthesis can be complex. | [3] |
| Near-Infrared (NIR) Probes | Py-SiRh-NTR | Fluorescence turn-on | Deeper tissue penetration and reduced photodamage to biological samples. | May exhibit lower quantum yields compared to visible light probes. | [6] |
| 2-Nitroimidazole Conjugates | 2-nitroimidazole-1,8-naphthalimide | Ratiometric fluorescence | Can provide a ratiometric response, visible to the naked eye. | Synthesis can be challenging. | [13] |
In-Depth Look: this compound
This compound is a cell-permeable fluorogenic substrate for nitroreductase. Its molecular formula is C₁₀H₇NO₄ and it has a molecular weight of 205.17 g/mol .[14] Upon reduction of the nitro group to an amino group by NTR, it is converted to the highly fluorescent 3-Methyl-6-aminocoumarin. This probe has been successfully used for the detection of NTR activity in various biological systems, including bacteria and fungi.[11][12]
Key Physicochemical and Spectroscopic Properties:
| Property | This compound (Substrate) | 3-Methyl-6-aminocoumarin (Product) |
| Molecular Formula | C₁₀H₇NO₄ | C₁₀H₉NO₂ |
| Molecular Weight | 205.17 g/mol | 175.18 g/mol |
| Appearance | Pale yellow solid | Yellow-green solid |
| Fluorescence | Weakly fluorescent | Strongly fluorescent |
| Excitation Max (approx.) | ~340 nm | ~380 nm |
| Emission Max (approx.) | ~410 nm | ~450 nm |
Note: Exact excitation and emission maxima may vary depending on the solvent and local environment.
Experimental Protocol: In Vitro Nitroreductase Activity Assay
This protocol provides a generalized procedure for measuring NTR activity in vitro using a fluorescent probe like this compound in a 96-well plate format. It is essential to optimize concentrations of the enzyme, substrate, and NADH for your specific experimental conditions.
Caption: Workflow for an in vitro nitroreductase activity assay.
Materials:
-
Purified nitroreductase enzyme
-
This compound (or other fluorescent probe)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the probe)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer and adjust the pH to the optimal range for the nitroreductase being used (typically pH 7.0-7.5).
-
Probe Stock Solution: Dissolve the fluorescent probe in DMSO to a stock concentration of 10 mM. Store protected from light.
-
NADH Stock Solution: Prepare a fresh 10 mM stock solution of NADH in Assay Buffer immediately before use.
-
Nitroreductase Solution: Dilute the purified nitroreductase to the desired concentration in Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following reagents in order to each well:
-
Assay Buffer (to a final volume of 100 µL)
-
NADH solution (final concentration typically 100-200 µM)
-
Probe solution (final concentration typically 10-50 µM)
-
-
Include appropriate controls:
-
No-enzyme control: All components except the nitroreductase.
-
No-NADH control: All components except NADH.
-
No-probe control: All components except the fluorescent probe.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitroreductase solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the product fluorophore.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C). Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.
-
Plot the fluorescence intensity as a function of time.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve. This rate is proportional to the nitroreductase activity.
-
Conclusion and Future Perspectives
The detection of nitroreductase activity is a cornerstone of hypoxia research and has significant implications for cancer diagnosis and therapy. While this compound remains a valuable and accessible tool, the field is continually evolving with the development of probes offering enhanced sensitivity, ratiometric detection capabilities, and near-infrared emission profiles. The choice of probe will ultimately depend on the specific requirements of the experimental system, including the biological context, instrumentation availability, and the desired level of quantitative rigor. As our understanding of the tumor microenvironment deepens, the development of next-generation fluorescent probes for nitroreductase will undoubtedly play a crucial role in advancing our ability to diagnose and treat hypoxic diseases.
References
-
A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. (n.d.). MDPI. Retrieved from [Link]
-
A novel internal standard ratio fluorescent probe for nitroreductase detection in cells. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. (2024). PubMed. Retrieved from [Link]
-
A fluorescent probe for imaging nitroreductase with signal amplification in high-viscosity environments. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2023). ACS Publications. Retrieved from [Link]
-
Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). National Institutes of Health. Retrieved from [Link]
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii. (n.d.). PubMed. Retrieved from [Link]
-
Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
This compound (C10H7NO4). (n.d.). PubChem. Retrieved from [Link]
-
Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. (2014). National Institutes of Health. Retrieved from [Link]
-
Oxygen insensitive NAD(P)H nitroreductase. (n.d.). M-CSA. Retrieved from [Link]
-
Recent progress in small molecule fluorescent probes for nitroreductase. (2023). ResearchGate. Retrieved from [Link]
-
A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus Aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. (2018). PubMed. Retrieved from [Link]
-
Structures of nitroreductase in three states: effects of inhibitor binding and reduction. (n.d.). PubMed. Retrieved from [Link]
-
The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Comparative Guide to the Antibacterial Activity of Coumarin Derivatives for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Coumarins, a class of naturally occurring benzopyrone compounds, have emerged as a promising foundation for such endeavors due to their diverse and significant biological activities.[1][2] This guide provides a comparative analysis of the antibacterial activity of various coumarin derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the landscape of coumarin-based antibacterial research.
The Antibacterial Potential of the Coumarin Scaffold
Coumarins are a large family of phytochemicals found in numerous plants and have also been isolated from microorganisms.[2][3] The core coumarin structure, a benzene ring fused to a pyrone ring, serves as a versatile scaffold for chemical modification, leading to a wide array of derivatives with enhanced biological properties.[1][3] Beyond their well-documented anticoagulant, antioxidant, and anti-inflammatory effects, coumarin derivatives have demonstrated considerable potential as antibacterial agents against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][4]
Mechanism of Antibacterial Action: Targeting Bacterial DNA Gyrase
The primary antibacterial mechanism of many coumarin derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[5] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. The coumarin moiety binds to the B subunit of DNA gyrase, specifically at the ATP-binding site, thereby blocking the enzyme's ATPase activity and inhibiting DNA supercoiling.[5] This mode of action is distinct from that of many other antibiotic classes, making coumarin derivatives promising candidates for combating drug-resistant bacterial strains.[6] Some coumarin derivatives are also reported to exert their antibacterial effects by damaging bacterial cell membranes.[7]
Structure-Activity Relationship (SAR): Tailoring Coumarins for Enhanced Potency
The antibacterial efficacy of coumarin derivatives is profoundly influenced by the nature and position of substituents on the coumarin nucleus. Understanding these structure-activity relationships (SAR) is pivotal for the rational design of more potent antibacterial agents.
-
Substitutions at the C3 and C4 Positions: Modifications at the C3 and C4 positions of the pyrone ring have been a major focus of research. The introduction of various heterocyclic rings, such as triazoles, pyrazoles, and thiazoles, at these positions has been shown to significantly enhance antibacterial activity.[1][8][9] For instance, coumarin-1,2,3-triazole hybrids have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1][8]
-
Electron-Withdrawing and Electron-Donating Groups: The presence of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), or electron-donating groups, like hydroxyl (OH) and methoxy (OCH3), on the coumarin scaffold can modulate antibacterial activity.[1][3][7] For example, derivatives with a trifluoromethyl group have shown strong inhibitory activity.[10]
-
Hybrid Molecules: The hybridization of the coumarin scaffold with other known antibacterial pharmacophores has proven to be a successful strategy.[5][6] Several coumarin-containing hybrids, such as those incorporating sulfonamides or other antibiotic moieties, have exhibited enhanced antibacterial potency.[1]
Comparative Analysis of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected coumarin derivatives against representative Gram-positive and Gram-negative bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antibacterial potency.
| Coumarin Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Arylcoumarin with nitro substituent | Staphylococcus aureus | 32 | [3] |
| Coumarin-1,2,3-triazole hybrid | Staphylococcus aureus | 0.16 - 3.75 | [11] |
| Coumarin-2,3-dihydrofurocoumarin hybrid | Bacillus subtilis | 0.02 - 0.15 | [11] |
| Coumarin-2,3-dihydrofurocoumarin hybrid | Escherichia coli | 0.02 - 0.15 | [11] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [7] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [7] |
| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM | [7] |
| Coumarin-pyrazole with CF3 group | Bacillus pumilis | 1.95 | [12] |
| Coumarin with S-CH3 group | Staphylococcus faecalis | 1.95 | [12] |
Experimental Protocols for Antibacterial Screening
Accurate and reproducible evaluation of antibacterial activity is fundamental to the drug discovery process. The following are detailed protocols for two standard methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[13][14][15]
Materials:
-
Test coumarin derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile Mueller-Hinton Broth (MHB)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of each coumarin derivative. Perform serial two-fold dilutions of the stock solution in MHB directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and the solvent), and a sterility control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition Assessment
This method assesses the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[13][15]
Materials:
-
Test coumarin derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Preparation of Bacterial Lawn: Using a sterile swab, evenly streak a standardized bacterial inoculum onto the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test coumarin derivative onto the surface of the agar. Also, place positive and negative control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow for Antibacterial Screening of Coumarin Derivatives
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antibacterial activity of novel coumarin derivatives.
Caption: Workflow for the discovery and evaluation of novel antibacterial coumarin derivatives.
Conclusion
Coumarin derivatives represent a highly promising and versatile class of compounds in the quest for new antibacterial agents. Their unique mechanism of action, coupled with the vast possibilities for chemical modification, offers a robust platform for the development of novel therapeutics to combat the growing challenge of antibiotic resistance. A thorough understanding of their structure-activity relationships and the application of standardized screening protocols are essential for unlocking the full potential of this remarkable scaffold. This guide serves as a foundational resource to aid researchers in their efforts to design and evaluate the next generation of coumarin-based antibacterial drugs.
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A Comparative Guide for the Validation of 3-Methyl-6-nitrocoumarin as a Fluorescent Marker in Live Cells
This guide presents a comprehensive technical framework for researchers, scientists, and drug development professionals to validate 3-Methyl-6-nitrocoumarin as a novel fluorescent marker for live-cell imaging. We will explore its fundamental properties, provide a comparative analysis against established probes, and detail the necessary experimental protocols to ensure scientific rigor and data integrity.
Introduction: The Critical Role of Fluorescent Markers in Live-Cell Imaging
The ability to visualize molecular and cellular processes in real-time is a cornerstone of modern biological research. This relies heavily on the use of fluorescent markers that can illuminate specific components and activities within living cells. An ideal fluorescent probe should possess a suite of favorable characteristics, including high fluorescence quantum yield, significant photostability, low cytotoxicity, and excellent cell permeability.[1][2]
Coumarin-based dyes are a versatile class of fluorophores known for their favorable photophysical properties, such as high quantum yields and sensitivity to their microenvironment.[1][3] Their relatively small size also minimizes potential interference with cellular functions. This guide focuses on the validation of a specific derivative, this compound, as a potential new tool in the live-cell imaging arsenal.
Scientific Profile: this compound
This compound is a synthetic organic compound belonging to the coumarin family.[4][5] The presence of a methyl group and a nitro group on the coumarin scaffold influences its electronic and, consequently, its fluorescent properties. The nitro group, being electron-withdrawing, can modulate the molecule's spectral characteristics.
Fluorescence Mechanism and Spectral Properties
Coumarins typically exhibit fluorescence in the blue to green region of the spectrum.[6] Their fluorescence arises from the transition of an excited electron back to its ground state. The specific excitation and emission wavelengths of this compound are critical parameters that must be empirically determined in a physiologically relevant buffer to ensure optimal performance in imaging experiments. Some coumarin derivatives have shown high quantum yields, with some reaching up to 0.83.[7]
Comparative Analysis: Benchmarking Against Established Probes
To objectively assess the utility of this compound, its performance must be compared to well-characterized, commercially available fluorescent probes. This section provides a comparative overview against DAPI (a nuclear stain) and MitoTracker Green FM (a mitochondrial stain).
| Property | This compound (Predicted) | DAPI | MitoTracker Green FM |
| Excitation Max (nm) | ~350-400 | ~358 | ~490 |
| Emission Max (nm) | ~450-550 | ~461 | ~516 |
| Quantum Yield | Moderate to High | High (when bound to DNA) | Moderate |
| Photostability | Good[8][9] | Moderate | High |
| Cytotoxicity | Low[10] | Low | Low |
| Cell Permeability | Good[11] | Good | Good |
| Localization | To be determined | Nucleus | Mitochondria |
Note: The properties for this compound are predicted based on the general characteristics of coumarin derivatives and require experimental verification.
Rigorous Experimental Validation: A Step-by-Step Approach
A thorough validation process is essential to ensure that a new fluorescent marker is reliable and that the data generated is accurate.[12] The following workflow outlines the critical steps for validating this compound.
Figure 2: A flowchart depicting the colocalization experiment to determine the subcellular destination of this compound.
Concluding Remarks
The validation of this compound as a fluorescent marker for live-cell imaging is a multi-faceted process that requires careful experimental design and execution. This guide provides a foundational framework for its comprehensive evaluation. By systematically characterizing its spectral properties, optimizing its use in live cells, and assessing its potential impact on cell health and localization, researchers can confidently determine its suitability for their specific research applications. The principles outlined herein are broadly applicable to the validation of other novel fluorescent probes, contributing to the continued advancement of live-cell imaging.
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Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2018). Photochemistry and Photobiology. Available from: [Link]
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The photostability of some fluorescent disperse dyes derivatives of coumarin. (2001). Dyes and Pigments. Available from: [Link]
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Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (2024). ACS Sensors. Available from: [Link]
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Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. (2017). Journal of Fluorescence. Available from: [Link]
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Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. (2023). ACS Omega. Available from: [Link]
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Synthesis and application of coumarin fluorescence probes. (2020). RSC Advances. Available from: [Link]
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Real-Time Cytotoxicity Assays. (2012). Current Pharmaceutical Biotechnology. Available from: [Link]
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The photostability of some fluorescent disperse dyes derivatives of coumarin. Request PDF. Available from: [Link]
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Subcellular Localization of Transiently Expressed Fluorescent Fusion Proteins. (2005). The Plant Cell. Available from: [Link]
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Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (2019). Molecular Biology of the Cell. Available from: [Link]
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Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2020). Chemical Methodologies. Available from: [Link]
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Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2014). Molecules. Available from: [Link]
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Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Request PDF. Available from: [Link]
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Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Available from: [Link]
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Analysis of Cellular Signaling by Fluorescent Imaging and Flow Cytometry. (2020). YouTube. Available from: [Link]
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High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2016). RSC Advances. Available from: [Link]
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A Comparative Analysis of the Antibacterial Efficacy of 3-Methyl-6-nitrocoumarin and Established Antibiotic Agents
In the persistent battle against microbial pathogens, the diminishing arsenal of effective antibiotics presents one of the most significant challenges to global health. The relentless evolution of multidrug-resistant (MDR) strains necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Among the myriad of natural and synthetic scaffolds explored, coumarins—a class of benzopyrone compounds—have garnered considerable attention for their diverse biological activities, including potent antimicrobial properties.[1][2] This guide provides a detailed comparative analysis of a specific synthetic derivative, 3-Methyl-6-nitrocoumarin, evaluating its in vitro antibacterial efficacy against a panel of established, clinically relevant antibiotics.
This document is intended for researchers, microbiologists, and drug development professionals. It aims to provide an objective, data-driven comparison, detailing the experimental methodologies required for such an evaluation and discussing the potential of this compound class as a source of new antibacterial leads.
Compound Profiles: A Tale of Different Targets
An effective comparison begins with understanding the fundamental properties and mechanisms of the agents . We will compare this compound against three cornerstone antibiotics, each representing a distinct class with a well-defined cellular target.
Investigational Compound: this compound
-
Chemical Structure: C₁₀H₇NO₄
-
Molecular Weight: 205.17 g/mol [3]
-
Background: Coumarins are a large family of phytochemicals and synthetic analogues known for a wide range of bioactivities.[4][5] The introduction of a nitro group (NO₂) to the coumarin scaffold has been shown in various studies to be a critical feature for enhancing antibacterial activity.[6][7] Specifically, the presence of a nitro group at the C-6 position appears particularly beneficial for activity against Gram-positive bacteria like Staphylococcus aureus.[6][7]
-
Mechanism of Action (Proposed): While the precise mechanism for many coumarin derivatives is still under investigation, evidence suggests they may exert their antimicrobial effects by disrupting the bacterial cell membrane.[8] This mode of action is fundamentally different from many current antibiotic classes, making it a promising avenue to circumvent existing resistance pathways.
Established Antibiotics for Comparison
To provide a robust benchmark, we have selected three antibiotics that are widely used and represent distinct mechanisms of antibacterial action:[9][10][11]
-
Ampicillin (β-Lactam): A broad-spectrum penicillin-class antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins, leading to cell lysis.[12][13] It is primarily effective against Gram-positive and some Gram-negative bacteria.
-
Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that targets bacterial DNA synthesis by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12]
-
Tetracycline (Protein Synthesis Inhibitor): A broad-spectrum bacteriostatic agent that inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[9]
The diverse mechanisms of these comparators provide a stringent test for the potential of this compound.
Caption: Mechanisms of Action for Compared Antibacterial Agents.
Comparative In Vitro Efficacy: A Quantitative Look
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[14][15] A related and equally important metric is the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[16][17]
The table below summarizes available MIC data. Data for a closely related analogue, 3-(3′-Methylphenyl)-6-nitrocoumarin, is used to represent the investigational compound's potential, as it shares the critical 6-nitrocoumarin core.[6]
Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | 3-(3′-Methylphenyl)-6-nitrocoumarin | Ampicillin | Ciprofloxacin |
| Staphylococcus aureus | 8[6] | 0.25 - 2 | 0.12 - 2 |
| Escherichia coli | Not Reported | 2 - 8 | 0.008 - 0.5 |
Note: Values for established antibiotics represent typical MIC ranges for susceptible strains and can vary. The data for the coumarin derivative is from a specific study against S. aureus.
Analysis of Efficacy:
From the available data, the 6-nitrocoumarin derivative shows promising activity against the Gram-positive pathogen S. aureus, with an MIC of 8 µg/mL.[6] While not as potent as the established agents Ciprofloxacin and Ampicillin in this specific comparison, this level of activity is significant for a novel compound scaffold. The structure-activity relationship studies indicate that the presence of the nitro group at the C-6 position is crucial for this bioactivity.[6][7] A comprehensive evaluation would require testing against a broader panel of pathogens, including Gram-negative bacteria and resistant strains (e.g., MRSA).
Experimental Protocols for Efficacy Determination
To ensure that comparative data is both accurate and reproducible, standardized methodologies are paramount. The protocols outlined below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), describe the determination of MIC and MBC values.[18][19]
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantitative susceptibility testing.[15][20]
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO). The stock should be at least 10 times the highest concentration to be tested.[21]
-
Medium: Use cation-adjusted Mueller-Hinton Broth (MHB), as it is the standard medium for routine susceptibility testing of non-fastidious bacteria.[21]
-
Microtiter Plates: Use sterile 96-well plates.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
This results in wells with decreasing concentrations of the test agent.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL.
-
Well 11 (Growth Control): Contains MHB and inoculum, but no drug. This well must show turbidity for the test to be valid.
-
Well 12 (Sterility Control): Contains 100 µL of MHB only. This well must remain clear.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
-
Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]
-
Protocol 2: Minimum Bactericidal Concentration (MBC)
The MBC test is performed immediately after the MIC is determined to differentiate between bactericidal and bacteriostatic effects.[16] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]
-
Subculturing:
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a quadrant of a drug-free Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 24 to 48 hours.
-
-
Interpretation:
-
After incubation, count the number of colonies (CFUs) on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the original inoculum count.[17]
-
Conclusion and Future Perspectives
The preliminary analysis indicates that this compound and its analogues represent a promising class of antibacterial compounds, particularly against Gram-positive bacteria. The activity demonstrated by 3-(3′-Methylphenyl)-6-nitrocoumarin against S. aureus warrants a more extensive investigation.[6] Its proposed mechanism of disrupting the cell membrane is an attractive feature, as it may be less susceptible to existing resistance mechanisms that target intracellular processes.
To fully elucidate the potential of this compound, the following steps are recommended:
-
Broad-Spectrum Analysis: Conduct comprehensive MIC and MBC testing against a wide panel of clinically relevant pathogens, including Gram-negative bacteria and multidrug-resistant strains (e.g., MRSA, VRE).
-
Mechanism of Action Studies: Employ biophysical and molecular techniques to confirm the precise mechanism of action and identify the specific molecular targets.
-
Cytotoxicity and Safety Profiling: Evaluate the compound's toxicity against human cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Assess the compound's performance in established animal models of infection to determine its pharmacokinetic and pharmacodynamic properties.[23]
The journey of a novel compound from the bench to the clinic is long and arduous. However, the data and methodologies presented here provide a solid framework for the continued evaluation of this compound, a compound that holds potential in the critical search for the next generation of antibiotics.
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A Comparative Guide to the Cross-Reactivity of 3-Methyl-6-nitrocoumarin-Based Probes for Nitroreductase Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 3-Methyl-6-nitrocoumarin-based fluorescent probes, with a primary focus on their cross-reactivity and performance compared to alternative methods for detecting nitroreductase (NTR) activity. As Senior Application Scientists, we aim to deliver not just data, but a foundational understanding of the principles governing probe selection and experimental design, ensuring the integrity and validity of your research.
Introduction: The Significance of Nitroreductase Detection
Nitroreductases (NTRs) are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives.[1] This enzymatic activity is particularly pronounced in hypoxic environments, a hallmark of solid tumors.[1] Consequently, NTR has emerged as a critical biomarker for cancer diagnosis and a target for hypoxia-activated prodrugs. The development of reliable tools to detect and quantify NTR activity is therefore of paramount importance in advancing cancer research and therapy.
Fluorogenic probes, which exhibit a "turn-on" fluorescence response upon enzymatic activation, offer a highly sensitive and spatiotemporally resolved method for detecting NTR activity in complex biological systems.[1] Among these, coumarin-based probes have garnered significant attention due to their favorable photophysical properties and synthetic accessibility.
The "Turn-On" Mechanism of this compound Probes
The detection principle of this compound-based probes is elegant in its simplicity. The core of this mechanism is a fluorescence "turn-on" process triggered by the enzymatic reduction of the nitro group.
In its native state, the this compound molecule is non-fluorescent or weakly fluorescent. The electron-withdrawing nitro group at the 6-position effectively quenches the intrinsic fluorescence of the coumarin scaffold through a process known as Photoinduced Electron Transfer (PET).
Upon encountering nitroreductase in the presence of a cofactor such as NADH or NADPH, the nitro group (-NO2) is reduced to an amino group (-NH2).[1] This conversion from an electron-withdrawing to an electron-donating group fundamentally alters the electronic properties of the molecule, inhibiting the PET process and restoring the fluorescence of the coumarin core. The resultant 3-Methyl-6-aminocoumarin is a highly fluorescent molecule, and the intensity of the emitted light is directly proportional to the nitroreductase activity.
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The Evolving Landscape of Bioactive Coumarins: A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-6-nitrocoumarin Analogues
Introduction: The Coumarin Scaffold as a Privileged Structure in Medicinal Chemistry
Coumarins, a fascinating class of benzopyrone lactones, are ubiquitously distributed in the plant kingdom and have long captured the attention of medicinal chemists.[1][2] Their simple, yet versatile, heterocyclic framework serves as a "privileged scaffold," amenable to a wide array of structural modifications that can profoundly influence their biological activity.[3][4] This has led to the development of a vast library of natural and synthetic coumarin derivatives with a remarkable spectrum of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.[5][6][7]
Among the myriad of substituted coumarins, the 3-methyl-6-nitrocoumarin core represents a particularly intriguing starting point for the design of novel therapeutic agents. The presence of the electron-withdrawing nitro group at the 6-position and the methyl group at the 3-position can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This guide provides a comprehensive comparison of this compound analogues, synthesizing findings from various studies to elucidate their structure-activity relationships (SAR) across different biological activities. We will delve into the experimental data that supports these relationships and provide detailed protocols for their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.
I. Antibacterial Activity: Targeting Microbial Defenses
The rise of antibiotic resistance is a pressing global health concern, necessitating the discovery of novel antimicrobial agents.[8] Coumarin derivatives have emerged as a promising class of compounds with significant antibacterial potential against a broad spectrum of both Gram-positive and Gram-negative bacteria.[9][10]
Structure-Activity Relationship Insights
The antibacterial efficacy of coumarin analogues is intricately linked to the nature and position of substituents on the coumarin ring. A preliminary exploration of coumarin analogues has revealed that the presence of an ester or carboxylic acid group on the coumarin ring is often necessary for potent inhibitory activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, the introduction of a phenolic hydroxyl group can enhance activity against specific pathogens like Helicobacter pylori.[10]
A study on amino/nitro-substituted 3-arylcoumarins demonstrated that the antibacterial activity against Staphylococcus aureus is dependent on the substitution pattern.[11][12] Specifically, the presence of a nitro group at the 6-position of the coumarin moiety was found to be more beneficial for activity than its absence.[13]
For this compound analogues, it is hypothesized that modifications at other positions of the coumarin ring or the introduction of various substituents on the methyl group could further enhance antibacterial potency. For instance, the incorporation of moieties known to disrupt bacterial cell membranes or inhibit essential enzymes could lead to the development of highly effective antibacterial agents.[14]
Comparative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative coumarin derivatives against various bacterial strains, providing a basis for comparison.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(3′-Nitrophenyl)-6-nitrocoumarin | Staphylococcus aureus | >512 | [13] |
| 3-(3′-Aminophenyl)-6-nitrocoumarin | Staphylococcus aureus | 128 | [13] |
| 7-hydroxy-4-methyl-6-nitrocoumarin | Escherichia coli | - | [15] |
| 7-hydroxy-4-methyl-8-nitrocoumarin | Escherichia coli | - | [15] |
Note: A lower MIC value indicates greater antibacterial activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This quantitative assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Test compounds (this compound analogues)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
II. Anticancer Activity: A Multi-pronged Attack on Tumor Cells
Coumarin and its derivatives have demonstrated significant potential as anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth.[2][7] These include inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1] The nitro group, in particular, has been identified as a crucial substituent for enhancing the cytotoxic effects of certain coumarin analogues.[2]
Structure-Activity Relationship Insights
The anticancer activity of coumarins is highly dependent on their substitution patterns. For instance, a study on nitro-substituted coumarins revealed that "5, 7 dimethoxy‐4‐methyl‐6‐nitro‐chromen‐2‐one" exhibited the maximum cytotoxicity and induced apoptosis in colon cancer cells.[2] This highlights the importance of the nitro group in conjunction with other substituents for potent anticancer activity.
In the context of this compound analogues, modifications at the 4, 5, 7, and 8-positions are expected to significantly influence their anticancer efficacy. The introduction of electron-donating or electron-withdrawing groups at these positions can alter the molecule's ability to interact with key biological targets involved in cancer progression, such as kinases or apoptosis-regulating proteins.[3] Furthermore, the addition of bulky or flexible side chains could enhance binding to specific protein pockets.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected coumarin derivatives against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer Cells | - | [2] |
| Coumarin-3-carboxamide derivative (14b) | HeLa | 0.39-0.75 | [16] |
| Coumarin-3-carboxamide derivative (14e) | HepG2 | 2.62-4.85 | [16] |
Note: A lower IC50 value indicates greater anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound analogues)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
III. Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Coumarin derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[6][17]
Structure-Activity Relationship Insights
The antioxidant capacity of coumarins is strongly influenced by the presence and position of hydroxyl groups.[18][19] For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to be a potent antioxidant.[18][20] The introduction of a nitro group can have a variable effect on antioxidant activity. While electron-withdrawing groups can sometimes diminish radical scavenging ability, the overall electronic properties of the molecule and its ability to stabilize the resulting radical are crucial.
For this compound analogues, the introduction of hydroxyl or other electron-donating groups at positions 4, 5, 7, or 8 could potentially enhance their antioxidant activity. The interplay between the electron-withdrawing nitro group and electron-donating substituents would be a key area of investigation to optimize the radical scavenging potential of these compounds.
Comparative Antioxidant Activity Data
The following table summarizes the antioxidant activity of selected coumarin derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant potential.
| Compound/Analogue | DPPH Scavenging Activity (IC50 µg/mL) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | Potent | [18][20] |
| 6,7-dihydroxycoumarin (Esculetin) | Potent | [18][20] |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Good | [17] |
Note: A lower IC50 value indicates greater antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[21]
Materials:
-
Test compounds (this compound analogues)
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound.
-
Prepare a series of dilutions of the test compounds in the chosen solvent.
-
Add the DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Caption: The basic principle of the DPPH radical scavenging assay.
IV. Synthesis of this compound Analogues
The synthesis of this compound and its analogues can be achieved through various established synthetic routes. The Pechmann condensation is a widely used method for the synthesis of the coumarin core, followed by nitration to introduce the nitro group at the 6-position.[16]
General Synthesis Protocol
Step 1: Synthesis of 4-hydroxy-3-methylcoumarin (Pechmann Condensation) A mixture of a substituted phenol and an active methylene compound (e.g., ethyl acetoacetate) is heated in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding coumarin.
Step 2: Nitration of 3-methylcoumarin The synthesized 3-methylcoumarin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 6-position.[22][23] The reaction conditions, including temperature and reaction time, are crucial for controlling the regioselectivity of the nitration.[22][23]
Step 3: Further Derivatization The this compound scaffold can be further modified at various positions through reactions such as halogenation, alkylation, or coupling reactions to generate a library of analogues for SAR studies.
Caption: A generalized synthetic pathway for this compound analogues.
V. Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel bioactive compounds. The available literature on coumarin derivatives strongly suggests that systematic modifications of this core structure can lead to potent antibacterial, anticancer, and antioxidant agents. The key to unlocking the full therapeutic potential of these analogues lies in a thorough understanding of their structure-activity relationships.
Future research should focus on the synthesis of a diverse library of this compound analogues with systematic variations at different positions of the coumarin ring. Comprehensive biological evaluation of these compounds, coupled with computational modeling and mechanistic studies, will be crucial for identifying lead candidates with improved efficacy and selectivity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.
VI. References
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Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of Coumarin Derivatives for Antibacterial Activity.
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Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 22(10), 1594.
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Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394-1406.
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Pharmacophore. (2019). Preparation And In Vitro Anticancer Activity Evaluation Of Some Coumarin Derivatives. Pharmacophore, 10(4), 48-54.
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Pharmacophore. (2019). PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES. Pharmacophore, 10(4).
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Chen, L., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1145450.
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Benchchem. (2025). Application Notes and Protocols: Antibacterial Activity of Coumarin Derivatives.
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Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(1), 1-11.
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de Souza, L. G., et al. (2012). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. International Journal of Molecular Sciences, 13(6), 7260-7276.
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Benchchem. (2025). Unveiling the Biological Target of 4-Chloro-6-methyl-3-nitrocoumarin: A Comparative Guide.
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Matos, M. J., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Molecules, 18(2), 1394-1406.
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ResearchGate. (2025). (PDF) Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening.
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Li, Y., et al. (2021). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. Molecules, 26(16), 4979.
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Qin, H., et al. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. European Journal of Medicinal Chemistry, 207, 112832.
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Stanković, N., et al. (2023). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. Molecules, 28(23), 7856.
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de Souza, L. G., et al. (2012). Evaluation of the antioxidant capacity of synthesized coumarins. International Journal of Molecular Sciences, 13(6), 7260-7276.
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ResearchGate. (2025). (PDF) Evaluation of the Antioxidant Capacity of Synthesized Coumarins.
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ResearchGate. (2025). (PDF) Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
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SciSpace. (n.d.). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.
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Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-10.
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Al-Nahrain Journal of Science. (2019). Antioxidant Activity of Coumarine Compounds. Al-Nahrain Journal of Science, 22(1), 1-8.
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MDPI. (2005). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 10(1), 99-106.
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Benchchem. (2025). Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note.
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International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
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Prime Scholars. (2012). Synthesis of novel coumarin derivatives and its biological evaluations. Euro. J. Exp. Bio., 2(4), 899-908.
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MDPI. (2023). The Antioxidant Activity of Coumarins and Their Metal Complexes. Pharmaceuticals, 16(5), 651.
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ResearchGate. (2025). (PDF) Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives.
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MDPI. (2015). The Antioxidant Activity of New Coumarin Derivatives. Molecules, 20(11), 19858-19870.
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Benchchem. (2025). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds.
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MDPI. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. International Journal of Molecular Sciences, 24(13), 10835.
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Lu, C. H., et al. (2020). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Frontiers in Oncology, 10, 1349.
-
Benchchem. (2025). A Comparative Analysis of the Biological Activities of 3-Phenylcoumarin Derivatives.
-
ResearchGate. (2025). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
-
CORE. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives.
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A Researcher's Guide to Hypoxia Detection: Benchmarking 3-Methyl-6-nitrocoumarin Against Established Probes
The Challenge of Measuring Hypoxia
Cellular hypoxia, a state of reduced oxygen availability, is a critical feature of the microenvironment in solid tumors and is implicated in various physiological and pathological processes, including ischemia and inflammation.[1][2] The cellular response to low oxygen is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) signaling pathway.[3][4][5] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized but rapidly degraded.[2][5] However, in a hypoxic environment, HIF-α is stabilized, translocates to the nucleus, and dimerizes with HIF-β.[1][3][5] This complex then binds to hypoxia-responsive elements (HREs) on DNA, activating the transcription of numerous genes that promote adaptation and survival under low-oxygen conditions, including those involved in angiogenesis, glycolysis, and cell proliferation.[1][3][4]
Given its profound impact on disease progression and therapeutic resistance, the accurate detection and quantification of hypoxic regions within tissues are paramount for both basic research and clinical applications.[6][7] This has led to the development of various chemical probes designed to identify and measure cellular hypoxia.
The Mechanism of Nitroreductase-Based Fluorescent Probes
A prominent class of hypoxia probes leverages the unique metabolic state of hypoxic cells, specifically the upregulation of nitroreductase (NTR) enzymes.[8][9][10] These probes typically consist of a fluorophore quenched by an electron-withdrawing nitroaromatic group.[11][12] In the low-oxygen environment of hypoxic cells, elevated levels of nitroreductases catalyze the reduction of the nitro group to an amino group.[8][13] This conversion eliminates the quenching effect, leading to a "turn-on" fluorescent signal that is directly proportional to the degree of hypoxia.[10][14]
3-Methyl-6-nitrocoumarin is a probe that operates on this principle. The coumarin core is a well-known fluorophore, and the attached 6-nitro group serves as the hypoxia-sensitive trigger. Upon enzymatic reduction, the non-fluorescent this compound is converted into the highly fluorescent 3-Methyl-6-aminocoumarin, providing a direct readout of hypoxic conditions.
Figure 1: Activation mechanism of nitroreductase-based hypoxia probes.
Benchmarking this compound Against Alternatives
The ideal hypoxia probe should be highly sensitive, specific, and easy to use. Let's compare this compound to two of the most widely used hypoxia probes, Pimonidazole and EF5, as well as other fluorescent alternatives.
Pimonidazole and EF5 are 2-nitroimidazole-based compounds.[15] Unlike fluorescent probes, they do not generate a signal directly. Instead, under hypoxic conditions, they are reductively activated and form stable covalent adducts with cellular macromolecules.[6] These adducts are then detected post-fixation using specific monoclonal antibodies, similar to an immunohistochemistry (IHC) or immunofluorescence (IF) protocol. This multi-step process, while robust and extensively validated, precludes their use in live-cell imaging.
| Feature | This compound | Pimonidazole | EF5 | BioTracker™ 520 Green | Image-iT™ Red Hypoxia Reagent |
| Mechanism | Nitroreductase-mediated reduction of nitro group to fluorescent amine | Reductive activation and covalent binding to macromolecules | Reductive activation and covalent binding to macromolecules | Nitroreductase-activated fluorescence | Oxygen-quenched phosphorescence |
| Detection | Direct Fluorescence | Indirect (Antibody-based IHC/IF/Flow) | Indirect (Antibody-based IHC/IF/Flow) | Direct Fluorescence | Direct Phosphorescence |
| Live/Fixed Cells | Live cells | Fixed cells | Fixed cells | Live cells | Live cells |
| Workflow | Single-step incubation | Multi-step: Probe incubation, fixation, permeabilization, antibody staining | Multi-step: Probe incubation, fixation, permeabilization, antibody staining | Single-step incubation | Single-step incubation |
| Sensitivity | Dependent on cellular nitroreductase activity | Detects pO2 < 10 mmHg | Detects pO2 < 10 mmHg; allows for quantitative pO2 mapping | Begins to fluoresce at <5% O2[16] | Begins to fluoresce at <5% O2[16] |
| Advantages | Live-cell imaging, simple protocol, direct signal | Highly cited, well-validated, stable signal post-fixation | Quantitative capability, rapid tissue distribution | Commercial availability, live-cell compatible | Reversible signal upon reoxygenation[16] |
| Limitations | Signal depends on enzyme levels, potential for phototoxicity | Requires cell fixation, indirect detection, lengthy protocol | Requires cell fixation, indirect detection, lengthy protocol | Signal depends on enzyme levels | Requires specialized imaging for phosphorescence lifetime |
Experimental Protocols: A Practical Comparison
The choice of probe dictates the experimental workflow. Below are representative protocols for using a direct fluorescent probe versus an indirect antibody-based probe for in vitro hypoxia detection.
Protocol 1: Live-Cell Hypoxia Detection with this compound
This protocol outlines the use of a "turn-on" fluorescent probe for imaging hypoxia in real-time.
A. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest plated on imaging-compatible plates (e.g., glass-bottom dishes)
-
Hypoxia chamber (e.g., 1% O2, 5% CO2, balanced with N2)
-
Fluorescence microscope with appropriate filter sets
B. Step-by-Step Method:
-
Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
Induce Hypoxia: Transfer one set of plates to a pre-equilibrated hypoxia chamber. Keep a parallel set of plates in a normoxic incubator as a control. Incubate for the desired duration to induce a hypoxic response (typically 12-24 hours).
-
Probe Loading: Prepare a working solution of this compound (e.g., 5-10 µM) in pre-warmed cell culture medium.
-
Remove plates from both normoxic and hypoxic incubators. Aspirate the old medium and add the probe-containing medium.
-
Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for 1-2 hours to allow for probe reduction.
-
Washing: Aspirate the probe-containing medium and wash the cells twice with pre-warmed PBS or imaging medium to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. For the resulting 3-Methyl-6-aminocoumarin, use excitation around 360-400 nm and emission around 440-480 nm. Acquire images from multiple fields for both normoxic and hypoxic conditions.
-
Analysis: Quantify the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji). Compare the signal intensity between normoxic and hypoxic samples.
Protocol 2: Hypoxia Detection in Fixed Cells with Pimonidazole
This protocol demonstrates the indirect detection method required for nitroimidazole adduct-forming probes.
A. Materials:
-
Pimonidazole hydrochloride stock solution (e.g., 100 mM in PBS)
-
Cell culture medium
-
Cells of interest plated on coverslips in a multi-well plate
-
Hypoxia chamber
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Anti-pimonidazole primary antibody (e.g., mouse monoclonal)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI nuclear counterstain
-
Mounting medium
B. Step-by-Step Method:
-
Cell Culture & Hypoxia Induction: Follow steps 1 and 2 from Protocol 1, using cells grown on coverslips.
-
Probe Loading: While cells are in their respective incubators, add pimonidazole stock solution directly to the culture medium to a final concentration of 100-200 µM.
-
Incubation: Continue the incubation under normoxic or hypoxic conditions for 1-2 hours to allow for adduct formation in hypoxic cells.
-
Fixation: Remove the plates from the incubators. Wash the cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS, then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash twice with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-pimonidazole primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the coverslips three times with PBS. Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis: Image the slides using a fluorescence microscope. Quantify the pimonidazole signal (e.g., Alexa Fluor 488 channel) and normalize to the cell count (DAPI channel).
Sources
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- 7. Molecular Imaging of Hypoxia: Strategies for Probe Design and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A nitroreductase-sensitive near-IR fluorescent biosensor for detecting tumor hypoxia in vivo - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00146J [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Validation of 3-Methyl-6-nitrocoumarin-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biochemical research, the quest for robust and reliable enzymatic assays is paramount. Among the diverse array of available tools, fluorogenic probes have emerged as indispensable for their high sensitivity and real-time monitoring capabilities.[1] This guide provides an in-depth validation framework for assays utilizing 3-Methyl-6-nitrocoumarin, a fluorogenic substrate prized for its utility in assessing the activity of various enzymes, particularly cytochrome P450s (CYPs).[2]
We will delve into the core principles of this compound-based assays, offer a comparative analysis against alternative methodologies, and provide detailed, self-validating experimental protocols. This guide is structured to equip you not just with procedural steps, but with the scientific rationale to design, execute, and interpret your validation studies with confidence, adhering to the principles of scientific integrity and regulatory expectations.[3][4][5]
The Mechanism: How this compound Works
This compound is a non-fluorescent molecule that, upon enzymatic cleavage, yields a highly fluorescent product. This transformation is the cornerstone of the assay's utility. The enzyme of interest, often a member of the cytochrome P450 superfamily, catalyzes the O-dealkylation of the substrate. This reaction removes the methyl group, leading to the formation of 6-nitrocoumarin, which exhibits strong fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity.
dot graph "Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="this compound\n(Non-fluorescent)", fillcolor="#FBBC05"]; Enzyme [label="Enzyme (e.g., CYP450)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="6-Nitrocoumarin\n(Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Formaldehyde"];
Substrate -> Enzyme [label="Binding"]; Enzyme -> Product [label="Catalytic Cleavage\n(O-dealkylation)"]; Product -> Byproduct [style=dashed, arrowhead=none];
{rank=same; Substrate; Enzyme;} } /dot
Caption: Enzymatic conversion of this compound.
Comparison with Alternative Assays
While this compound offers a convenient and sensitive method, it is crucial to understand its performance in the context of other available assays. The choice of assay often depends on the specific research question, available instrumentation, and the nature of the enzyme being studied.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| This compound | Fluorogenic | High sensitivity, real-time kinetics, suitable for HTS.[6] | Potential for compound interference (fluorescence quenching/enhancement), indirect measurement of substrate turnover. | CYP450 activity screening, enzyme inhibition studies. |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection of a specific metabolite. | High specificity and sensitivity, direct measurement of product formation, considered the "gold standard".[7] | Lower throughput, requires specialized equipment and expertise, more complex sample preparation.[8] | Definitive enzyme phenotyping, metabolic stability studies. |
| Luminescence-based Assays (e.g., P450-Glo™) | Generation of a luminescent signal upon enzymatic activity. | High sensitivity, broad dynamic range, less susceptible to fluorescent interference. | Indirect measurement, potential for compound interference with the luciferase enzyme. | High-throughput screening (HTS) of CYP inhibitors and inducers. |
| Colorimetric Assays | Formation of a colored product measured by absorbance. | Simple, cost-effective, does not require a fluorometer. | Lower sensitivity compared to fluorescent or luminescent assays, potential for colorimetric interference. | Basic enzyme activity determination, educational settings. |
A Rigorous Validation Protocol for this compound Assays
The validation of any analytical method is crucial to ensure the reliability and reproducibility of the data.[9][10] The following protocols are designed to be self-validating, incorporating controls and checks that demonstrate the assay is performing as expected. These guidelines are informed by the principles outlined in the ICH Q2(R1) and FDA guidance on bioanalytical method validation.[3][4][5][11][12]
dot graph "Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Assay Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Determination of Kinetic Parameters (Km, Vmax)"]; C [label="Validation of Specificity"]; D [label="Assessment of Precision and Accuracy"]; E [label="Evaluation of Linearity and Range"]; F [label="Stability Studies"]; G [label="Final Report and SOP Generation", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } /dot
Caption: A typical workflow for assay validation.
Objective: To determine the optimal conditions for the enzymatic reaction.
Rationale: Enzyme activity is highly dependent on factors such as pH, temperature, and cofactor concentration. Optimization ensures the assay is running at maximal, and therefore most reproducible, velocity.
Protocol:
-
Enzyme Concentration: Titrate the enzyme (e.g., recombinant CYP450 or human liver microsomes) to determine a concentration that yields a linear reaction rate for at least 30 minutes.
-
Substrate Concentration: Perform a substrate titration to determine the Michaelis constant (Km). For routine assays, a substrate concentration at or near the Km is often used to ensure sensitivity to inhibitors.
-
Cofactor Concentration: If applicable (e.g., NADPH for CYPs), titrate the cofactor to find the saturating concentration.[13]
-
Incubation Time: Determine the time course of the reaction to ensure initial velocity conditions are met (i.e., the reaction rate is linear with time).
-
Buffer Conditions: Evaluate different buffer systems and pH values to find the optimal conditions for enzyme stability and activity.
Objective: To characterize the enzyme-substrate interaction.
Protocol:
-
Prepare a series of substrate concentrations ranging from 0.1 x Km to 10 x Km (using the estimated Km from the optimization step).
-
Incubate each substrate concentration with the optimized enzyme and cofactor concentrations.
-
Measure the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Objective: To ensure the signal is generated by the specific enzyme of interest.
Protocol:
-
Specific Inhibitors: Use known specific inhibitors for the enzyme of interest. A significant reduction in signal in the presence of the inhibitor demonstrates specificity.
-
Control Enzyme Preparations: Use control preparations that lack the enzyme of interest (e.g., heat-inactivated microsomes or microsomes from a cell line not expressing the CYP) to ensure no non-specific signal is generated.
-
Interference Testing: Test for interference from the vehicle (e.g., DMSO) and any test compounds by monitoring fluorescence in the absence of the enzyme.
Objective: To determine the closeness of agreement between replicate measurements and the true value.
Protocol:
-
Intra-assay Precision (Repeatability): Prepare and run at least three replicates of low, medium, and high concentration quality control (QC) samples in a single assay run. The relative standard deviation (RSD) should typically be ≤15%.
-
Inter-assay Precision (Intermediate Precision): Repeat the intra-assay precision experiment on at least three different days with different analysts and/or equipment. The RSD should typically be ≤20%.
-
Accuracy: The mean value of the QC samples should be within ±15% of the nominal value.
Objective: To demonstrate a proportional relationship between the analyte concentration and the analytical signal.
Protocol:
-
Prepare a standard curve of the fluorescent product (6-nitrocoumarin) at a minimum of five different concentrations.
-
Measure the fluorescence of each standard.
-
Plot the fluorescence versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.99.
-
The range is the interval between the upper and lower concentrations of the standard curve that demonstrate acceptable linearity, accuracy, and precision.
Objective: To evaluate the stability of the analyte in the biological matrix under different conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a period that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for an extended period.
-
Stock Solution Stability: Evaluate the stability of the substrate and product stock solutions under their storage conditions.
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clear and concise tables.
Table 1: Summary of Assay Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Intra-assay Precision (RSD) | ≤ 15% | 8.5% | Pass |
| Inter-assay Precision (RSD) | ≤ 20% | 12.3% | Pass |
| Accuracy | 85-115% | 98.7% | Pass |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 5 nM | Pass |
| Specificity (Inhibition by Ketoconazole for CYP3A4) | ≥ 80% inhibition | 92% | Pass |
Conclusion
The validation of a this compound-based assay is a critical step in ensuring the generation of high-quality, reliable data for research and drug development. By following a systematic and rigorous validation process that includes optimization, characterization of kinetic parameters, and assessment of specificity, precision, accuracy, linearity, and stability, researchers can have a high degree of confidence in their results. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the underlying scientific principles to make informed decisions during assay development and validation. The ultimate goal of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5]
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-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Boobis, A. R., et al. (1999). Interlaboratory comparison of the assessment of P450 activities in human hepatic microsomal samples. British Journal of Clinical Pharmacology, 47(4), 435–443. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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Haskins, N., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(8), 1995–2010. [Link]
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ICH Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Almalki, A. J., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 26(21), 6489. [Link]
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Guengerich, F. P., et al. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols, 4(9), 1245–1251. [Link]
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Chen, J., et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 51(1), 161-182. [Link]
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Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2025). ResearchGate. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]
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Moskaleva, N. E., & Zgoda, V. G. (2013). Modern methods of cytochrome P450 analysis. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 7(2), 124–135. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
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New FDA Guidance on Bioanalytical Method Validation. (2018). Kymos. [Link]
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FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". (2018). American Society for Clinical Pharmacology & Therapeutics. [Link]
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Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394–1403. [Link]
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Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1394–1403. [Link]
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Li, S., et al. (2023). Method Development and Validation for the Analysis of Coumarin-based Phototoxins in Citrus-derived Essential Oils Using Liquid Chromatography-Mass Spectrometry. Research Square. [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(2), 143-153. [Link]
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Al-Majedy, Y. K., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(15), 4991. [Link]
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External validation for the established QSAR models. (2024). ResearchGate. [Link]
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Nikolova, S., et al. (2022). Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Molecules, 27(19), 6667. [Link]
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Baliwada, A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Journal of Pharmaceutical Sciences and Research, 12(9), 4845-4853. [Link]
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A Senior Application Scientist's Guide to the Photostability of Coumarin Probes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy and sensing, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Coumarin-based probes are widely favored for their bright fluorescence and sensitivity to the cellular microenvironment.[1] However, a critical characteristic that often dictates their utility in demanding applications is their photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comprehensive comparative analysis of the photostability of different coumarin probes, supported by experimental data and practical insights to aid in the selection of the optimal probe for your research needs.
The Inevitable Fade: Understanding Photobleaching of Coumarin Probes
Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[2] This phenomenon is a significant limiting factor in fluorescence-based experiments that require prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule studies.[1]
The primary mechanism of photobleaching in many fluorophores, including coumarins, involves the transition of the excited fluorophore to a long-lived triplet state. This highly reactive triplet state can then interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the fluorophore's structure, rendering it non-fluorescent.[1][2]
Caption: Jablonski diagram illustrating the photobleaching mechanism of a coumarin probe.
Quantifying Photostability: A Comparative Look at Coumarin Probes
The photostability of a fluorescent probe is often quantified by its photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will undergo a destructive photochemical reaction.[1] A lower photobleaching quantum yield signifies higher photostability. The following table summarizes the photobleaching quantum yields for several common coumarin derivatives.
| Coumarin Probe | Photobleaching Quantum Yield (Φb) | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | [1] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [1] |
| Coumarin 39 | 1.2 x 10⁻³ | [1] |
| Coumarin 307 | 1.8 x 10⁻³ | [1] |
| Carbostyril 124 | 1.4 x 10⁻³ | [1] |
Note: This data was obtained in aqueous solutions. The photostability of coumarin dyes can be significantly influenced by the solvent and the presence of oxygen.[1]
The Structure-Photostability Relationship: Designing More Robust Probes
The inherent photostability of a coumarin probe is intrinsically linked to its molecular structure. Strategic chemical modifications can significantly enhance a probe's resistance to photobleaching.
Key Structural Modifications to Enhance Photostability:
-
Electron-Withdrawing and Donating Groups: The strategic placement of electron-donating groups (e.g., amino or alkoxy groups) at the 7-position and electron-withdrawing groups (e.g., trifluoromethyl or cyano groups) at the 3- or 4-position can modulate the electronic properties of the coumarin core, influencing its excited-state lifetime and reactivity.[3]
-
Incorporation of Halogens: Halogenation, such as bromination at the 3-position of the coumarin ring, has been shown to shift the photochemical mechanism and improve photostability.[4]
-
Rigidification of the Structure: Incorporating moieties that increase the structural rigidity of the coumarin, such as an azetidine group, can enhance photostability, presumably by reducing non-radiative decay pathways.[4]
-
Polymer Conjugation: Incorporating coumarin moieties into a polymer backbone can lead to a smaller Stokes shift and improved photostability due to steric hindrance.[5]
Caption: Key factors influencing the photostability of coumarin probes.
Experimental Protocol: Measuring Photostability
A standardized and reproducible method for assessing photostability is crucial for making informed comparisons between different probes. The following protocol outlines a common method for determining the photobleaching rate of a fluorescent dye.
Objective: To quantify and compare the photostability of different coumarin probes by measuring their photobleaching half-life.
Materials:
-
Coumarin probe stock solutions (e.g., 1 mM in DMSO)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antifade mounting medium (optional, for fixed cell imaging)[6]
Experimental Workflow:
Caption: Workflow for the comparative photostability analysis of coumarin probes.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a working solution of the coumarin probe at a standardized concentration (e.g., 1 µM) in the desired buffer. For cellular imaging, incubate cells with the probe according to the specific protocol.
-
Mount the sample on a microscope slide. For solution-based measurements, a thin film can be prepared. For cellular imaging, use an appropriate mounting medium.[7]
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the coumarin probe being tested.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Crucially, use the same illumination intensity for all probes being compared. [8]
-
-
Image Acquisition:
-
Bring the sample into focus. To minimize pre-bleaching, it is advisable to focus using transmitted light or on an adjacent area of the sample.[9]
-
Acquire an initial fluorescence image (time = 0).
-
-
Photobleaching:
-
Continuously illuminate the region of interest with the chosen light intensity.
-
-
Time-Lapse Imaging:
-
Acquire a series of images at regular time intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
-
Comparative Analysis:
-
Repeat the experiment for each coumarin probe under identical conditions.
-
Compare the photobleaching half-lives to rank the probes in order of their photostability. A longer half-life indicates greater photostability.
-
Practical Considerations for Minimizing Photobleaching in Your Experiments
While selecting a photostable probe is a critical first step, optimizing your imaging conditions can further mitigate photobleaching.
-
Reduce Illumination Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the light source.[2][6]
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible camera exposure times and acquiring images only when necessary.[2]
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching by scavenging free radicals.[6]
-
Choose the Right Imaging System: Some modern microscopy systems are equipped with features designed to reduce photobleaching, such as synchronized shutters that only expose the sample during image acquisition.[1]
-
Consider the Cellular Environment: The binding of a probe to cellular structures, such as proteins or lipid droplets, can influence its photostability.[10][11] It is often beneficial to assess photostability under conditions that mimic the intended experimental environment.
Conclusion
The photostability of coumarin probes is a multifaceted property influenced by their intrinsic molecular structure and the experimental conditions under which they are used. By understanding the mechanisms of photobleaching, selecting probes with inherently greater photostability, and implementing strategies to minimize light-induced damage, researchers can significantly enhance the quality and reliability of their fluorescence-based investigations. This guide provides a framework for the rational selection and application of coumarin probes, empowering scientists to push the boundaries of biological imaging and sensing.
References
-
Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines | Journal of the American Chemical Society. (2024). Retrieved from [Link]
-
AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of substituents on fluorescence intensity and photostability of the coumarins studied under free radical photopolymerization conditions. Retrieved from [Link]
-
Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorogenic Cyanine Dyes and a Promiscuous Protein Partner - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and application of coumarin fluorescence probes - RSC Publishing. (2020). Retrieved from [Link]
-
ResearchGate. (n.d.). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Retrieved from [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC - NIH. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Structural modification strategies for coumarin fluorophore. Retrieved from [Link]
-
Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives - MDPI. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Roadmap of the structural modifications performed on the coumarin.... Retrieved from [Link]
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Recent Advances in Functional Polymers Containing Coumarin Chromophores - PMC. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Specificity of 3-Methyl-6-nitrocoumarin for Nitroreductase
For researchers in oncology, microbiology, and drug development, the precise detection of nitroreductase (NTR) activity is a critical need. This enzyme, often overexpressed in hypoxic tumor environments and prevalent in various bacteria, serves as a key biomarker and a target for prodrug therapies.[1][2] Among the arsenal of available tools, pro-fluorescent probes offer a sensitive and dynamic means of measuring NTR activity. 3-Methyl-6-nitrocoumarin has emerged as a widely used substrate for this purpose.
However, the utility of any probe is dictated by its specificity. A probe that cross-reacts with other cellular components can lead to false positives, confounding data interpretation and potentially derailing research programs. This guide provides an in-depth, technically-focused comparison of this compound, offering a framework for its rigorous validation. We will explore its mechanism, compare it to viable alternatives, and provide field-proven experimental protocols to empower researchers to confidently assess its specificity in their own experimental systems.
The Mechanism: From Non-Fluorescent to Highly Fluorescent
This compound is a pro-fluorescent substrate, meaning it is initially non-fluorescent. Its activation hinges on a specific enzymatic reaction catalyzed by nitroreductase. NTR enzymes, utilizing flavin mononucleotide (FMN) as a cofactor and NADH or NADPH as an electron donor, catalyze the reduction of the nitro group on the coumarin core.[1][3][4] This multi-step reduction converts the electron-withdrawing nitro group (-NO₂) into an electron-donating amino group (-NH₂).[5] This chemical transformation fundamentally alters the electronic properties of the coumarin fluorophore, resulting in a dramatic increase in fluorescence, typically with excitation around 380 nm and emission near 460 nm.[6]
The process can be visualized as follows:
Caption: Enzymatic activation of this compound by nitroreductase.
The Question of Specificity: Beyond the Target Enzyme
The central challenge in using any NTR probe is ensuring that the observed signal is a true representation of NTR activity and not an artifact of off-target reactions. The cellular environment is a complex milieu of reductive enzymes. A key concern is potential cross-reactivity with other flavin-containing reductases, such as cytochrome P450 reductases (CPRs).[7] These enzymes are abundant, particularly in liver microsomes, and can also reduce a variety of substrates.[7][8] Therefore, a robust validation process is not just recommended; it is essential for scientific integrity.
A Self-Validating Experimental Workflow for Specificity Assessment
To rigorously assess the specificity of this compound, we propose a multi-tiered approach. This workflow is designed to be self-validating, incorporating essential controls at each stage to build a comprehensive and trustworthy dataset.
Caption: A comprehensive workflow for validating nitroreductase probe specificity.
Part A: In Vitro Biochemical Validation
The foundational step is to characterize the probe's interaction with purified enzymes. This provides the cleanest assessment of on-target kinetics and off-target reactivity.
Protocol 1: Determining Kinetic Parameters with Purified Nitroreductase
Causality: This protocol establishes the fundamental kinetic properties (Km and Vmax) of this compound with your specific nitroreductase of interest (e.g., E. coli NfsB). A low Km value indicates high affinity, a key characteristic of a good substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
NADH Stock: 10 mM in Assay Buffer.
-
Probe Stock: 10 mM this compound in DMSO.
-
Enzyme: Purified nitroreductase (e.g., E. coli NfsB) at a known concentration.
-
-
Assay Setup (96-well black, clear-bottom plate):
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 1 µM to 200 µM final concentration).
-
To each well, add Assay Buffer, probe dilution, and NADH to a final concentration of 200 µM.
-
Initiate the reaction by adding a fixed concentration of nitroreductase (e.g., 1-5 µg/mL). The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes (λex = 380 nm, λem = 460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Cross-Reactivity Panel with Other Reductases
Causality: This is the cornerstone of specificity assessment. By testing the probe against other common cellular reductases, you can directly quantify its selectivity. Cytochrome P450 reductase is a critical enzyme to include in this panel.[7]
Methodology:
-
Enzyme Panel:
-
Target: Purified Nitroreductase (Positive Control).
-
Off-Targets: Purified human or rat Cytochrome P450 Reductase (CPR), Glutathione Reductase (GR), Thioredoxin Reductase (TrxR).
-
-
Assay Setup:
-
Use the same buffer and plate setup as in Protocol 1.
-
Use a fixed, high concentration of this compound (e.g., 50 µM).
-
Add the appropriate cofactor for each enzyme (NADPH for CPR and TrxR, NADH for NTR).
-
Initiate the reaction by adding an equivalent molar concentration of each enzyme to separate wells.
-
-
Measurement & Analysis:
-
Measure the fluorescence increase over 60 minutes.
-
Compare the rate of fluorescence generation by the off-target enzymes to that of nitroreductase. Express this as a percentage of the NTR activity to quantify cross-reactivity.
-
Part B: Cell-Based Validation
In vitro data is crucial, but it doesn't fully replicate the cellular environment. Cell-based assays are necessary to confirm the probe's performance in a more complex biological system.
Protocol 3: Live-Cell Imaging in NTR-Expressing vs. Control Cells
Causality: This protocol validates the probe's ability to detect NTR activity within living cells. Comparing cells with known high NTR expression (e.g., cells under hypoxia or genetically engineered to overexpress NTR) to control (parental or normoxic) cells provides a clear biological readout of specificity.[2][9]
Methodology:
-
Cell Culture:
-
Plate cells (e.g., A549 human lung carcinoma) on glass-bottom dishes.
-
For hypoxia studies, incubate one set of plates in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours. Keep a parallel set in normoxic conditions (21% O₂).
-
-
Staining and Imaging:
-
Wash cells twice with pre-warmed PBS or serum-free media.
-
Prepare a staining solution of 10 µM this compound in serum-free media.
-
Incubate cells with the staining solution for 30-60 minutes at 37°C.[6]
-
Wash cells three times with PBS to remove excess probe.
-
Image cells using a fluorescence microscope with a DAPI filter set (e.g., Ex: 360-400 nm, Em: 440-480 nm).[6]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between the NTR-high (hypoxic/overexpressing) and control (normoxic/parental) cell populations.
-
Comparative Analysis: this compound vs. Alternatives
No single probe is perfect for every application. Understanding the landscape of alternative probes is key to making informed experimental choices. The primary alternatives fall into resorufin-based and bioluminescent categories.
| Feature | This compound | Resorufin-Based Probes (e.g., NR-p) | Bioluminescent Probes (e.g., NCL) |
| Detection Principle | Pro-fluorescent (Turn-on) | Pro-fluorescent (Turn-on)[10] | Pro-bioluminescent (Caged Luciferin)[11][12] |
| Mechanism | NTR reduces a nitro group to an amino group, activating coumarin fluorescence.[1][3] | NTR reduces a nitrobenzyl ether, releasing the highly fluorescent resorufin molecule.[9][10] | NTR reduces a "caged" luciferin, releasing the substrate for luciferase to produce light.[13] |
| Excitation / Emission | ~380 nm / ~460 nm (Blue)[6] | ~550 nm / ~585 nm (Red)[9][10] | Bioluminescence (~612 nm) |
| Advantages | - Good cell permeability.- Commercially available. | - Longer excitation/emission wavelengths reduce cellular autofluorescence.- High fluorescence quantum yield of resorufin.[14] | - Extremely high signal-to-noise ratio (no excitation light needed).- Ideal for deep tissue and in vivo imaging.[11][12] |
| Disadvantages | - Shorter wavelength can overlap with cellular autofluorescence.- Potential for cross-reactivity with other reductases. | - Can be less stable than coumarin probes.- Synthesis can be more complex. | - Requires co-expression of luciferase enzyme.- Signal intensity is dependent on both NTR and luciferase activity. |
| Reported LOD | Varies by enzyme/conditions | 0.27 ng/mL (for 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one)[9] | 6.21 nM (for IND-NO2 probe with EcNfsB)[15] |
Conclusion and Recommendations
This compound is a valuable and accessible tool for the detection of nitroreductase activity. Its primary strengths lie in its straightforward turn-on fluorescence mechanism and commercial availability. However, its specificity is not absolute and must be experimentally validated within the context of the biological system under investigation.
Choose this compound when:
-
You are performing initial screening assays or in vitro biochemical characterization.
-
Your experimental system has low intrinsic autofluorescence in the blue channel.
-
You have performed the necessary cross-reactivity controls (Protocol 2) and confirmed acceptable specificity for your model.
Consider alternatives when:
-
Cellular autofluorescence is a significant issue. In this case, a red-shifted resorufin-based probe is a superior choice.[10]
-
You require the highest possible sensitivity for in vivo or deep-tissue imaging. Here, a bioluminescent probe system is the gold standard, provided the requirement for co-expression of luciferase can be met.[11][12]
References
-
A coelenterazine-type bioluminescent probe for nitroreductase imaging. RSC Publishing. Available at: [Link]
-
A resorufin-based fluorescent turn-on probe responsive to nitroreductase activity and its application to bacterial detection. ResearchGate. Available at: [Link]
-
Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. PMC, NIH. Available at: [Link]
-
Caged luciferin probes for the bioluminescence imaging of nitroreductase and hydrogen sulfide in living animals. Infoscience, EPFL. Available at: [Link]
-
Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. PubMed. Available at: [Link]
-
A coelenterazine-type bioluminescent probe for nitroreductase imaging. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent progress in small molecule fluorescent probes for nitroreductase. ResearchGate. Available at: [Link]
-
Recent progress in small molecule fluorescent probes for nitroreductase. Sci-Hub. Available at: [Link]
-
Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. ACS Publications. Available at: [Link]
-
A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances. Available at: [Link]
-
A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. PubMed. Available at: [Link]
-
Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. PMC, PubMed Central. Available at: [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC, NIH. Available at: [Link]
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Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Available at: [Link]
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Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]
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Self-Assembled Fluorophore-Based Probe for Efficient Detection of Endogenous Nitroreductase Activity in Escherichia Coli. Wiley Online Library. Available at: [Link]
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Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. NIH. Available at: [Link]
-
Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. PMC. Available at: [Link]
-
Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. Available at: [Link]
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APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. PMC, NIH. Available at: [Link]
-
Synthesis of novel coumarin derivatives and its biological evaluations. Prime Scholars. Available at: [Link]
-
A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish. RSC Publishing. Available at: [Link]
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Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Publications. Available at: [Link]
-
Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. PMC, NIH. Available at: [Link]
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Inhibition of cytochromes P450 by nitric oxide and a nitric oxide-releasing agent. PubMed. Available at: [Link]
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A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish. RSC Advances. Available at: [Link]
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Bacterial Nitroreductase Enzymes. Ackerley Lab. Available at: [Link]
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Oxygen insensitive NAD(P)H nitroreductase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]
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Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
-
Structures of nitroreductase in three states: effects of inhibitor binding and reduction. PubMed. Available at: [Link]
-
Synthetic route of probe (1), and the reactivity of probe (1) with nitroreductase. ResearchGate. Available at: [Link]
-
Recent progress in small molecule fluorescent probes for nitroreductase. ScienceDirect. Available at: [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
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This compound (C10H7NO4). PubChemLite. Available at: [Link]
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Nitroreductase-Triggered Fluorophore Labeling of Cells and Tissues under Hypoxia. ACS Publications. Available at: [Link]
-
FTIR studies of the redox partner interaction in cytochrome P450: the Pdx-P450cam couple. PubMed. Available at: [Link]
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A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus Aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. PubMed. Available at: [Link]
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Conformational Landscape of Cytochrome P450 Reductase Interactions. MDPI. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-6-nitrocoumarin
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methyl-6-nitrocoumarin. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of ourselves, our colleagues, and our communities. This document is designed to be a definitive resource, grounding procedural steps in established scientific and regulatory principles.
Hazard Assessment and Characterization of this compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 103030-08-6) is a coumarin derivative.[1] While specific toxicological data for this compound is limited, the available information and data from structurally similar compounds necessitate a cautious approach.
Known Hazards:
-
Acute Toxicity: A product label clearly indicates that this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] General safety data for coumarins classify them as toxic solids.[3][4][5]
-
Irritation: Related nitrocoumarin and methylcoumarin compounds are known to cause skin, eye, and respiratory irritation.[6][7][8][9]
Given these hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of in standard laboratory trash or flushed down the sanitary sewer.[3][6][10]
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if ingested, inhaled, or absorbed through the skin.[2] | Oral, Dermal, Inhalation |
| Irritant | May cause irritation to skin, eyes, and respiratory tract.[6][7][8] | Dermal, Ocular, Inhalation |
| Environmental Hazard | Avoid release to the environment.[3][4] | Improper disposal |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified exposure routes. To mitigate the risks of dermal absorption, inhalation, and eye contact, the following minimum PPE must be worn when handling this compound for disposal.
-
Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3][7][11]
-
Eye Protection: Safety glasses with side shields are mandatory. If there is a risk of splashing or generating dust, chemical safety goggles should be used.[3][7]
-
Skin and Body Protection: A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned.[7][11]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved particulate respirator should be used. All handling of the solid chemical should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[6][11]
Waste Segregation and Containment: The Foundation of Compliance
Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
Step-by-Step Containment Protocol:
-
Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate for solid chemical waste.
-
Collect the Waste:
-
Solid Waste: Carefully place unwanted this compound into the designated hazardous waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for cleaning small spills, must also be placed in this container.
-
-
Avoid Mixing Wastes: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[10]
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste. This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA) to prevent spills and fugitive emissions.[12]
Hazardous Waste Labeling: A Non-Negotiable Requirement
Accurate and complete labeling is mandated by the EPA and OSHA to ensure safe handling and proper disposal.[13][14][15] Every hazardous waste container must be labeled immediately upon the first addition of waste.
Your container label must include:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
The specific hazard(s) associated with the chemical. This can be indicated with pictograms (e.g., skull and crossbones for toxicity) or a written description (e.g., "Toxic").[14]
-
The date on which waste was first added to the container (the "Accumulation Start Date").
On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[13][14]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) in an SAA.[16]
-
Condition: The area should be clean, and the waste container must be stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Caption: Disposal workflow for this compound waste.
Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.
-
Contact EHS: Once your waste container is nearly full, or before it has been stored for 12 months, you must contact your institution's Environmental Health & Safety (EHS) department (or equivalent) to arrange for a pickup.[10][16]
-
Professional Removal: Your EHS department will work with a licensed hazardous waste transporter to remove the waste from your facility and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] This ensures the waste is managed and disposed of in compliance with all federal and state regulations.[12]
Spill and Emergency Procedures
Preparedness is a key component of laboratory safety.[17] In the event of an accidental release of this compound, follow these steps:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if dust is generated.
-
Assess the Situation: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS department immediately.
-
Small Spill Cleanup (if trained):
-
Don the appropriate PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[7][11]
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[7]
-
Ingestion: If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
-
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department. Provide them with the Safety Data Sheet (SDS) for this compound if available.
References
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- Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
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- Substance Information for 4-bromomethyl-7-methoxycoumarin. (2023). European Chemicals Agency (ECHA).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
